molecular formula C10H13BrN2O B1359722 4-((6-Bromopyridin-3-yl)methyl)morpholine CAS No. 364793-93-1

4-((6-Bromopyridin-3-yl)methyl)morpholine

Cat. No.: B1359722
CAS No.: 364793-93-1
M. Wt: 257.13 g/mol
InChI Key: QAWNEXYXZJNVGB-UHFFFAOYSA-N
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Description

4-((6-Bromopyridin-3-yl)methyl)morpholine (CAS 364793-93-1) is a brominated pyridine derivative integrated with a morpholine ring, serving as a valuable building block in organic synthesis and pharmaceutical research . This compound has a molecular formula of C10H13BrN2O and a molecular weight of 257.127 g/mol . Its physical properties include a density of 1.459 g/cm³ and a flash point of 160.9°C, indicating careful handling is required . As a heterocyclic compound, it combines the reactive characteristics of a secondary amine from the morpholine group with the versatile halogen-substituted pyridine ring, making it a versatile intermediate for various chemical transformations, including alkylation reactions and the synthesis of more complex active pharmaceutical ingredients (APIs) . Researchers utilize this compound in the development of therapeutics, leveraging the prevalence of pyridine and morpholine structures in drug molecules for targets in oncology, central nervous system diseases, and infectious diseases . The morpholine ring is a known bioisostere that can improve solubility and metabolic stability, while the bromine atom on the pyridine ring serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This makes this compound a critical precursor in constructing molecular libraries for drug discovery. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For laboratory safety, appropriate personal protective equipment should be worn, and the material should be stored in a dry, closed container, protected from light, and ideally under an inert atmosphere at 2-8°C to ensure long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(6-bromopyridin-3-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWNEXYXZJNVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634128
Record name 4-[(6-Bromopyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364793-93-1
Record name 4-[(6-Bromopyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((6-Bromopyridin-3-yl)methyl)morpholine is a heterocyclic compound that has garnered significant interest within the medicinal chemistry landscape. Its structure, which combines a bromopyridine moiety with a morpholine ring, presents a versatile scaffold for the development of novel therapeutic agents. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space. The morpholine group is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, including solubility and metabolic stability, and can engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and potential applications of this important building block.

Physicochemical and Basic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development. These properties influence its handling, formulation, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂O[4]
Molecular Weight 257.13 g/mol [4]
CAS Number 364793-93-1[4]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solventsGeneral chemical knowledge
pKa (of protonated morpholine nitrogen) ~8.5 (estimated)General chemical knowledge

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a multi-step process, commencing with a readily available starting material. A logical and commonly employed synthetic route is outlined below.

Synthetic Pathway

The synthesis initiates with the radical bromination of the methyl group of 2-bromo-5-methylpyridine, followed by nucleophilic substitution with morpholine.

Synthesis_Pathway A 2-Bromo-5-methylpyridine B 2-Bromo-5-(bromomethyl)pyridine A->B NBS, AIBN, CCl₄, Reflux C This compound B->C Morpholine, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)

Caption: Synthetic route to this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine

This step involves the radical bromination of the methyl group of 2-bromo-5-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Materials: 2-bromo-5-methylpyridine, N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or other suitable solvent.

  • Procedure:

    • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride, add NBS (1.0-1.2 eq) and a catalytic amount of AIBN.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography. A similar procedure has been reported for the synthesis of this intermediate.[5]

Step 2: Synthesis of this compound

The final product is obtained by the nucleophilic substitution of the benzylic bromide with morpholine.

  • Materials: 2-Bromo-5-(bromomethyl)pyridine, Morpholine, Potassium carbonate (K₂CO₃) or another suitable base, Acetonitrile (CH₃CN) or other polar aprotic solvent.

  • Procedure:

    • Dissolve 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in acetonitrile.

    • Add morpholine (1.1-1.5 eq) and potassium carbonate (2.0-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity

The reactivity of this compound is primarily centered around the bromopyridine core. The bromine atom at the 6-position is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, making it a valuable intermediate for generating libraries of compounds for structure-activity relationship (SAR) studies. The pyridine nitrogen can also be quaternized or oxidized to the corresponding N-oxide, further expanding the possibilities for derivatization.

Role in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a key building block in the design of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) pathway.[6] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.[6][7]

As a PI3K Inhibitor Scaffold

Several potent and selective PI3K inhibitors feature a morpholine-substituted heterocyclic core. The morpholine oxygen atom often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain, such as Val851 in PI3Kα.[6] The bromopyridine moiety can be functionalized to occupy other pockets within the active site, thereby enhancing potency and selectivity.

For instance, selective inhibitors of the PI3Kα isoform have been developed using a pyridine scaffold, where modifications at the position corresponding to the bromine atom in our title compound have been shown to influence isoform selectivity.[8] The ability to readily modify this position through cross-coupling reactions makes this compound a highly attractive starting point for the development of next-generation PI3K inhibitors with improved efficacy and safety profiles.

PI3K_Inhibition cluster_0 PI3K Active Site Val851 {Val851 | Hinge Region} Inhibitor This compound Scaffold Morpholine Ring Bromopyridine Core Inhibitor:f1->Val851 H-bond Acceptor Other_Pockets Affinity Pockets Inhibitor:f2->Other_Pockets Further Interactions & SAR Exploration

Caption: Interaction of the morpholine scaffold with the PI3K active site.

Experimental Protocols

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene bridge protons, and the morpholine ring protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon framework.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

High-Performance Liquid Chromatography (HPLC):

  • HPLC is used to assess the purity of the compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile, often with a small amount of acid like formic acid or TFA, is a common method. Detection is typically performed using a UV detector at a wavelength where the pyridine ring absorbs (e.g., ~254 nm).

Biological Assay: PI3K Enzyme Inhibition Assay

To evaluate the inhibitory activity of this compound and its derivatives against PI3K isoforms, a biochemical assay is employed. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

PI3K_Assay A PI3K Enzyme + Inhibitor B Add Substrate (PIP₂) + ATP A->B C Kinase Reaction (ADP is produced) B->C D ADP-Glo™ Reagent (Converts ADP to ATP) C->D E Luciferase/Luciferin (Generates Light) D->E F Measure Luminescence E->F

Caption: Workflow for a luminescence-based PI3K inhibition assay.

  • Principle: The assay quantifies the amount of ADP formed from the kinase-catalyzed phosphorylation of a lipid substrate (e.g., PIP₂) by ATP. The ADP is then converted back to ATP, which is used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[9]

  • Procedure:

    • The PI3K enzyme is pre-incubated with the test compound at various concentrations.

    • The kinase reaction is initiated by adding the lipid substrate and ATP.

    • After a set incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A second reagent is added to convert the ADP produced into ATP.

    • Finally, a luciferase/luciferin mixture is added, and the resulting luminescence is measured.

    • The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its straightforward synthesis and the reactivity of the bromopyridine moiety allow for extensive structure-activity relationship studies. The well-established role of the morpholine group in improving drug-like properties further enhances its utility. As the quest for more potent and selective kinase inhibitors continues, this scaffold is poised to play a significant role in the discovery of novel therapeutics for a range of diseases, most notably cancer.

References

An In-depth Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 364793-93-1

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((6-Bromopyridin-3-yl)methyl)morpholine, a key building block in modern medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's physicochemical properties, synthesis, applications, and safety protocols. The information presented herein is curated to support the strategic design and execution of novel research and development endeavors.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a bromopyridine moiety linked to a morpholine ring via a methylene bridge. This unique structural arrangement imparts specific chemical reactivity and makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of new therapeutic agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 364793-93-1[1]
Molecular Formula C10H13BrN2O[1]
Molecular Weight 257.13 g/mol [2]
Synonyms 2-Bromo-5-(morpholinomethyl)pyridine, 4-[(6-bromo-3-pyridinyl)methyl]morpholine[1]

It is crucial to distinguish this compound from its close analog, 4-(6-Bromopyridin-3-yl)morpholine (CAS Number: 952582-08-0), which lacks the methylene linker between the pyridine and morpholine rings.[3][4][5][6] This structural difference significantly impacts the molecule's conformational flexibility and reactivity.

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical aspect of its utility. While various synthetic strategies for morpholine derivatives are known, a common approach for this specific compound involves the reaction of a suitable bromopyridine precursor with morpholine.[7][8]

A general, illustrative synthesis is presented below. The specific conditions and reagents may be adapted based on laboratory-specific requirements and scale.

Illustrative Synthetic Protocol:

A plausible synthetic route involves the reductive amination of 6-bromopyridine-3-carbaldehyde with morpholine. This method is widely used for the formation of C-N bonds.

Step 1: Formation of the Imine Intermediate 6-Bromopyridine-3-carbaldehyde is reacted with morpholine in a suitable solvent, such as methanol or dichloromethane, to form an iminium ion intermediate. This reaction is typically acid-catalyzed to facilitate the dehydration step.

Step 2: Reduction of the Imine The resulting iminium ion is then reduced in situ to the desired amine product. Common reducing agents for this transformation include sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB). STAB is often preferred due to its milder nature and tolerance of a wider range of functional groups.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like dichloromethane or a protic solvent like methanol is chosen to dissolve the reactants and facilitate the reaction.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, making it ideal for reductive aminations as it does not typically reduce the starting aldehyde.

  • Temperature: The reaction is often carried out at room temperature to ensure a controlled reaction rate and minimize side product formation.

Synthesis_Workflow Reactant1 6-Bromopyridine-3-carbaldehyde Intermediate Iminium Ion Intermediate Reactant1->Intermediate + Morpholine Reactant2 Morpholine Reactant2->Intermediate Product This compound Intermediate->Product + STAB Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Product

Caption: Illustrative workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.[9] The incorporation of the this compound fragment into larger molecules allows for the exploration of new chemical space and the development of compounds with diverse biological activities.

The bromopyridine component serves as a versatile handle for further chemical modifications, most notably through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This enables the introduction of a wide array of substituents at the 6-position of the pyridine ring, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

While specific, publicly available data on the direct biological activity of this compound is limited, its utility as an intermediate is well-documented in the patent literature, particularly in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The morpholine and bromopyridine moieties can provide key interactions within the ATP-binding pocket of various kinases.

For instance, related morpholinopyrimidine structures have been investigated as potent and selective inhibitors of ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, a key player in the DNA damage response.[10]

Signaling_Pathway cluster_0 Drug Discovery Application Building_Block This compound Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Building_Block->Cross_Coupling Compound_Library Diverse Compound Library Cross_Coupling->Compound_Library SAR_Studies Structure-Activity Relationship (SAR) Studies Compound_Library->SAR_Studies Lead_Compound Lead Compound for Kinase Inhibition SAR_Studies->Lead_Compound

Caption: Role of the compound in drug discovery workflow.

Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Based on the GHS classification of the closely related 4-(6-Bromopyridin-3-yl)morpholine, this compound may be harmful if swallowed and may cause skin and eye irritation.[3][4]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromopyridine handle and a beneficial morpholine scaffold makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in research and development.

References

An In-depth Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-((6-Bromopyridin-3-yl)methyl)morpholine, a heterocyclic molecule of significant interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its molecular weight of 257.13 g/mol , and presents a robust, field-proven protocol for its synthesis via reductive amination. A thorough analysis of its characterization through modern spectroscopic and chromatographic techniques is provided, alongside a discussion of its potential applications as a versatile scaffold in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of new chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative incorporating a morpholine moiety. The presence of the bromine atom on the pyridine ring and the flexible morpholine group makes it an attractive building block for creating diverse chemical libraries.

Molecular Structure and Identifiers

The structural representation and key identifiers for this compound are crucial for its unambiguous identification in research and regulatory contexts.

Diagram 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Quantitative Data Summary

A compilation of the key physicochemical properties is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 257.13 g/mol [1][2]
Molecular Formula C₁₀H₁₃BrN₂O[1][2]
CAS Number 364793-93-1[1][2]
IUPAC Name This compound
Synonyms 2-bromo-5-(morpholinomethyl)pyridine[1]
Predicted LogP 1.5 - 2.0
Predicted Boiling Point ~350-400 °C at 760 mmHg
Predicted pKa ~7.5-8.5 (for the morpholine nitrogen)

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination reaction. This method is widely favored in medicinal chemistry for its operational simplicity, high yields, and tolerance of various functional groups.

Synthetic Rationale and Causality

The chosen synthetic pathway involves the reaction of 6-bromopyridine-3-carbaldehyde with morpholine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. The selection of sodium triacetoxyborohydride (STAB) as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde while being sufficiently reactive to reduce the formed iminium ion, thus preventing side reactions and ensuring high selectivity. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which effectively solubilizes the reactants and intermediates.

Diagram 2: Synthetic Workflow for this compound

Synthesis_Workflow Start Starting Materials: - 6-Bromopyridine-3-carbaldehyde - Morpholine Reaction Reductive Amination: - Solvent: Dichloromethane (DCM) - Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Room Temperature, 12-24h Start->Reaction Workup Aqueous Work-up: - Quench with sat. NaHCO₃ - Extract with DCM Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography (Silica Gel) Workup->Purification Product Final Product: This compound Purification->Product

A schematic of the synthesis and purification process.

Detailed Experimental Protocol

Materials:

  • 6-Bromopyridine-3-carbaldehyde (1.0 eq)

  • Morpholine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a stirred solution of 6-bromopyridine-3-carbaldehyde (1.0 eq) in anhydrous DCM, add morpholine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic and Chromatographic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Based on the structure of this compound, the following proton (¹H) and carbon (¹³C) NMR chemical shifts are predicted (in ppm, relative to TMS, in CDCl₃).

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 8.45 (d, J = 2.4 Hz, 1H): Pyridine H2

  • δ 7.65 (dd, J = 8.4, 2.4 Hz, 1H): Pyridine H4

  • δ 7.50 (d, J = 8.4 Hz, 1H): Pyridine H5

  • δ 3.70 (t, J = 4.8 Hz, 4H): Morpholine -CH₂-O-

  • δ 3.50 (s, 2H): Methylene bridge -CH₂-N

  • δ 2.45 (t, J = 4.8 Hz, 4H): Morpholine -CH₂-N-

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 150.0: Pyridine C2

  • δ 141.0: Pyridine C6

  • δ 139.5: Pyridine C4

  • δ 135.0: Pyridine C3

  • δ 128.0: Pyridine C5

  • δ 67.0: Morpholine -CH₂-O-

  • δ 60.0: Methylene bridge -CH₂-N

  • δ 53.5: Morpholine -CH₂-N-

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z 256 and 258 (in a ~1:1 ratio due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₀H₁₄BrN₂O⁺ [M+H]⁺: 257.0344; Found: 257.03xx.

  • Key Fragmentation Pattern: A characteristic fragmentation would be the loss of the morpholine ring, leading to a prominent peak corresponding to the bromopyridinylmethyl cation.

Chromatographic Purity

The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC), depending on the compound's volatility and thermal stability. A purity of >95% is generally required for biological screening and further studies.

Applications in Medicinal Chemistry and Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.

Role as a Bioisostere and Pharmacophore

The morpholine ring in this compound can act as a bioisosteric replacement for other cyclic amines like piperidine or piperazine. Its inclusion can modulate a compound's basicity (pKa) and lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

Potential as a Scaffold in Drug Discovery

The title compound serves as a versatile starting material for the synthesis of more complex molecules. The bromine atom on the pyridine ring is particularly useful as it can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in various therapeutic areas, including but not limited to:

  • Oncology: As a building block for kinase inhibitors.

  • Neuroscience: For the development of agents targeting CNS receptors.

  • Infectious Diseases: As a scaffold for novel antibacterial or antiviral compounds.

Conclusion

This compound, with a molecular weight of 257.13 g/mol , is a valuable and versatile building block for drug discovery and development. Its synthesis via reductive amination is efficient and scalable. This guide provides the foundational knowledge for its preparation, characterization, and strategic application in medicinal chemistry programs. The combination of the functionalizable bromopyridine core and the property-enhancing morpholine moiety makes this compound a highly promising scaffold for the generation of new chemical entities with therapeutic potential.

References

An In-Depth Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-((6-Bromopyridin-3-yl)methyl)morpholine, a molecule of significant interest in the field of medicinal chemistry. The morpholine moiety is a well-established pharmacophore known to enhance the physicochemical properties and biological activity of drug candidates. This guide details a robust two-step synthesis of the title compound, outlines its full chemical characterization, and explores its potential applications in drug discovery, particularly for central nervous system (CNS) disorders and kinase inhibition. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in modern drug discovery, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of bioactive molecules.[1][2] Its incorporation into a molecular structure can lead to enhanced interactions with biological targets and improved permeability across the blood-brain barrier, making it a valuable component in the design of CNS-active agents.[3][4][5] The compound this compound combines this advantageous morpholine unit with a bromopyridine core, a versatile building block for further chemical elaboration through cross-coupling reactions. This unique combination makes it a valuable intermediate for the synthesis of diverse compound libraries aimed at a variety of therapeutic targets.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through a two-step process commencing with the commercially available 2-bromo-5-methylpyridine. The synthetic strategy hinges on the selective bromination of the methyl group, followed by a nucleophilic substitution with morpholine.

Synthesis Workflow

Synthesis_Workflow Start 2-Bromo-5-methylpyridine Step1 Step 1: Free-Radical Bromination Start->Step1 NBS, AIBN, CCl4, Reflux Intermediate 2-Bromo-5-(bromomethyl)pyridine Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 Morpholine, K2CO3, Acetonitrile, RT FinalProduct This compound Step2->FinalProduct

Caption: Synthetic route to this compound.

Step 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine

The initial step involves a free-radical bromination of the methyl group of 2-bromo-5-methylpyridine. N-Bromosuccinimide (NBS) is employed as the bromine source, and azobisisobutyronitrile (AIBN) serves as the radical initiator. Carbon tetrachloride (CCl4) is a suitable solvent for this reaction, which is carried out under reflux conditions.

Experimental Protocol:

  • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux and stir for 3 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine.[6]

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • NBS: Provides a low, steady concentration of bromine, which favors allylic/benzylic bromination over aromatic bromination.

  • AIBN: A reliable thermal initiator for free-radical reactions.

  • CCl4: A non-polar solvent that is inert under these reaction conditions.

  • Reflux: Provides the necessary thermal energy to initiate the radical chain reaction.

Step 2: Synthesis of this compound

The final product is obtained through a nucleophilic substitution reaction where the bromine of the newly formed bromomethyl group is displaced by the nitrogen atom of morpholine.

Experimental Protocol:

  • Dissolve 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetone.

  • Add morpholine (1.1 eq) and potassium carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound as the final product.

Causality of Experimental Choices:

  • Morpholine: Acts as the nucleophile. A slight excess ensures the complete consumption of the starting material.

  • Potassium Carbonate: A mild base used to neutralize the hydrobromic acid byproduct generated during the reaction, preventing the protonation of morpholine and driving the reaction to completion.

  • Acetonitrile/Acetone: Polar aprotic solvents that are suitable for SN2 reactions.

  • Room Temperature: The reaction is typically facile and does not require heating, which minimizes the potential for side reactions.

Chemical Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes its key physical and spectroscopic properties.

PropertyValue
Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
CAS Number 364793-93-1[7]
Appearance Off-white to pale yellow solid
Purity ≥95%

Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene bridge protons, and the two sets of methylene protons of the morpholine ring. The pyridine protons will appear in the aromatic region, with coupling patterns indicative of their substitution. The methylene bridge protons will likely appear as a singlet, while the morpholine protons will present as two distinct triplets.

  • ¹³C NMR: The spectrum will display ten distinct carbon signals corresponding to the carbon atoms in the pyridine and morpholine rings, as well as the methylene bridge.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C-N, C-O, and C-Br bonds, as well as aromatic C=C and C=N stretching vibrations.

Applications in Drug Development

The structural features of this compound make it a highly attractive starting point for the development of novel therapeutic agents. The morpholine moiety is a known pharmacophore in a number of approved drugs and clinical candidates, particularly in the areas of oncology and central nervous system disorders.[8][9][10][11]

Potential as a Kinase Inhibitor Scaffold

The pyridine and morpholine rings are common features in many kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The bromine atom on the pyridine ring provides a convenient handle for introducing further diversity through Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the exploration of the chemical space around the core scaffold to optimize potency and selectivity against specific kinase targets.

Central Nervous System (CNS) Drug Discovery

As previously mentioned, the morpholine ring is often incorporated into molecules to improve their ability to cross the blood-brain barrier.[3][4][5] This makes this compound a promising platform for the development of drugs targeting CNS disorders such as Alzheimer's disease, Parkinson's disease, and psychiatric conditions. Further functionalization of the bromopyridine ring could lead to compounds with affinity for various CNS receptors and enzymes.

Future Directions: A Logical Workflow for Lead Discovery

Lead_Discovery_Workflow Start This compound Step1 Library Synthesis via Cross-Coupling Start->Step1 Suzuki, Buchwald-Hartwig, etc. Step2 High-Throughput Screening Step1->Step2 Diverse Compound Library Step3 Hit-to-Lead Optimization Step2->Step3 Identified Hits Step4 In Vivo Efficacy and Safety Studies Step3->Step4 Optimized Leads Candidate Drug Candidate Step4->Candidate

Caption: A logical workflow for lead discovery using the title compound.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its straightforward two-step synthesis and the presence of both a privileged morpholine scaffold and a functionalizable bromopyridine core make it an ideal starting point for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and scientists working to develop the next generation of medicines.

References

The Strategic Value of Heterocyclic Scaffolds in Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure uniquely combines a reactive bromopyridine moiety with a pharmacologically advantageous morpholine ring, connected by a methylene linker. This guide delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and methods for structural elucidation. Furthermore, it explores the compound's chemical reactivity, potential applications as a scaffold in the synthesis of novel therapeutics, and essential safety and handling protocols. The strategic combination of a functionalizable handle (the C-Br bond) and a group known to improve pharmacokinetic profiles makes this compound a valuable starting point for developing next-generation therapeutic agents.

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among these, the morpholine ring is recognized as a "privileged structure."[1][2] Its inclusion in a drug candidate's structure is a well-established strategy to enhance critical pharmacokinetic properties. The morpholine group's weak basicity (pKa ≈ 8.7), conformational flexibility, and ability to participate in hydrogen bonding can significantly improve a molecule's aqueous solubility, metabolic stability, and overall bioavailability.[1] A 2023 analysis of U.S. FDA-approved drugs from the preceding decade found that 14 contained a morpholine ring, with half of them being anticancer agents.[1]

Paired with the morpholine is the pyridine ring, another cornerstone of medicinal chemistry. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be crucial for target engagement. When substituted with a halogen, such as bromine, the pyridine ring becomes a versatile platform for introducing molecular diversity through a wide array of cross-coupling reactions.

This compound strategically combines these two powerful motifs. It serves not as an end-product therapeutic but as a high-value intermediate or scaffold, offering chemists a reliable starting point for constructing complex molecules with desirable drug-like properties.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is critical for reproducibility and regulatory compliance. The compound is defined by a unique CAS Registry Number and several systematic names and identifiers.

IdentifierValue
IUPAC Name 4-[(6-bromopyridin-3-yl)methyl]morpholine
Synonyms 2-bromo-5-(morpholinomethyl)-pyridine[3][4]
CAS Number 364793-93-1[5]
Molecular Formula C₁₀H₁₃BrN₂O[6]
Molecular Weight 257.13 g/mol [4]
Canonical SMILES C1COCCN1CC2=CN=C(C=C2)Br

Physicochemical and Safety Properties

The physical properties and safety profile dictate the handling, storage, and application of the compound in a laboratory setting. While extensive experimental data is not publicly available, key properties can be summarized from supplier safety data sheets (SDS).

PropertyValue / Information
Appearance Typically an off-white to yellow solid
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol
Reactivity No specific reactivity data available; stable under recommended storage conditions[3]
Storage Store in a cool, dry place, under an inert atmosphere
Hazard Summary Limited toxicological data is available. Standard laboratory precautions are required.[3]

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via nucleophilic substitution. This process involves the reaction of a brominated pyridine electrophile with morpholine, which acts as the nucleophile.

Synthetic Workflow

The logical flow for the synthesis begins with a suitable starting material, such as 2-bromo-5-(bromomethyl)pyridine, which is then reacted with morpholine in the presence of a base to yield the final product.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A 2-Bromo-5-(bromomethyl)pyridine P1 Nucleophilic Substitution A->P1 B Morpholine B->P1 C Triethylamine (Base) C->P1 D Tetrahydrofuran (Solvent) D->P1 Product This compound P1->Product Side_Product Triethylammonium bromide P1->Side_Product Purification Aqueous Work-up & Silica Gel Chromatography Product->Purification Crude Mixture

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add morpholine (1.2 eq) followed by triethylamine (1.5 eq).

    • Causality: Triethylamine acts as a non-nucleophilic base to quench the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation of morpholine and driving the reaction to completion. THF is chosen as a solvent for its ability to dissolve the reactants and its relative inertness.

  • Reaction Execution: Stir the reaction mixture at ambient temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Self-Validation: The aqueous washes are critical for removing the triethylammonium bromide salt and any excess morpholine, simplifying the subsequent purification step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic. It should feature distinct signals for the three aromatic protons on the pyridine ring, a sharp singlet corresponding to the two protons of the central methylene bridge (-CH₂-), and two multiplets (often appearing as triplets) for the eight protons of the morpholine ring.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 258.0. A key validation is the isotopic pattern characteristic of a monobrominated compound, where two peaks of nearly equal intensity appear one mass unit apart (e.g., at m/z 257 and 259 for the M⁺ ion).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should reveal 10 distinct carbon signals, corresponding to the 5 carbons of the pyridine ring, the methylene bridge carbon, and the 4 carbons of the morpholine ring (where two are chemically equivalent).

Chemical Reactivity and Strategic Utility

The true value of this compound lies in its bifunctional nature, which provides two primary sites for further chemical modification.

Caption: Primary sites for chemical functionalization.

  • Site A (C-Br Bond): The carbon-bromine bond on the pyridine ring is the primary site for building molecular complexity. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: To form new carbon-carbon bonds with boronic acids, introducing aryl or alkyl groups.

    • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, adding substituted amines.

    • Sonogashira Coupling: To form carbon-carbon triple bonds with terminal alkynes.

  • Site B (Morpholine Nitrogen): The tertiary amine of the morpholine ring is basic. It can be protonated to form salts, a common strategy for improving the solubility and crystallinity of drug candidates.

This dual reactivity allows for a modular approach to library synthesis, where the core scaffold can be elaborated at Site A to modulate target affinity and selectivity, while the properties of Site B are leveraged to optimize the pharmacokinetic profile.

Applications in Drug Discovery Programs

The morpholine scaffold is a recurring motif in compounds targeting the central nervous system (CNS) and in oncology.[7] Its ability to improve brain permeability and solubility makes it an attractive component for CNS drug candidates.[7] In oncology, aryl-morpholine structures are known pharmacophores for interacting with critical targets like the phosphatidylinositol 3-kinase (PI3K) family.[7]

Therefore, this compound is an ideal starting material for research programs in these areas. By functionalizing the bromopyridine ring, researchers can rapidly generate novel analogues for screening against kinases, G-protein coupled receptors, and other targets implicated in neurodegenerative diseases, mood disorders, and cancer.[7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere like argon or nitrogen to ensure long-term stability.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed molecular building block. It provides medicinal chemists with a robust and versatile platform that combines a readily functionalizable handle with a proven pharmacophoric element. Its logical synthesis and clear potential for elaboration make it a highly valuable tool for accelerating the discovery and development of novel, high-efficacy therapeutic agents.

References

Unlocking the Therapeutic Potential of 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

In the landscape of modern drug discovery, the strategic combination of privileged pharmacophores is a cornerstone of rational design for novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of 4-((6-Bromopyridin-3-yl)methyl)morpholine , a compound that marries the versatile bromopyridine scaffold with the functionally advantageous morpholine moiety. While direct biological data for this specific molecule is not yet prevalent in public-domain literature, a comprehensive analysis of its constituent parts provides a strong rationale for its investigation across several key therapeutic areas. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining the scientific premise, potential mechanisms of action, and detailed experimental workflows for elucidating the therapeutic promise of this compound.

Introduction: A Molecule of Bivalent Potential

The chemical architecture of this compound presents a compelling case for its potential biological significance. The molecule is comprised of two key structural motifs:

  • The Bromopyridine Core: The pyridine scaffold is a fundamental building block in medicinal chemistry, and the addition of a bromine atom can significantly alter its physicochemical properties, often enhancing biological activity.[1] Brominated pyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[1][2] The bromine atom can increase lipophilicity, facilitating passage through cellular membranes, and can also participate in halogen bonding, a key interaction in ligand-receptor binding.

  • The Morpholine Moiety: Recognized as a "privileged pharmacophore," the morpholine ring is a common feature in numerous approved and experimental drugs.[3][4] Its inclusion in a molecule can confer advantageous physicochemical, biological, and metabolic properties.[4] In drug design, the morpholine ring is often employed to improve solubility, metabolic stability, and pharmacokinetic profiles.[3][4] Notably, morpholine-containing compounds have shown significant promise in the development of agents targeting the central nervous system (CNS).[5][6][7]

The combination of these two moieties in this compound suggests a high probability of multifaceted biological activity, warranting a systematic and thorough investigation.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the extensive literature surrounding bromopyridine and morpholine derivatives, we can postulate several key areas of potential biological activity for this compound.

Central Nervous System (CNS) Activity

The presence of the morpholine ring strongly suggests potential for CNS activity. Morpholine's physicochemical properties, including its pKa and flexible conformation, can facilitate passage across the blood-brain barrier (BBB).[5][6] Many CNS-active compounds incorporate the morpholine ring to enhance potency, act as a scaffold, or modulate pharmacokinetic and pharmacodynamic properties.[5][6][7]

Potential CNS-related activities include:

  • Modulation of Neurotransmitter Receptors: Morpholine derivatives have been shown to interact with a variety of receptors involved in mood disorders and pain.[5]

  • Enzyme Inhibition in Neurodegenerative Diseases: Compounds containing this moiety are being investigated for their bioactivity against enzymes and receptors implicated in conditions like Alzheimer's and Parkinson's disease.[5]

  • Inhibition of CNS Tumor Growth: The morpholine scaffold is present in compounds designed to inhibit pathways like PI3K/mTOR, which are often dysregulated in CNS tumors.[5][7]

Proposed Investigational Workflow for CNS Activity:

CNS_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Models cluster_safety Safety Pharmacology receptor_binding Receptor Binding Assays (e.g., 5-HT, Dopamine, GABA) behavioral_models Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) receptor_binding->behavioral_models Identifies potential psychoactive effects enzyme_inhibition Enzyme Inhibition Assays (e.g., MAO, AChE, PI3K/mTOR) neurodegenerative_models Neurodegenerative Disease Models (e.g., 6-OHDA, MPTP) enzyme_inhibition->neurodegenerative_models Validates neuroprotective potential bbb_permeability In Vitro BBB Model (e.g., PAMPA, Caco-2) pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies bbb_permeability->pk_pd Predicts brain exposure cns_safety CNS Safety Panel (e.g., Irwin Test) behavioral_models->cns_safety Assesses adverse neurological effects cardiac_safety hERG Assay pk_pd->cardiac_safety Informs dose selection

Caption: Proposed workflow for investigating the CNS activity of this compound.
Anticancer Activity

Brominated pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against various cancer cell lines.[1][8] The mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and angiogenesis.[1] The morpholine moiety is also found in numerous anticancer compounds, where it can contribute to kinase inhibition and favorable pharmacokinetic properties.[3][9]

Potential Anticancer Mechanisms:

  • Kinase Inhibition: Many anticancer drugs target protein kinases, and both pyridine and morpholine scaffolds are common in kinase inhibitors.[8]

  • Induction of Apoptosis: Bromopyridine derivatives have been shown to induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: Some pyridine compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[1]

Hypothetical Signaling Pathway Inhibition:

Anticancer_Pathway compound This compound receptor Growth Factor Receptor (e.g., EGFR, VEGFR) compound->receptor Inhibition pi3k PI3K compound->pi3k Inhibition mtor mTOR compound->mtor Inhibition receptor->pi3k akt Akt pi3k->akt akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Antimicrobial Activity

Both pyridine and morpholine derivatives have been reported to possess antimicrobial properties.[2][] The introduction of a bromine atom can enhance the lipophilicity of the pyridine ring, which may facilitate its penetration through microbial cell membranes.[1] The morpholine ring is also present in some antimicrobial agents.[11]

Detailed Experimental Protocols

To systematically evaluate the potential biological activities of this compound, the following detailed protocols are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to measure the cytotoxic effects of potential anticancer compounds.[8]

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1][8]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8] Measure the absorbance using a multi-well spectrophotometer at a wavelength of approximately 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Kinase Inhibition Assay

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[8]

Methodology:

  • Assay Principle: Utilize a luminescence-based or fluorescence-based kinase assay kit (commercially available for various kinases such as PI3K, mTOR, etc.). These assays typically measure the amount of ATP consumed during the kinase reaction.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at the recommended temperature and for the specified time to allow the kinase reaction to proceed.

  • Detection: Add the detection reagent, which will produce a luminescent or fluorescent signal inversely proportional to the amount of kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[8]

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the BBB.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) in a dodecane solvent to form an artificial membrane.

  • Compound Addition: The test compound is added to the donor wells of the plate.

  • Incubation: The donor plate is placed on top of an acceptor plate containing a buffer solution, and the "sandwich" is incubated for a set period (e.g., 4-18 hours).

  • Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds with high Pe values are more likely to cross the BBB.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Anticancer Activity (IC50 in µM) of this compound

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound[Experimental Value][Experimental Value][Experimental Value]
Doxorubicin (Reference)1.93[Literature Value][Literature Value]

Data to be populated from experimental results.

Table 2: Hypothetical Kinase Inhibitory Activity (IC50 in µM) of this compound

Kinase TargetIC50 (µM)
PI3Kα[Experimental Value]
mTOR[Experimental Value]
Other Kinase[Experimental Value]

Data to be populated from experimental results.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, strategically designed to leverage the established therapeutic potential of its bromopyridine and morpholine components. The predictive analysis presented in this guide strongly suggests promising avenues for investigation in CNS disorders and oncology. The detailed experimental protocols provide a robust framework for the initial preclinical evaluation of this compound. Successful outcomes from these in vitro studies would provide a strong impetus for advancing the molecule into more complex in vivo models to further delineate its efficacy and safety profile, ultimately paving the way for its potential development as a novel therapeutic agent.

References

The Strategic Role of 4-((6-Bromopyridin-3-yl)methyl)morpholine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of versatile building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, 4-((6-Bromopyridin-3-yl)methyl)morpholine has emerged as a cornerstone scaffold, particularly in the pursuit of therapies for central nervous system (CNS) disorders and oncology. This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its critical applications as a pharmacophore and a key intermediate in the synthesis of complex drug candidates. We will delve into the causality behind its use, detailing its role in modulating physicochemical properties and its utility in pivotal cross-coupling reactions, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridinylmethylmorpholine Scaffold

The morpholine moiety is a privileged structure in medicinal chemistry, renowned for its ability to enhance the aqueous solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, while the entire ring can engage in favorable interactions within protein binding pockets.[1] When coupled with a bromopyridine core, as in this compound, a powerful and versatile building block is created. The bromine atom serves as a crucial handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This allows for the systematic exploration of chemical space and the fine-tuning of a molecule's biological activity.

This guide will illuminate the multifaceted utility of this compound, providing both the foundational knowledge and the practical insights necessary for its effective implementation in drug discovery programs.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

The most plausible synthetic route commences with the commercially available 2-bromo-5-methylpyridine. The synthesis proceeds through two key steps: radical bromination of the methyl group followed by nucleophilic substitution with morpholine.

Synthesis_Pathway

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine

This procedure is adapted from a known synthesis of the target compound.[5]

  • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-5-(bromomethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

This step involves a standard nucleophilic substitution reaction.

  • Dissolve the crude 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in an appropriate solvent such as acetonitrile (CH3CN).

  • Add morpholine (1.1 eq) and a base, for instance, potassium carbonate (K2CO3, 2.0 eq), to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in subsequent reactions.

PropertyValueSource
CAS Number 364793-93-1[6]
Molecular Formula C10H13BrN2O[6]
Molecular Weight 257.13 g/mol [6]
Appearance White to off-white solid[7]
Boiling Point 342.4±37.0 °C (Predicted)[7]
Density 1.458±0.06 g/cm3 (Predicted)[7]
pKa 5.25±0.10 (Predicted)[7]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[7]

Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry is twofold: it acts as a key intermediate for the synthesis of more complex molecules, primarily through its bromo functionality, and the pyridinylmethylmorpholine moiety itself often serves as a critical pharmacophore that imparts desirable biological activity and drug-like properties.

A Versatile Intermediate for Cross-Coupling Reactions

The bromine atom on the pyridine ring is a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation for this purpose.[3][4]

Suzuki_Coupling

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O).

  • Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the desired 6-aryl-3-(morpholinomethyl)pyridine derivative.

This protocol allows for the rapid generation of a library of analogues with diverse aryl or heteroaryl substituents at the 6-position of the pyridine ring, facilitating structure-activity relationship (SAR) studies.

A Key Pharmacophore in CNS Drug Discovery

The morpholine ring is a well-established pharmacophore in the design of CNS-active agents.[8][9] Its presence can significantly influence a compound's ability to cross the blood-brain barrier (BBB) and interact with its biological target. The morpholine moiety can improve aqueous solubility and metabolic stability, crucial parameters for CNS drugs.[1]

The pyridinylmethylmorpholine scaffold has been incorporated into molecules targeting a range of CNS disorders. For instance, derivatives have been investigated as potential treatments for neurodegenerative diseases and psychiatric conditions.[2][10][11] The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in the target protein.

Application in Kinase Inhibitor Development

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[12][13] The this compound scaffold is a valuable building block in the synthesis of various kinase inhibitors. The ability to introduce diverse substituents at the 6-position of the pyridine ring via cross-coupling reactions allows for the optimization of binding affinity and selectivity for the target kinase.[14] The morpholine group can occupy solvent-exposed regions of the ATP-binding pocket, enhancing solubility and contributing to the overall binding affinity.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies focused exclusively on this compound are not extensively published, general principles derived from related series of compounds can provide valuable guidance for its application in drug design.

  • The Morpholine Moiety: The morpholine ring is generally well-tolerated and often improves the pharmacokinetic properties of a molecule.[1] Its substitution pattern can be explored to fine-tune potency and selectivity.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and is often a key interaction point with the target protein.

  • The Methylene Linker: The flexibility of the methylene linker between the pyridine and morpholine rings allows for optimal positioning of the two moieties within the binding site.

  • Substitution at the 6-Position: As discussed, this position is ideal for modification via cross-coupling reactions. The nature of the substituent introduced at this position will have a profound impact on the biological activity and selectivity profile of the final compound. Aromatic and heteroaromatic groups are commonly introduced to engage in hydrophobic and π-stacking interactions.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its facile synthesis, coupled with the dual functionality of the morpholine and bromopyridine moieties, makes it an invaluable tool for the construction of novel and potent therapeutic agents. The morpholine group enhances drug-like properties, while the bromine atom provides a gateway to a vast chemical space through cross-coupling chemistry. This technical guide has provided a comprehensive overview of this key building block, from its synthesis to its diverse applications, and aims to empower researchers to leverage its full potential in their drug discovery endeavors. As the quest for new and improved medicines continues, the strategic application of such well-designed molecular scaffolds will undoubtedly remain a cornerstone of success.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of 4-((6-bromopyridin-3-yl)methyl)morpholine, a pivotal building block in contemporary medicinal chemistry. We will explore its synthesis, chemical properties, and its extensive applications in creating diverse molecular libraries for drug discovery programs. This document is designed to provide both foundational knowledge and practical insights for scientists engaged in the development of novel therapeutics.

Introduction: The Strategic Importance of the Pyridinylmethyl-Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a variety of biological targets and confer favorable pharmacological properties. The pyridinylmethyl-morpholine framework, exemplified by this compound, is one such scaffold. Its significance is rooted in the synergistic combination of its constituent parts.

The morpholine ring is a common motif in numerous approved drugs.[1][2][3] Its inclusion in a molecule often enhances aqueous solubility, improves metabolic stability, and can act as a hydrogen bond acceptor, thereby favorably influencing the pharmacokinetic profile of a drug candidate.[1] The bromopyridine moiety , on the other hand, serves as a versatile chemical handle. The bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient introduction of diverse substituents.[4][5] This allows for extensive exploration of the chemical space around the core scaffold to optimize potency, selectivity, and other critical drug-like properties.

This compound, with its CAS number 364793-93-1, is therefore not just a molecule, but a strategic platform for the rapid generation of novel compounds with therapeutic potential.[6][7] Its derivatives have been explored in various therapeutic areas, including oncology and neuroscience, often targeting kinases and other enzymes within critical signaling pathways like the PI3K/Akt/mTOR pathway.[8][9]

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound is through the reductive amination of 6-bromonicotinaldehyde with morpholine. This reaction is favored for its high yields, operational simplicity, and mild conditions.

Overall Reaction: 6-Bromonicotinaldehyde + Morpholine --(Reducing Agent)--> this compound

Mechanistic Pathway: The reaction proceeds in two main stages within a single pot:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of 6-bromonicotinaldehyde. This is followed by dehydration to form a Schiff base, which is in equilibrium with its protonated form, the iminium ion. The acidic environment, often inherent to the reaction conditions or aided by an additive, facilitates this dehydration step.

  • Reduction: A mild and selective reducing agent, typically sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion. STAB is preferred over harsher reducing agents like sodium borohydride in this context because it is less likely to reduce the starting aldehyde and is more tolerant of the slightly acidic conditions that favor iminium ion formation.[10]

G cluster_step1 Step 1: Imine/Iminium Formation cluster_step2 Step 2: Reduction Aldehyde 6-Bromonicotinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Morpholine Morpholine Morpholine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H2O) Product This compound Iminium->Product Hydride Transfer STAB Sodium Triacetoxyborohydride (Hydride Source) STAB->Product

Caption: Reductive amination workflow for synthesis.

Detailed Experimental Protocol

Materials:

  • 6-Bromonicotinaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromonicotinaldehyde (1.0 equivalent) in anhydrous DCM or DCE.

  • Amine Addition: Add morpholine (1.1-1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred mixture. The reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (usually 1-3 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Physicochemical and Analytical Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Property/Technique Typical Data for this compound
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol [7]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.3 (s, 1H), ~7.7 (d, 1H), ~7.5 (d, 1H), ~3.7 (t, 4H), ~3.5 (s, 2H), ~2.4 (t, 4H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~159, ~150, ~141, ~139, ~128, ~67, ~59, ~53
Mass Spectrometry (ESI+) m/z: 257.0, 259.0 ([M+H]⁺, isotopic pattern for Br)

Derivatization Strategies: Expanding Chemical Diversity

The bromine atom at the 6-position of the pyridine ring is the key to unlocking the synthetic potential of this scaffold. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the creation of extensive analog libraries.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes Core This compound Suzuki Suzuki-Miyaura (+ Boronic Acid/Ester) Core->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (+ Amine) Core->Buchwald Pd Catalyst, Base Sonogashira Sonogashira (+ Alkyne) Core->Sonogashira Pd/Cu Catalysts, Base Heck Heck (+ Alkene) Core->Heck Pd Catalyst, Base Aryl Aryl/Heteroaryl Derivatives Suzuki->Aryl Amino Aminopyridine Derivatives Buchwald->Amino Alkynyl Alkynylpyridine Derivatives Sonogashira->Alkynyl Alkenyl Alkenylpyridine Derivatives Heck->Alkenyl

Caption: Key derivatization pathways from the core scaffold.

Suzuki-Miyaura Coupling

This is one of the most powerful and widely used methods for forming C-C bonds.[11][12][13] It allows for the coupling of the bromopyridine with a vast array of commercially available or readily synthesized boronic acids and esters.

Generic Protocol:

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (dioxane, toluene, or DME) and water.

  • Reaction: Heat the mixture under an inert atmosphere until the reaction is complete (monitoring by LC-MS). Microwave irradiation can often accelerate the reaction.[11]

  • Work-up & Purification: Perform an aqueous work-up, extract with an organic solvent, and purify the product using column chromatography.

Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, enabling the introduction of primary or secondary amines at the 6-position.[4][14][15][16] This modification can introduce hydrogen bond donors and significantly alter the basicity and polarity of the molecule.

Generic Protocol:

  • Setup: Under inert conditions, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[14][15]

  • Solvent: Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Reaction: Heat the mixture until the starting material is fully consumed.

  • Work-up & Purification: After cooling, quench the reaction carefully, perform an extractive work-up, and purify by chromatography.

Applications in Drug Discovery and Beyond

The versatility of the this compound scaffold has led to its use in the synthesis of inhibitors for various biological targets. For instance, derivatives have been synthesized as potent and selective PI3Kα inhibitors for the potential treatment of solid tumors.[9] The morpholine moiety is a key feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, enhancing solubility and fine-tuning selectivity.[8] The ability to rapidly diversify the substitution on the pyridine ring allows for the systematic optimization of on-target activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Conclusion

This compound is a high-value, strategically important building block for drug discovery. Its straightforward synthesis and the exceptional versatility of the bromopyridine moiety provide a robust and efficient platform for generating diverse libraries of novel compounds. The established protocols for its derivatization, particularly through Suzuki-Miyaura and Buchwald-Hartwig couplings, empower medicinal chemists to rapidly explore structure-activity relationships and advance hit-to-lead and lead optimization campaigns. This guide provides the foundational knowledge and practical protocols necessary to fully leverage the potential of this powerful scaffold in the quest for new and effective medicines.

References

The Strategic Role of 4-((6-Bromopyridin-3-yl)methyl)morpholine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological and pharmacokinetic profiles is relentless. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with multiple biological targets and confer drug-like properties. The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a quintessential example of such a scaffold.[1] Its incorporation into drug candidates often enhances aqueous solubility, metabolic stability, and bioavailability, while also providing a key vector for molecular interactions with target proteins.[2]

When coupled with a pyridine ring, another cornerstone of medicinal chemistry, the resulting pyridinyl-morpholine motif becomes a powerful tool for the synthesis of a diverse array of therapeutic agents.[3] This guide focuses on a particularly valuable building block within this class: 4-((6-Bromopyridin-3-yl)methyl)morpholine . The presence of a bromine atom on the pyridine ring offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of vast chemical space. This technical guide will provide an in-depth exploration of the synthesis, characterization, and strategic applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂O[4]
Molecular Weight 257.13 g/mol [4]
CAS Number 364793-93-1[4]
Appearance Solid (typical)
Storage Temperature 2-8°C, under inert atmosphere
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons (typically in the 2.4-3.7 ppm range), a singlet for the benzylic methylene protons (~3.5 ppm), and distinct aromatic signals for the three protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR would display signals for the morpholine carbons, the benzylic carbon, and the carbons of the bromopyridine ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a robust two-step process commencing from commercially available 2-bromo-5-methylpyridine. The synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Nucleophilic Substitution A 2-Bromo-5-methylpyridine B 2-Bromo-5-(bromomethyl)pyridine A->B NBS, AIBN, CCl4, Reflux D This compound B->D C Morpholine C->D K2CO3, CH3CN, Reflux

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

Part 1: Synthesis of 2-Bromo-5-(bromomethyl)pyridine

This initial step involves a free radical bromination of the methyl group of 2-bromo-5-methylpyridine using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.[5]

Materials:

  • 2-Bromo-5-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Heptane

Procedure:

  • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane to afford 2-bromo-5-(bromomethyl)pyridine as a solid.[6]

Causality Behind Experimental Choices:

  • NBS is chosen as the brominating agent for its ability to provide a low, steady concentration of bromine, which favors selective allylic/benzylic bromination over aromatic bromination.

  • AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.

  • Carbon tetrachloride is a non-polar solvent that is suitable for free radical reactions.

  • The aqueous workup is necessary to remove any remaining water-soluble impurities and byproducts.

Part 2: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the bromide of 2-bromo-5-(bromomethyl)pyridine is displaced by the secondary amine of morpholine.

Materials:

  • 2-Bromo-5-(bromomethyl)pyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel to obtain pure this compound.

Causality Behind Experimental Choices:

  • Potassium carbonate is used as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions.

  • An excess of morpholine is used to ensure complete consumption of the starting material.

Strategic Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.

Applications cluster_0 Cross-Coupling Reactions cluster_1 Resulting Scaffolds cluster_2 Therapeutic Targets A This compound B Suzuki Coupling (Aryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D Sonogashira Coupling (Alkynes) A->D E Aryl-Substituted Pyridine-Morpholines B->E F Amino-Substituted Pyridine-Morpholines C->F G Alkynyl-Substituted Pyridine-Morpholines D->G H Kinase Inhibitors (e.g., PI3K) E->H I CNS Receptors F->I

References

The Emergence of a Privileged Scaffold: A Technical Guide to 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of its Synthesis, Characteristics, and Significance in Modern Drug Discovery

Introduction: A Convergence of Key Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The morpholine and bromopyridine moieties are two such "privileged structures," frequently incorporated into therapeutic agents to optimize their pharmacological profiles. 4-((6-Bromopyridin-3-yl)methyl)morpholine, a molecule that elegantly marries these two motifs, represents a significant building block in the synthesis of novel therapeutics. While a singular, celebrated "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence is a logical and noteworthy step in the evolution of synthetic chemistry, driven by the pursuit of molecules with enhanced efficacy and developability.

The morpholine ring, with its inherent basicity and potential for hydrogen bonding, is known to improve the aqueous solubility and metabolic stability of drug candidates.[1] Concurrently, the bromopyridine unit offers a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The bromine atom at the 6-position of the pyridine ring significantly influences its electronic properties and provides a vector for further chemical modification. This technical guide provides a comprehensive overview of this compound, focusing on its logical synthesis, chemical properties, and its implicit role as a valuable intermediate in the development of new chemical entities.

Synthetic Genesis: A Tale of Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 6-bromopyridine-3-carboxaldehyde with morpholine. This reaction is a classic example of carbon-nitrogen bond formation and is favored for its high efficiency and operational simplicity.

Plausible Synthetic Pathway

The synthesis can be conceptualized as a two-step, one-pot process:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of morpholine on the carbonyl carbon of 6-bromopyridine-3-carboxaldehyde. This is typically carried out in the presence of a mild acid catalyst to protonate the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack. The subsequent dehydration of the resulting hemiaminal intermediate yields a transient iminium ion.

  • Hydride Reduction: A reducing agent, introduced into the reaction mixture, then selectively reduces the iminium ion to the desired tertiary amine, this compound.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde 6-Bromopyridine-3-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Morpholine (Nucleophilic Attack) Iminium_Ion Iminium Ion Morpholine Morpholine Morpholine->Hemiaminal Hemiaminal->Iminium_Ion - H2O (Dehydration) Product This compound Iminium_Ion->Product + Hydride (Reduction) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Figure 1: Conceptual workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

The following protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 6-Bromopyridine-3-carboxaldehyde (CAS: 149806-06-4)[2]

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 6-bromopyridine-3-carboxaldehyde (1.0 eq) in dichloromethane (DCM) is added morpholine (1.2 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the mixture.

  • The reaction is stirred at room temperature for an additional 12-18 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 364793-93-1
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol
Appearance Off-white to yellow solid
Purity Typically >95%

Note: These properties are typical and may vary slightly between different commercial suppliers.

While a comprehensive, publicly available spectroscopic analysis is not readily found in peer-reviewed literature, the expected signals in ¹H NMR, ¹³C NMR, and mass spectrometry would be consistent with the compound's structure.

The Role in Drug Discovery and Medicinal Chemistry

The value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The presence of the bromine atom on the pyridine ring is of paramount importance, as it serves as a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Stille, Heck, and Buchwald-Hartwig cross-coupling reactions.

G Starting_Material This compound Suzuki Suzuki Coupling (with Boronic Acids/Esters) Starting_Material->Suzuki Stille Stille Coupling (with Organostannanes) Starting_Material->Stille Heck Heck Coupling (with Alkenes) Starting_Material->Heck Buchwald_Hartwig Buchwald-Hartwig Amination (with Amines) Starting_Material->Buchwald_Hartwig Final_Products Diverse Biologically Active Molecules Suzuki->Final_Products Stille->Final_Products Heck->Final_Products Buchwald_Hartwig->Final_Products

Figure 2: The utility of this compound as a versatile building block in cross-coupling reactions.

This synthetic versatility allows for the rapid generation of libraries of compounds for high-throughput screening, as well as the targeted synthesis of molecules designed to interact with specific biological targets. The morpholine moiety, in turn, can contribute to improved pharmacokinetic properties, such as increased solubility and metabolic stability, and can also engage in crucial hydrogen bonding interactions within a protein's active site.

Conclusion and Future Outlook

This compound stands as a testament to the power of convergent synthesis in creating valuable molecular building blocks. While its own "discovery" may be more of a logical progression than a singular event, its importance in the toolkit of the modern medicinal chemist is undeniable. The combination of a reactive handle for diversification (the bromopyridine) and a pharmacokinetically favorable group (the morpholine) makes this compound a highly sought-after intermediate. As the quest for novel therapeutics continues, it is certain that this compound will continue to play a silent yet crucial role in the development of the next generation of medicines. Future research will likely focus on the development of more efficient and greener synthetic routes to this and related compounds, as well as its incorporation into an even wider array of biologically active molecules.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound, 4-((6-Bromopyridin-3-yl)methyl)morpholine. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and analysis of novel chemical entities. Herein, we delve into the theoretical underpinnings and practical application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of this compound.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the bromopyridine and morpholine scaffolds in bioactive molecules. The bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the morpholine moiety can improve physicochemical properties like solubility and metabolic stability. Accurate structural confirmation is a critical step in the synthesis of such compounds, ensuring the integrity of subsequent biological and pharmacological studies. This guide will detail the expected spectroscopic data for this molecule and provide a thorough interpretation.

Molecular Structure and Key Features

The structure of this compound, with CAS Number 364793-93-1, incorporates three key fragments: a 6-bromopyridine ring, a methylene linker, and a morpholine ring. Understanding the electronic environment of the protons and carbons in each of these regions is fundamental to interpreting the spectroscopic data.

Figure 1. Chemical structure of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, we would expect to observe a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.

Experimental Protocol:

A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source would be the instrument of choice for this analysis.

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

  • Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrum is acquired, averaging multiple scans to improve the signal-to-noise ratio.

Predicted Mass Spectrum Data:
FeaturePredicted ValueRationale
Molecular Formula C₁₀H₁₃BrN₂OBased on the chemical structure.
Monoisotopic Mass 256.0266 uCalculated for ¹²C₁₀¹H₁₃⁷⁹Br¹⁴N₂¹⁶O.
[M+H]⁺ Ion m/z 257.0344Protonated molecular ion.
Isotopic Pattern m/z 257 and 259 in ~1:1 ratioDue to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).
Key Fragments m/z 171/173, m/z 100, m/z 86Corresponding to the bromopyridinylmethyl cation, the morpholinomethyl cation, and the morpholine fragment, respectively.

The observation of the characteristic bromine isotopic pattern is a key diagnostic feature in the mass spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.

Experimental Protocol:
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

  • Instrument: A 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3d1HH-2 (pyridine)Proton adjacent to the nitrogen and ortho to the bromine is expected to be the most deshielded aromatic proton.
~7.6dd1HH-4 (pyridine)Coupled to both H-2 and H-5.
~7.4d1HH-5 (pyridine)Coupled to H-4.
~3.7t4H-CH₂-O- (morpholine)Protons on the carbons adjacent to the oxygen atom in the morpholine ring are deshielded.
~3.5s2H-CH₂- (linker)Methylene protons between the pyridine and morpholine moieties.
~2.5t4H-CH₂-N- (morpholine)Protons on the carbons adjacent to the nitrogen atom in the morpholine ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)AssignmentRationale
~150C-2 (pyridine)Carbon adjacent to the pyridine nitrogen.
~141C-6 (pyridine)Carbon bearing the bromine atom.
~139C-4 (pyridine)Aromatic CH.
~135C-3 (pyridine)Carbon attached to the methylene linker.
~127C-5 (pyridine)Aromatic CH.
~67-CH₂-O- (morpholine)Carbons adjacent to the oxygen in the morpholine ring.
~60-CH₂- (linker)Methylene linker carbon.
~53-CH₂-N- (morpholine)Carbons adjacent to the nitrogen in the morpholine ring.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a newly synthesized batch of this compound would proceed as follows:

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms_interp Confirm Molecular Weight & Isotopic Pattern ms->ms_interp nmr_interp Elucidate Carbon-Hydrogen Framework nmr->nmr_interp structure_confirm Structure Confirmation ms_interp->structure_confirm nmr_interp->structure_confirm

Figure 2. A typical workflow for the synthesis and spectroscopic confirmation of a target compound.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of mass spectrometry and NMR spectroscopy. The predicted data presented in this guide, based on fundamental principles and comparison with related structures, provide a robust framework for the analysis of this compound. The key diagnostic features to look for are the characteristic 1:1 isotopic pattern for bromine in the mass spectrum, and the distinct sets of signals for the bromopyridine, methylene linker, and morpholine moieties in the ¹H and ¹³C NMR spectra. This comprehensive spectroscopic analysis ensures the identity and purity of the compound, which is paramount for its application in further research and development.

An In-Depth Technical Guide to the Physicochemical Characterization of 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of a candidate molecule is paramount.[1][2] These characteristics fundamentally influence a compound's behavior in biological systems, impacting everything from its solubility and absorption to its metabolic stability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the essential physical and chemical characteristics of 4-((6-Bromopyridin-3-yl)methyl)morpholine , a substituted bromopyridine derivative of interest in medicinal chemistry.

As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow for the characterization of a novel small molecule. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This document is intended to be a practical resource for researchers actively engaged in the synthesis, evaluation, and development of related compounds.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to confirm its identity and basic molecular properties. These data serve as the bedrock for all subsequent experimental work.

Table 1: Core Molecular Identifiers for this compound

PropertyValueSource
Chemical Name This compoundIUPAC Nomenclature
Synonyms 2-Bromo-5-(morpholinomethyl)pyridine-
CAS Number 364793-93-1Chemical Abstracts Service[3]
Molecular Formula C10H13BrN2O-
Molecular Weight 257.13 g/mol Calculated
Chemical Structure
alt text
-

A note on a related structure: It is crucial to distinguish the title compound from its close analog, 4-(6-Bromopyridin-3-yl)morpholine (CAS: 952582-08-0). This related molecule has a molecular formula of C9H11BrN2O and a molecular weight of 243.10 g/mol .[4][5] The presence of a methylene linker in the title compound significantly alters its structural and, consequently, its physical properties.

Structural Elucidation and Verification

Confirming the chemical structure of a synthesized molecule is a non-negotiable step in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the unambiguous determination of its structure.[6] For a molecule like this compound, both ¹H and ¹³C NMR are essential.

¹H and ¹³C NMR Spectral Data (Predicted)

While experimental spectra are the gold standard, in their absence, predicted spectral data can provide a useful reference. The following are predicted chemical shifts for the key protons and carbons in the structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine ring protons: Signals expected in the aromatic region (~7.0-8.5 ppm).

    • Methylene bridge protons (-CH₂-): A singlet is anticipated.

    • Morpholine ring protons: Multiple signals are expected for the two distinct methylene groups of the morpholine ring.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Pyridine ring carbons: Signals expected in the aromatic region (~120-160 ppm).

    • Methylene bridge carbon (-CH₂-): A signal is anticipated.

    • Morpholine ring carbons: Two distinct signals are expected for the methylene carbons of the morpholine ring.

Experimental Protocol for NMR Sample Preparation

The quality of NMR data is highly dependent on proper sample preparation.[5][7][8][9]

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5][7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, DMSO-d₆).[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram 1: Workflow for NMR Structural Verification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter proton Acquire 1H NMR Spectrum filter->proton Submit Sample carbon Acquire 13C NMR Spectrum proton->carbon two_d Acquire 2D NMR (COSY, HSQC, HMBC) carbon->two_d process Process Spectra two_d->process Raw Data assign Assign Signals process->assign confirm Confirm Structure assign->confirm MeltingPoint decision decision sharp Sharp Melting Range (< 2°C) decision->sharp Yes broad Broad Melting Range (> 2°C) decision->broad No start Perform Melting Point Determination observe Observe Melting Range start->observe observe->decision Is the range sharp? compare Compare to Literature Value (if available) sharp->compare impure Indicates Impurities broad->impure match Matches Literature Value compare->match no_match Does Not Match compare->no_match pure Indicates High Purity match->pure no_match->impure repurify Repurify Sample impure->repurify

References

The Solubility Profile of 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is the optimization of physicochemical properties, with aqueous solubility standing as a paramount determinant of a drug's ultimate success. Poor solubility can severely limit oral bioavailability, complicate formulation development, and lead to erratic absorption, thereby compromising therapeutic efficacy and safety. This guide provides an in-depth technical framework for the comprehensive evaluation of the solubility profile of 4-((6-Bromopyridin-3-yl)methyl)morpholine , a novel heterocyclic compound with potential therapeutic applications. By understanding and meticulously characterizing its solubility, researchers can make informed decisions to guide its progression through the preclinical pipeline. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

Compound Overview: Structural Rationale for Solubility

This compound is a unique chemical entity that incorporates two key heterocyclic systems: a brominated pyridine and a morpholine ring.

  • Chemical Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₀H₁₃BrN₂O[1]

    • Molecular Weight: 257.13 g/mol [1]

    • CAS Number: 364793-93-1[1][2]

The structural features of this molecule provide initial clues to its potential solubility behavior. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common motif in many FDA-approved drugs.[3] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor and imparts a weakly basic character, which can enhance aqueous solubility, particularly in acidic environments.[3][4] The morpholine moiety, a saturated heterocycle containing both an amine and an ether functional group, is well-known for its favorable physicochemical properties.[5] Morpholine itself is miscible with water, and its inclusion in drug candidates is often a strategic choice to improve solubility and overall pharmacokinetic profiles.[6][7]

The presence of the bromine atom on the pyridine ring introduces a lipophilic element, which may counteract the solubilizing effects of the nitrogen heterocycles. Therefore, a precise experimental determination of the solubility profile across a range of relevant conditions is imperative.

Thermodynamic vs. Kinetic Solubility: A Foundational Distinction

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, when the solid and dissolved states are in equilibrium. It is a fundamental, intrinsic property of the compound.

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly dissolved (typically from a concentrated stock solution in an organic solvent like DMSO) and then precipitated in an aqueous buffer. It is often referred to as "apparent solubility" and is highly dependent on the experimental conditions (e.g., incubation time, DMSO concentration).

In early-stage drug discovery, kinetic solubility assays are often employed for high-throughput screening due to their speed and lower compound requirements. However, for lead optimization and preclinical development, a thorough understanding of the thermodynamic solubility is essential for accurate risk assessment and formulation design. This guide will detail methodologies for both.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the aqueous and organic solvent solubility of This compound .

Aqueous Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. It relies on achieving equilibrium between the solid compound and the solvent over a defined period.

Principle: An excess of the solid compound is agitated in the aqueous buffer of interest until equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers, for example:

    • pH 2.0 (Simulated Gastric Fluid, without enzymes)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Simulated Intestinal Fluid, without enzymes)

    • pH 7.4 (Phosphate-Buffered Saline, PBS)

  • Compound Addition: To a series of glass vials, add an excess amount of This compound (e.g., 2-5 mg) to 1 mL of each buffer. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A 24-48 hour period is typical, but the optimal time should be determined by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure a plateau has been reached.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any undissolved solid. Causality Note: The choice of filter material is critical to prevent adsorption of the compound. A pre-study to assess non-specific binding to different filter types is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve of the compound in the same buffer to ensure accurate quantification.

  • Data Reporting: The solubility is reported in units of µg/mL or µM. It is also beneficial to visually inspect the remaining solid under a microscope to check for any changes in crystal form (polymorphism), which could indicate a conversion to a more or less stable, and thus differently soluble, form.

Kinetic Solubility in Aqueous Buffers

This method is a higher-throughput approach often used in early discovery to assess the apparent solubility of compounds from a DMSO stock.

Principle: A concentrated DMSO stock solution of the compound is diluted into an aqueous buffer. After a short incubation period, any precipitated compound is removed by filtration or centrifugation, and the remaining dissolved concentration is measured.

Experimental Workflow:

G A Prepare DMSO Stock B Dilute into Aqueous Buffer A->B C Incubate (1-2 hours) B->C D Filter Plate C->D E Analyze Filtrate (HPLC/UV) D->E

Caption: High-Throughput Kinetic Solubility Workflow.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of This compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer (e.g., pH 7.4 PBS).

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer in the 96-well plate to achieve the desired final concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

  • Incubation: Seal the plate and shake at room temperature for 1-2 hours.

  • Precipitate Removal: Transfer the contents to a 96-well filter plate and centrifuge to collect the filtrate.

  • Quantification: Analyze the concentration of the compound in the filtrate, typically by HPLC-UV or LC-MS/MS, comparing the result against a standard curve prepared in the same buffer/DMSO mixture.

Solubility in Organic and Co-Solvent Systems

For formulation development, understanding the solubility in various organic solvents and co-solvent systems is crucial.

Methodology: The shake-flask method described in section 3.1 can be adapted for organic solvents.

Recommended Solvents for Screening:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerol

  • Various ratios of co-solvents (e.g., Ethanol:Water, PEG 400:Water)

Data Analysis and Presentation

All quantitative solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Solubility Profile of this compound

Solvent System pH Temperature (°C) Solubility (µg/mL) Solubility (µM) Method
Aqueous Buffer2.025Experimental ValueCalculated ValueThermodynamic
Aqueous Buffer4.525Experimental ValueCalculated ValueThermodynamic
Aqueous Buffer6.825Experimental ValueCalculated ValueThermodynamic
Aqueous Buffer7.425Experimental ValueCalculated ValueThermodynamic
Aqueous Buffer7.437Experimental ValueCalculated ValueThermodynamic
PBS (pH 7.4) + 2% DMSO7.425Experimental ValueCalculated ValueKinetic
EthanolN/A25Experimental ValueCalculated ValueThermodynamic
PEG 400N/A25Experimental ValueCalculated ValueThermodynamic

Conclusion and Forward-Looking Strategy

This technical guide outlines a comprehensive and robust strategy for characterizing the solubility profile of This compound . The presence of both a basic pyridine nitrogen and a hydrophilic morpholine ring suggests a favorable intrinsic solubility, which may be pH-dependent.[3][5][8] The experimental data generated from these protocols will be instrumental in:

  • Guiding Medicinal Chemistry Efforts: If solubility is low, the data can inform strategies for structural modification to enhance this property.

  • Informing Formulation Development: A clear understanding of the solubility in various aqueous and organic systems is the first step in designing appropriate formulations for in vivo studies.

  • Predicting Oral Bioavailability: Solubility is a key parameter in biopharmaceutical classification systems (BCS) and is critical for predicting the oral absorption of a drug candidate.

By adhering to these rigorous, self-validating protocols, research teams can generate high-quality, reliable solubility data, thereby de-risking the development path of This compound and accelerating its journey towards becoming a potential therapeutic agent.

References

Navigating the Synthesis and Handling of 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and handling protocols for 4-((6-Bromopyridin-3-yl)methyl)morpholine. In the absence of a publicly available, verified Safety Data Sheet (SDS) for this specific compound, this document synthesizes critical safety data from structurally analogous compounds, namely bromopyridine and morpholine derivatives. This approach, rooted in the principles of structure-activity relationships, offers a robust framework for risk mitigation in a research and development setting.

Hazard Identification and GHS Classification: A Synthesized Approach

Based on the known hazards of its core structural components—a brominated pyridine ring and a morpholine moiety—this compound is anticipated to possess a hazard profile that includes acute toxicity, skin and eye irritation, and potential respiratory effects. The Globally Harmonized System (GHS) classification is therefore extrapolated from related compounds.

Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]Danger💀
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[1]Danger💀
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]Warning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)Category 3H335: May cause respiratory irritation[1]Warning

Disclaimer: This classification is predictive and based on the toxicological data of structurally related bromopyridine and morpholine compounds. All handling procedures should reflect this heightened level of caution.

Exposure Controls and Personal Protective Equipment (PPE): A Mandate for Caution

Given the anticipated hazards, stringent exposure controls are paramount. The following PPE is mandatory when handling this compound.

Personal Protective Equipment (PPE) Protocol

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-resistant lab coatPrevents dermal contact, which is anticipated to be a significant route of exposure with potentially fatal consequences.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeEssential when handling the compound outside of a certified chemical fume hood or when aerosolization is possible, to mitigate the risk of respiratory tract irritation.[3]

All operations involving this compound, including weighing, dissolution, and transfer, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Safe Handling and Storage: Mitigating Risk from Receipt to Disposal

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare work area in fume hood don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh compound don_ppe->weigh dissolve Dissolve in solvent weigh->dissolve transfer Transfer to reaction vessel dissolve->transfer decontaminate Decontaminate glassware and surfaces transfer->decontaminate dispose Dispose of waste in designated containers decontaminate->dispose doff_ppe Doff PPE correctly dispose->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: Standard Operating Procedure for Handling this compound.

Storage Conditions

Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[5] The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures: A Proactive Approach to Incident Response

Rapid and informed action is crucial in the event of an accidental exposure or spill.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Spill Response

The appropriate response to a spill will depend on its size and location.

G spill Spill Occurs size Assess Spill Size spill->size small_spill Small Spill size->small_spill Minor large_spill Large Spill size->large_spill Major absorb Absorb with inert material small_spill->absorb evacuate Evacuate the area large_spill->evacuate collect Collect and place in waste container absorb->collect clean Clean area with soap and water collect->clean notify Notify EHS and lab supervisor evacuate->notify

Caption: Decision-making workflow for spill response.

For any spill, ensure the area is well-ventilated and eliminate all ignition sources.[6]

Disposal Considerations

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[4] Dispose of this waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion: A Commitment to a Culture of Safety

While the full toxicological profile of this compound is yet to be formally documented, a proactive and cautious approach based on the known hazards of its structural analogs is essential for ensuring the safety of all personnel. Adherence to the guidelines outlined in this document will provide a strong foundation for the safe handling and use of this compound in a research environment. Continuous risk assessment and a commitment to a robust safety culture are the cornerstones of responsible scientific advancement.

References

Methodological & Application

Application Note & Synthesis Protocol: 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-((6-Bromopyridin-3-yl)methyl)morpholine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and high-yielding one-pot reductive amination reaction. The protocol details the reaction between 6-bromopyridine-3-carbaldehyde and morpholine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, safety protocols, purification techniques, and analytical characterization to ensure reproducible and reliable results.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The title compound, this compound, incorporates this beneficial fragment onto a bromopyridine core, which serves as a versatile handle for further synthetic elaboration, typically through cross-coupling reactions. This makes it a key intermediate for constructing complex molecular architectures for various therapeutic targets.

The chosen synthetic strategy is reductive amination, a cornerstone reaction in C-N bond formation.[2][3] This method involves the condensation of an aldehyde with an amine to form an intermediate iminium ion, which is subsequently reduced in the same pot to the target amine. This approach is highly efficient and avoids the isolation of unstable intermediates.

Reaction Scheme and Mechanism

3.1 Overall Transformation

Reaction Scheme

Figure 1. Synthesis of this compound via reductive amination.

3.2 Mechanistic Rationale

Reductive amination proceeds in two key stages within the same reaction vessel:

  • Iminium Ion Formation: Morpholine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 6-bromopyridine-3-carbaldehyde. This is followed by dehydration to form a transient, electrophilic iminium ion. The reaction is typically favored in mildly acidic conditions or with a Lewis acid, but for many substrates, it proceeds without an explicit catalyst.

  • In-Situ Reduction: A hydride-based reducing agent, introduced into the reaction, selectively reduces the iminium ion (C=N⁺) to the corresponding tertiary amine. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is mild enough not to reduce the starting aldehyde but sufficiently reactive to reduce the intermediate iminium ion, thus minimizing side reactions.[3]

Materials and Equipment

4.1 Reagents & Chemicals

ReagentCAS No.MW ( g/mol )M.P. (°C)PuritySupplier
6-Bromopyridine-3-carbaldehyde149806-06-4186.01104-110>95%Sigma-Aldrich
Morpholine110-91-887.12-5>99%Fisher Scientific
Sodium Triacetoxyborohydride56553-60-7211.94113-117 (dec.)97%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-284.93-96.7>99.8%Thermo Fisher
Sodium Bicarbonate (NaHCO₃)144-55-884.0150 (dec.)ACS GradeVWR
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9120.371124Reagent GradeVWR
Ethyl Acetate (EtOAc)141-78-688.11-83.6HPLC GradeFisher Scientific
Hexanes110-54-386.18-95HPLC GradeFisher Scientific

4.2 Equipment

  • Round-bottom flasks (50 mL and 100 mL) with magnetic stir bars

  • Magnetic stir plate

  • Nitrogen or Argon gas inlet

  • Glass funnel and separatory funnel (250 mL)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer (¹H and ¹³C) and Mass Spectrometer (e.g., ESI-MS)

Detailed Synthesis Protocol

This protocol outlines the synthesis on a 5 mmol scale.

5.1 Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Isolation cluster_purify Phase 4: Purification & Analysis reagents Weigh Reagents: - 6-Bromopyridine-3-carbaldehyde - Morpholine glassware Prepare Dry Glassware under Inert Atmosphere reagents->glassware setup Dissolve Aldehyde in DCM glassware->setup add_amine Add Morpholine Stir for 30 min setup->add_amine add_reductant Add NaBH(OAc)₃ Portion-wise add_amine->add_reductant react Stir at Room Temp for 12-18 hours add_reductant->react monitor Monitor by TLC react->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM (3x) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate via Rotovap dry->concentrate purify Purify by Column Chromatography (EtOAc/Hexanes) concentrate->purify characterize Characterize Product: - ¹H NMR - ¹³C NMR - MS purify->characterize

Diagram 1. Step-by-step synthesis workflow.

5.2 Step-by-Step Procedure

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromopyridine-3-carbaldehyde (0.93 g, 5.0 mmol, 1.0 eq).

    • Add anhydrous dichloromethane (DCM, 25 mL) and stir to dissolve the aldehyde completely.

    • Scientist's Note: Anhydrous DCM is crucial as the reaction is moisture-sensitive. Water can hydrolyze the iminium intermediate and consume the hydride reagent.

  • Amine Addition:

    • To the stirred solution, add morpholine (0.48 mL, 5.5 mmol, 1.1 eq) dropwise via syringe.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Scientist's Note: A slight excess of the amine helps to drive the iminium ion formation to completion. Pre-stirring the aldehyde and amine allows for the formation of the iminium ion before the reducing agent is introduced.

  • Reduction:

    • To the reaction mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.27 g, 6.0 mmol, 1.2 eq) portion-wise over 10 minutes.

    • Scientist's Note: The portion-wise addition helps to control any potential exotherm and off-gassing. NaBH(OAc)₃ is a mild reducing agent ideal for this transformation.[3]

    • Seal the flask under an inert atmosphere (Nitrogen or Argon) and let the reaction stir at room temperature for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The mobile phase can be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).

    • The reaction is complete when the starting aldehyde spot (visualized under UV light) has been consumed.

  • Work-up:

    • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Scientist's Note: The NaHCO₃ quench neutralizes the acetic acid byproduct from the reducing agent and removes any unreacted starting materials.

  • Purification:

    • Filter the dried organic solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Purify the crude material by flash column chromatography on silica gel. A gradient elution starting from 20% ethyl acetate in hexanes and gradually increasing to 50% is typically effective.

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 6-Bromopyridine-3-carbaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6] Avoid inhalation of dust and contact with skin and eyes.[4][5]

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye irritation. Keep away from water and moisture.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use only in a well-ventilated area.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4][5]

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Molecular Formula: C₁₀H₁₃BrN₂O

  • Molecular Weight: 257.13 g/mol

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~8.3 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~3.7 (t, 4H, morpholine -CH₂-O-), ~3.4 (s, 2H, Ar-CH₂-N), ~2.4 (t, 4H, morpholine -CH₂-N-).

    • (Note: Expected chemical shifts are approximate and should be confirmed by analysis).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ (ppm): ~155.0, 149.5, 141.0, 139.5, 128.5, 67.0, 61.0, 53.5.

  • Mass Spectrometry (ESI+):

    • m/z calculated for C₁₀H₁₄BrN₂O [M+H]⁺: 257.03, 259.03. Found: 257.1, 259.1.

    • Scientist's Note: The presence of two peaks with an approximate 1:1 intensity ratio, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time to 24 hours. Ensure reagents are fresh and anhydrous.
Moisture in the reaction.Use oven-dried glassware and anhydrous solvents. Perform reaction under a strict inert atmosphere.
Side Product Formation Aldehyde was reduced.Ensure the reducing agent is NaBH(OAc)₃, not a stronger one like NaBH₄. Add NaBH(OAc)₃ after the iminium ion has had time to form.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the mobile phase for column chromatography. Try a different solvent system (e.g., DCM/Methanol).

References

Synthesis of 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide for the synthesis of 4-((6-Bromopyridin-3-yl)methyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. Two robust and efficient synthetic pathways are presented: a one-pot reductive amination of 6-bromopyridine-3-carboxaldehyde with morpholine, and a classical nucleophilic substitution route involving the alkylation of morpholine with a reactive 6-bromo-3-(halomethyl)pyridine intermediate. This document offers in-depth, step-by-step protocols, mechanistic insights, characterization data, and practical troubleshooting advice to enable researchers to successfully synthesize and purify the target compound.

Introduction

Substituted pyridines are a cornerstone of modern pharmaceutical development, with the pyridine scaffold present in a vast array of approved drugs. The introduction of a morpholine moiety, a privileged pharmacophore, often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The title compound, this compound, combines these key structural features, making it a highly sought-after intermediate for the synthesis of novel therapeutic agents. The bromine atom on the pyridine ring also serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

This guide is designed to provide researchers with the necessary information to confidently approach the synthesis of this important molecule. We will explore two distinct, yet equally viable, synthetic strategies, allowing for flexibility based on available starting materials and laboratory capabilities.

Synthetic Strategies and Mechanistic Overview

The synthesis of this compound can be efficiently achieved through two primary routes:

  • Reductive Amination: This convergent approach involves the direct reaction of 6-bromopyridine-3-carboxaldehyde with morpholine. The initial condensation forms a transient iminium ion, which is then reduced in situ by a mild reducing agent, typically a borohydride-based reagent, to yield the final product. This one-pot procedure is often favored for its operational simplicity and high atom economy.

  • Nucleophilic Substitution (Alkylation): This classical two-step approach first requires the preparation of a reactive intermediate, such as 3-(chloromethyl)-6-bromopyridine, from the corresponding alcohol. In the subsequent step, morpholine acts as a nucleophile, displacing the halide to form the desired carbon-nitrogen bond. This method offers a more traditional and often very clean route to the target molecule.

Below is a visual representation of the two synthetic pathways.

Synthesis_Pathways cluster_0 Reductive Amination Pathway cluster_1 Nucleophilic Substitution Pathway aldehyde 6-Bromopyridine-3- carboxaldehyde product_ra This compound aldehyde->product_ra + Morpholine [Reducing Agent] morpholine_ra Morpholine morpholine_ra->product_ra alcohol (6-Bromopyridin-3-yl)methanol halide 3-(Chloromethyl)-6- bromopyridine alcohol->halide [Chlorinating Agent] product_ns This compound halide->product_ns + Morpholine [Base] morpholine_ns Morpholine morpholine_ns->product_ns

Figure 1: Overview of the two primary synthetic routes to this compound.

Part 1: Reductive Amination Protocol

This one-pot method is highly efficient and avoids the isolation of potentially unstable intermediates. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, selective for imines over aldehydes, and does not reduce the pyridine ring.

Materials and Reagents
ReagentGradeSupplier Example
6-Bromopyridine-3-carboxaldehyde≥97%Sigma-Aldrich
Morpholine≥99%Acros Organics
Sodium triacetoxyborohydride (STAB)≥97%Combi-Blocks
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate SolutionACS GradeVWR
Anhydrous Magnesium SulfateACS GradeEMD Millipore
Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-bromopyridine-3-carboxaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. To this solution, add morpholine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate).

Part 2: Nucleophilic Substitution Protocol

Step 2a: Synthesis of 3-(Chloromethyl)-6-bromopyridine

This step involves the conversion of the corresponding alcohol to the more reactive benzylic chloride.

ReagentGradeSupplier Example
(6-Bromopyridin-3-yl)methanol≥97%Ark Pharm
Thionyl chloride (SOCl₂)≥99%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve (6-bromopyridin-3-yl)methanol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution. Gas evolution (HCl and SO₂) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the starting alcohol.

  • Work-up and Concentration: Carefully quench the reaction by pouring it over ice. Neutralize with a saturated sodium bicarbonate solution. Extract with DCM, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 3-(chloromethyl)-6-bromopyridine is often used in the next step without further purification.

Step 2b: Alkylation of Morpholine
ReagentGradeSupplier Example
3-(Chloromethyl)-6-bromopyridineCrude from Step 2a-
Morpholine≥99%Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, PowderJ.T. Baker
Acetonitrile (MeCN) or DMFAnhydrousSigma-Aldrich
  • Reaction Setup: In a round-bottom flask, combine the crude 3-(chloromethyl)-6-bromopyridine (1.0 eq), morpholine (2.0 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile or dimethylformamide (DMF) to the flask.

  • Reaction: Heat the mixture to 50-60 °C and stir until the starting halide is consumed (monitor by TLC or LC-MS, typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentration and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

Purification

Similar to the reductive amination protocol, the crude product from this route can be purified by flash column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

FeatureReductive AminationNucleophilic Substitution
Number of Steps One-potTwo steps
Starting Materials 6-Bromopyridine-3-carboxaldehyde, Morpholine(6-Bromopyridin-3-yl)methanol, Morpholine
Reagents Mild reducing agent (STAB)Thionyl chloride (corrosive), Base (K₂CO₃)
Yields Generally good to excellentGood to excellent over two steps
Advantages High efficiency, operational simplicityUtilizes a different, potentially more accessible starting material
Disadvantages Aldehyde may be less stable or more expensiveInvolves handling of corrosive thionyl chloride

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₀H₁₃BrN₂O

  • Molecular Weight: 257.13 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.28 (d, J=2.4 Hz, 1H), 7.58 (dd, J=8.4, 2.4 Hz, 1H), 7.42 (d, J=8.4 Hz, 1H), 3.72 (t, J=4.6 Hz, 4H), 3.45 (s, 2H), 2.46 (t, J=4.6 Hz, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 150.3, 141.8, 139.3, 132.8, 128.2, 67.0, 60.2, 53.6.

  • Mass Spectrometry (ESI+): m/z = 257.0, 259.0 [M+H]⁺ (characteristic bromine isotope pattern).

Safety Precautions and Troubleshooting

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Morpholine is a flammable and corrosive liquid.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting:

IssuePossible CauseSuggested Solution
Incomplete Reaction (Reductive Amination) Inactive reducing agent, insufficient reaction timeUse fresh sodium triacetoxyborohydride. Allow the reaction to stir for a longer period.
Low Yield (Nucleophilic Substitution) Incomplete formation of the chloromethyl intermediateEnsure anhydrous conditions for the chlorination step. Use a slight excess of thionyl chloride.
Side Product Formation Over-reduction, dimerizationUse a milder reducing agent in the reductive amination. In the substitution, avoid excessive heating.
Purification Difficulties Co-eluting impuritiesAdjust the solvent system for column chromatography. Consider a different stationary phase if necessary.

Conclusion

The synthesis of this compound can be successfully accomplished via either a reductive amination or a nucleophilic substitution pathway. The choice of route will depend on the availability of starting materials and the specific experimental capabilities of the laboratory. Both methods, when executed with care, provide reliable access to this valuable building block for drug discovery and development. The detailed protocols and supporting information provided in this application note are intended to facilitate the efficient and safe synthesis of this compound by researchers in the field.

Application Notes and Protocols: 4-((6-Bromopyridin-3-yl)methyl)morpholine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical application of "4-((6-Bromopyridin-3-yl)methyl)morpholine" as a kinase inhibitor for research purposes. The proposed mechanism of action and experimental outcomes are illustrative and based on established methodologies in kinase inhibitor profiling.

Introduction: A Novel Pyridinylmethylmorpholine Derivative for Kinase-Targeted Therapy

Protein kinases are a large family of enzymes that play a crucial role in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The morpholine moiety is a versatile pharmacophore known to enhance both the potency and pharmacokinetic properties of drug candidates, often by interacting with target proteins like kinases.[1][2] This document provides a detailed guide for the investigation of This compound , a novel synthetic compound, as a potential kinase inhibitor.

Given the frequent activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway in various human cancers, this application note will focus on protocols to evaluate the inhibitory activity of this compound against this critical oncogenic cascade.[3][4][5][6] The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, survival, and metabolism.[5][6] Inhibitors targeting this pathway have shown significant promise in preclinical studies and several have been approved for clinical use.[3][4][7]

These protocols are designed to provide a robust framework for determining the compound's in vitro potency and its effects on cell viability in a relevant cancer cell line.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

We hypothesize that this compound acts as an inhibitor of one of the key nodes in the PI3K/Akt/mTOR pathway, such as PI3K itself or mTOR. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, leading to the activation of PI3K.[3][4] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn activates AKT. Subsequently, AKT phosphorylates a range of downstream targets, including mTOR, which promotes protein synthesis and cell growth.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor This compound Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

Part 1: In Vitro Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase, for instance, a PI3K isoform.[8][9][10] Such assays are fundamental in early-stage drug discovery to quantify the potency of a compound against its purified target enzyme.[9]

Causality and Self-Validation
  • Rationale: The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[10] By measuring the reduction in ADP formation in the presence of the inhibitor, we can quantify its potency.

  • Controls for Validation:

    • No-enzyme control: To establish the background signal.

    • No-inhibitor control (DMSO vehicle): Represents 100% kinase activity.

    • Known potent inhibitor: As a positive control to validate the assay's sensitivity.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare ATP and the specific kinase substrate in the kinase buffer. The concentrations should be optimized, often near the Km value for the enzyme.

  • Compound Dilution:

    • Perform a serial dilution of the compound stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 384-well plate, add the diluted compound or DMSO vehicle.

    • Add the kinase enzyme to all wells except the no-enzyme control.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Compound, Kinase, ATP, Substrate) Start->Prep Dilute Serial Dilution of Compound Prep->Dilute Plate Plate Compound & Kinase Dilute->Plate Incubate1 Pre-incubation (15 min) Plate->Incubate1 React Add ATP/Substrate & Incubate (60 min) Incubate1->React Detect Add Detection Reagent React->Detect Read Measure Signal (Luminescence) Detect->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze End End Analyze->End

Caption: In Vitro Kinase Assay Workflow.

Part 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of a cancer cell line as an indicator of cell viability and proliferation after treatment with this compound.[11][12][13] This assay is crucial for assessing the compound's effect in a more physiologically relevant cellular context.[14]

Causality and Self-Validation
  • Rationale: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[11]

  • Controls for Validation:

    • No-cell control (media only): To determine the background absorbance.

    • Vehicle control (DMSO): Represents 100% cell viability.

    • Positive control (e.g., a known cytotoxic agent): To ensure the cells respond to inhibitory compounds.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[15]

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the half-maximal effective concentration (EC50) by fitting the data to a dose-response curve.

Data Presentation and Interpretation

The following table presents hypothetical data for this compound, illustrating the expected outcomes from the described assays.

Assay TypeTarget/Cell LineEndpointHypothetical Value
In Vitro Kinase AssayRecombinant PI3KαIC5050 nM
Cell Proliferation AssayPTEN-null Cancer CellsEC50500 nM

Interpretation:

  • An IC50 of 50 nM in the biochemical assay suggests that this compound is a potent inhibitor of its direct target, PI3Kα.

  • An EC50 of 500 nM in the cell-based assay indicates that the compound can effectively inhibit cell proliferation in a relevant cancer model. The difference between the IC50 and EC50 values is expected, as cellular activity is influenced by factors such as cell permeability and off-target effects.

References

Application Notes and Protocols: 4-((6-Bromopyridin-3-yl)methyl)morpholine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Rationale for Investigation

The confluence of the pyridine ring and the morpholine scaffold in a single molecular entity presents a compelling starting point for anticancer drug discovery. The pyridine nucleus is a well-established pharmacophore found in numerous approved anticancer agents, where it often serves as a crucial hinge-binding motif in kinase inhibitors.[1] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated to enhance solubility, metabolic stability, and target engagement.[2] Its presence in drugs like Gefitinib underscores its value in oncology.[3] The specific compound, 4-((6-Bromopyridin-3-yl)methyl)morpholine, combines these features with a bromine substituent, which can serve as a handle for further chemical modification or as a key interaction point within a protein binding pocket.

While direct studies on this compound in oncology are not yet prevalent in the public domain, its structural alerts suggest a high probability of interaction with key cancer-related targets. This document outlines a series of application notes and detailed protocols for the systematic evaluation of this compound as a potential anticancer agent. We will proceed based on rational, hypothesis-driven experimental workflows, drawing from established methodologies for similar heterocyclic compounds.

Physicochemical Properties and Handling

A foundational understanding of the compound's properties is critical for all experimental work.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂O[4]
Molecular Weight 257.13 g/mol [4]
Appearance Solid (predicted)-
Storage Inert atmosphere, 2-8°C[5][6]
Purity ≥98% recommended for biological assays[5]
Solubility To be determined empirically in DMSO, Ethanol-

Safety and Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on related structures, the compound may be harmful if swallowed or inhaled.[5][7] A comprehensive Safety Data Sheet (SDS) should be consulted before use.

Hypothesized Mechanisms and Potential Targets

The structure of this compound allows for the formulation of several testable hypotheses regarding its anticancer mechanism of action. The bromopyridine moiety suggests potential activity as a kinase inhibitor, while the overall structure could interact with various enzymes or signaling pathways implicated in cancer progression.

Hypothesis 1: Inhibition of Proliferation-Associated Kinases (e.g., mTOR, RAF) The pyridine core is a common feature in kinase inhibitors that target the ATP-binding pocket. The morpholine group can form hydrogen bonds and improve binding kinetics.[8] Derivatives of morpholine have shown potent inhibitory activity against kinases like mTOR and RAF, which are central regulators of cell growth, proliferation, and survival.[9][10][11]

Hypothesis 2: Disruption of Angiogenesis via VEGFR-2 Inhibition The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several heterocyclic compounds containing morpholine and substituted aromatic rings have been identified as potent VEGFR-2 inhibitors.[12]

Hypothesis 3: Induction of Apoptosis Regardless of the primary target, an effective anticancer agent should induce programmed cell death (apoptosis) in cancer cells. This can be triggered through various intrinsic or extrinsic pathways, often as a downstream consequence of inhibiting critical survival signals.[13]

The following sections provide detailed protocols to systematically investigate these hypotheses.

Experimental Protocols

Protocol 1: General Cell Viability and Cytotoxicity Screening

This initial step aims to determine the compound's general anticancer activity across a panel of cancer cell lines.

Objective: To assess the dose-dependent effect of this compound on the viability and proliferation of various cancer cell lines and to determine its half-maximal inhibitory concentration (IC₅₀).

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma (Estrogen Receptor positive)

  • MDA-MB-231: Human breast adenocarcinoma (Triple-negative)

  • A549: Human lung carcinoma

  • HCT116: Human colorectal carcinoma[14]

  • HT-29: Human colon adenocarcinoma[12]

  • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity)[3]

Methodology (MTT Assay):

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Interpreting the Results: A low IC₅₀ value (<10 µM) in cancer cell lines with a significantly higher IC₅₀ in HEK293 cells would suggest potent and selective anticancer activity, warranting further investigation.[9]

Protocol 2: Kinase Inhibition Assays

If the compound shows significant cytotoxicity, the next step is to investigate its effect on specific molecular targets.

Objective: To determine if this compound directly inhibits the activity of key kinases implicated in cancer.

Workflow Diagram:

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay biochem_start Recombinant Kinase (e.g., mTOR, VEGFR-2) biochem_reaction Incubate biochem_start->biochem_reaction biochem_substrate Substrate + ATP biochem_substrate->biochem_reaction biochem_compound This compound biochem_compound->biochem_reaction biochem_detect Detect Phosphorylation (e.g., Luminescence, Fluorescence) biochem_reaction->biochem_detect biochem_end Determine IC₅₀ biochem_detect->biochem_end cell_start Treat Cancer Cells with Compound cell_lyse Lyse Cells cell_start->cell_lyse cell_wb Western Blot cell_lyse->cell_wb cell_detect Probe for Phospho-protein (e.g., p-AKT, p-ERK) cell_wb->cell_detect cell_end Assess Target Engagement cell_detect->cell_end

Caption: Workflow for kinase inhibition assessment.

A. Biochemical Kinase Assay (Example: VEGFR-2)

  • Reaction Setup: In a 96-well plate, add reaction buffer, recombinant human VEGFR-2 enzyme, the specific peptide substrate, and varying concentrations of this compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀. A potent VEGFR-2 inhibitor like Sorafenib can be used as a positive control.[12]

B. Cellular Target Engagement (Western Blot)

  • Treatment: Treat a sensitive cancer cell line (e.g., A549) with this compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) for 2-4 hours.

  • Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of downstream targets (e.g., for mTOR pathway: p-AKT, AKT, p-S6K, S6K; for RAF pathway: p-ERK, ERK).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the bands.

  • Analysis: Densitometric analysis of the bands will show if the compound reduces the phosphorylation of downstream effectors, confirming target engagement in a cellular context.

Protocol 3: Cell Cycle and Apoptosis Analysis

Objective: To elucidate the cellular consequences of compound treatment, specifically its effects on cell cycle progression and apoptosis induction.

A. Cell Cycle Analysis by Flow Cytometry

  • Treatment: Seed cells (e.g., HCT116) in 6-well plates and treat with the compound at its IC₅₀ for 24 hours.

  • Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Acquisition: Analyze the DNA content using a flow cytometer.

  • Analysis: An accumulation of cells in the G2/M phase would be consistent with the mechanism of tubulin-targeting agents, a known class of pyridine-containing anticancer drugs.[15] An arrest in G1 could indicate inhibition of pathways like mTOR.[3]

B. Apoptosis Detection (Annexin V/PI Staining)

  • Treatment: Treat cells as described above for 24-48 hours.

  • Harvesting: Collect all cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide. Incubate in the dark for 15 minutes.

  • Acquisition: Analyze the cells immediately by flow cytometry.

  • Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive). A dose-dependent increase in apoptotic cells confirms this as a mechanism of cell death.

Signaling Pathway Visualization:

G cluster_0 Hypothesized Signaling Cascade GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K Apoptosis Apoptosis mTOR->Apoptosis Proliferation Cell Growth & Proliferation S6K->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Compound This compound Compound->RTK Compound->mTOR Compound->RAF

Caption: Potential inhibition points in cancer signaling.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial characterization of this compound as a potential anticancer agent. Based on its structural motifs, the compound holds promise as a modulator of key oncogenic signaling pathways. Positive results from these in vitro studies would justify progression to more advanced investigations, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in xenograft mouse models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles.

By systematically applying these established methodologies, researchers can effectively unlock the therapeutic potential of this and other novel heterocyclic compounds in the ongoing search for more effective cancer therapies.

References

Application Notes: Investigating the Neuroprotective Potential of 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function, representing a significant and growing global health challenge. A key pathological feature in many of these disorders is the dysregulation of critical intracellular signaling pathways that govern cell survival, metabolism, and protein homeostasis.[1][2][3] The morpholine moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide range of pharmacologically active compounds and its ability to improve crucial drug-like properties such as brain permeability.[4][5]

This document introduces 4-((6-Bromopyridin-3-yl)methyl)morpholine , a novel compound featuring both a morpholine and a bromopyridine core. While this specific molecule is largely uncharacterized in the context of neurodegeneration, its structural motifs suggest a potential for interaction with key CNS targets. This guide puts forth a scientifically-grounded, hypothetical framework for its investigation, proposing that it may act as a modulator of the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cellular processes and its hyperactivity is implicated in multiple neurological conditions.[6][7][8]

These application notes provide a comprehensive suite of protocols to enable researchers to systematically evaluate the neuroprotective potential of this compound, from initial cytotoxicity screening to mechanistic validation and functional neuroprotection assays.

Part 1: Proposed Mechanism of Action - mTOR Pathway Modulation

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2.[9][10] This pathway integrates signals from growth factors and nutrients to control fundamental cellular activities, including protein synthesis, cell growth, and autophagy.[11] In a healthy nervous system, mTOR signaling is vital for synaptic plasticity and memory formation.[10]

However, hyperactivation of the mTOR pathway is a common pathological feature in several neurodegenerative diseases.[8][12][13] This sustained activity can lead to an inhibition of autophagy, the cell's primary mechanism for clearing aggregated proteins and damaged organelles.[10][11] The accumulation of these toxic protein aggregates (e.g., amyloid-beta and tau) is a hallmark of Alzheimer's disease.[7][13]

We hypothesize that This compound acts as an inhibitor of the PI3K/Akt/mTOR cascade. By reducing the phosphorylation of mTOR and its downstream effectors, the compound is proposed to disinhibit autophagy, thereby promoting the clearance of neurotoxic proteins and enhancing neuronal survival.

mTOR_Signaling_Pathway cluster_membrane Cell Membrane GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synth Protein Synthesis (Cell Growth) p70S6K->Protein_Synth promotes Compound This compound (Hypothesized Target) Compound->mTORC1 inhibits (Proposed)

Caption: Hypothesized mTOR signaling pathway modulation.

Part 2: Experimental Workflow for Compound Evaluation

A tiered approach is recommended to efficiently evaluate the potential of this compound. The workflow begins with fundamental cytotoxicity assessments, proceeds to mechanistic target engagement, and culminates in functional assays that model a disease-relevant stressor.

Experimental_Workflow Start Start: Compound This compound Protocol1 Protocol 1: Stock Solution Prep & Cytotoxicity Screening (MTT Assay) Start->Protocol1 Decision1 Is compound toxic at working concentrations? Protocol1->Decision1 Protocol2 Protocol 2: Target Engagement Assay (Western Blot for p-mTOR, p-S6K) Decision1->Protocol2 No Stop Stop/Re-evaluate Decision1->Stop Yes Decision2 Does compound inhibit mTOR signaling? Protocol2->Decision2 Protocol3 Protocol 3: Functional Neuroprotection Assay (H₂O₂-Induced Oxidative Stress) Decision2->Protocol3 Yes Decision2->Stop No Result Data Analysis: Quantify Neuroprotective Effect Protocol3->Result

Caption: Tiered experimental workflow for compound evaluation.

Part 3: Detailed Experimental Protocols

These protocols are designed for use with the human neuroblastoma cell line SH-SY5Y, a widely accepted in vitro model for neurodegenerative disease research.[14][15]

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: This assay measures the metabolic activity of cells, which correlates with cell viability. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17] Purple formazan crystals should become visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.[16]

Protocol 2: Western Blot Analysis for mTOR Pathway Modulation

Principle: Western blotting uses antibodies to detect specific proteins in a sample. This protocol aims to measure the levels of phosphorylated (active) mTOR and its downstream target p70S6K relative to their total protein levels to determine if the compound inhibits the pathway.[9][19][20]

Methodology:

  • Cell Treatment and Lysis:

    • Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with non-toxic concentrations of the compound (determined from Protocol 1) for a specified time (e.g., 2, 6, or 24 hours).

    • After treatment, wash cells with ice-cold PBS and lyse them in 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[19]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Gel Electrophoresis:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and mix with Laemmli sample buffer. Boil at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris) and run the electrophoresis to separate proteins by size.[19][20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies (see Table 2 for suggestions).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9] Quantify band intensity using densitometry software.

Protocol 3: Neuroprotection Assay against H₂O₂-Induced Oxidative Stress

Principle: Hydrogen peroxide (H₂O₂) is a potent oxidizing agent that induces oxidative stress and subsequent cell death in neuronal cells, mimicking a key pathological process in neurodegeneration.[21][22] This assay tests the ability of the compound to protect cells from H₂O₂-induced toxicity.[14][15]

Methodology:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: Remove the medium and add 100 µL of medium containing various non-toxic concentrations of this compound. Incubate for 2 hours.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium. A final concentration between 200-500 µM is often effective for inducing ~50% cell death in SH-SY5Y cells over 24 hours, but this should be optimized.[14][22]

    • Add the H₂O₂ solution directly to the wells containing the compound.

    • Include control wells: untreated cells, cells with compound only, and cells with H₂O₂ only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1, steps 4-6.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison. Results are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Hypothetical Data Summary for this compound

Assay Parameter Result
Cytotoxicity (Protocol 1) IC₅₀ in SH-SY5Y cells > 100 µM
mTOR Inhibition (Protocol 2) IC₅₀ for p-S6K reduction 5.2 µM
Neuroprotection (Protocol 3) EC₅₀ against H₂O₂ toxicity 1.5 µM

| | Max Protection at 10 µM | 85% rescue of viability |

Table 2: Recommended Primary Antibodies for Western Blotting (Protocol 2)

Target Protein Phosphorylation Site Supplier (Example) Dilution
p-mTOR Ser2448 Cell Signaling Tech 1:1000
Total mTOR N/A Cell Signaling Tech 1:1000
p-p70S6K Thr389 Cell Signaling Tech 1:1000
Total p70S6K N/A Cell Signaling Tech 1:1000
p-Akt Ser473 Cell Signaling Tech 1:1000
Total Akt N/A Cell Signaling Tech 1:1000

| β-Actin (Loading Control) | N/A | Santa Cruz Biotech | 1:5000 |

Note: Optimal antibody dilutions must be determined empirically.

Conclusion

This document provides a structured, hypothesis-driven framework for the initial investigation of This compound as a potential therapeutic agent for neurological disorders. The proposed mechanism centers on the modulation of the PI3K/Akt/mTOR pathway, a critical node in neuronal health and disease. The detailed protocols for cytotoxicity, target engagement, and functional neuroprotection assays offer a clear and scientifically rigorous path for researchers to validate this hypothesis. Successful outcomes from these in vitro studies would provide a strong rationale for advancing this compound into more complex cellular models and subsequent in vivo preclinical studies.

References

A Strategic Guide to the In Vitro Characterization of 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Tiered Approach to Target Identification and Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide by a Senior Application Scientist

Introduction: The Challenge and Opportunity of Novel Scaffolds

The compound 4-((6-bromopyridin-3-yl)methyl)morpholine belongs to a chemical class rich in biological significance. The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties and confer a wide range of pharmacological activities, including anticancer, anti-inflammatory, and CNS-modulating effects.[1][2][3] Many FDA-approved drugs contain the morpholine moiety, where it can be critical for target engagement or improving metabolic stability.[3]

However, for a novel compound like this compound, the specific biological targets are often uncharacterized. This application note provides a comprehensive, tiered strategy for the in vitro evaluation of this compound, designed for researchers in drug discovery and chemical biology. Our approach begins with broad, foundational assays to establish a basic biological activity profile and progresses to more specific, hypothesis-driven functional assays targeting pathways commonly associated with the morpholine and pyridine scaffolds.

This guide is structured to provide not just protocols, but the scientific rationale behind them, enabling researchers to make informed decisions and build a robust data package for this promising chemical entity.

A Tiered Strategy for In Vitro Characterization

We propose a three-tiered screening cascade to efficiently characterize the biological activity of this compound. This approach prioritizes resources by using broad, cost-effective assays first to guide more complex and specific subsequent experiments.

G tier1 Tier 1: Foundational Assessment (Cytotoxicity & Viability) tier2 Tier 2: Target-Class Screening (Key CNS Enzymes) tier1->tier2 If low cytotoxicity outcome1 Determine Therapeutic Window (IC50 / CC50) tier1->outcome1 tier3 Tier 3: Phenotypic Screening (Cell-Based Functional Assays) tier2->tier3 If target activity detected outcome2 Identify Potential Molecular Targets (AChE, MAO-A/B) tier2->outcome2 outcome3 Uncover Cellular Mechanism (e.g., Anti-inflammatory) tier3->outcome3

Figure 1: A tiered workflow for characterizing novel compounds.

Tier 1: Foundational Viability and Cytotoxicity Assessment

Scientific Rationale: Before investigating specific mechanisms, it is critical to determine the concentration range at which this compound affects basic cell health. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5] The resulting data (CC50 - 50% cytotoxic concentration) are essential for designing all subsequent experiments, ensuring that observed effects are not simply artifacts of cell death.

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Assay p1 1. Seed Cells in 96-well plate (e.g., SH-SY5Y, 1x10^4 cells/well) p2 2. Incubate 24h for cell adherence p1->p2 p3 3. Add serial dilutions of This compound p2->p3 p4 4. Incubate 24-72h p3->p4 p5 5. Add MTT Reagent (10 µL of 12 mM stock) p4->p5 p6 6. Incubate 4h at 37°C p5->p6 p7 7. Add Solubilizing Agent (e.g., 100 µL SDS-HCl) p6->p7 p8 8. Read Absorbance at 570 nm p7->p8

Figure 2: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound (test compound)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Culture and harvest cells in their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound in culture medium. A typical range for initial screening is from 0.1 µM to 100 µM.

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "positive control" (Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (typically 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.[6] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Measurement: Incubate for another 4 hours at 37°C in the incubator to ensure complete solubilization.[6] Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: Viability % = 100 × (OD_test_compound / OD_vehicle_control). Plot the results to determine the CC50 value.[4]

Example Data Presentation
CompoundCell LineIncubation TimeCC50 (µM)
This compoundSH-SY5Y48 hours> 100
Doxorubicin (Positive Control)SH-SY5Y48 hours0.85

Senior Application Scientist Insight: A CC50 value significantly higher than the anticipated effective concentration is ideal. If the compound shows high cytotoxicity (low CC50), subsequent functional assays must be conducted at non-toxic concentrations to ensure the observed effects are specific.

Tier 2: Target-Class Screening for CNS Enzymes

Scientific Rationale: Morpholine and pyridine derivatives are frequently found in drugs targeting the central nervous system.[7] Therefore, a logical next step is to screen this compound against key enzymes involved in neurotransmission and neurodegeneration, such as Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).

Acetylcholinesterase (AChE) Inhibition Assay

AChE terminates the action of the neurotransmitter acetylcholine and is a primary target for drugs treating Alzheimer's disease.[8] The most common method for measuring AChE activity is the colorimetric Ellman's assay.[8][9]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[10] An inhibitor will reduce the rate of this color change.

Ellman_Assay cluster_reactants Reactants cluster_reaction1 Enzymatic Reaction cluster_reaction2 Colorimetric Reaction ATCh Acetylthiocholine (ATCh) (Substrate) Thiocholine Thiocholine ATCh->Thiocholine AChE AChE Enzyme AChE->Thiocholine Hydrolyzes Test_Cmpd Test Compound (Potential Inhibitor) Test_Cmpd->AChE Inhibits TNB TNB (Yellow Product) (Absorbance at 412 nm) Thiocholine->TNB DTNB DTNB (Ellman's Reagent) DTNB->TNB

Figure 3: Principle of the Ellman's assay for AChE inhibition.

Detailed Protocol: AChE Inhibition Assay

  • Reagent Preparation: Prepare solutions of AChE enzyme, ATCh substrate, and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Assay Plate Setup: In a 96-well plate, add:

    • 20 µL of buffer

    • 20 µL of test compound dilutions (or positive control like Donepezil)

    • 20 µL of AChE enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of DTNB followed by 20 µL of ATCh to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-20 minutes.

  • Analysis: Calculate the rate of reaction (slope of the absorbance vs. time graph) for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for the test compound.

Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

MAOs are enzymes that catabolize monoamine neurotransmitters (e.g., dopamine, serotonin). MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's and Alzheimer's diseases.[11][12] It is crucial to test for activity against both isoforms.

Principle: A common fluorometric assay uses a non-fluorescent substrate that is converted by MAO into a highly fluorescent product and hydrogen peroxide (H₂O₂).[13] The rate of fluorescence increase is proportional to MAO activity.

Detailed Protocol: MAO Inhibition Assay

  • Assay Plate Setup: In separate black 96-well plates (one for MAO-A, one for MAO-B), add test compound dilutions.

  • Enzyme Addition: Add recombinant human MAO-A or MAO-B enzyme to the respective plates. Include positive controls: Clorgyline for MAO-A and Selegiline for MAO-B.

  • Pre-incubation: Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add a reaction mixture containing the fluorogenic substrate and horseradish peroxidase.

  • Kinetic Measurement: Measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over 30-60 minutes.

  • Analysis: Calculate the reaction rate and determine the IC50 values for both MAO-A and MAO-B.

Example Data Presentation
CompoundTargetIC50 (µM)
This compoundAChE> 50
This compoundMAO-A15.2
This compoundMAO-B1.8
Donepezil (Positive Control)AChE0.02
Clorgyline (Positive Control)MAO-A0.01
Selegiline (Positive Control)MAO-B0.05

Senior Application Scientist Insight: The selectivity ratio (IC50 MAO-A / IC50 MAO-B) is a critical parameter. In this example, the compound is ~8.4-fold selective for MAO-B, suggesting a potential therapeutic application in neurodegenerative diseases over depression.

Tier 3: Cell-Based Phenotypic Screening for Anti-Neuroinflammatory Activity

Scientific Rationale: Neuroinflammation, primarily mediated by microglial cells, is a key pathological feature of many CNS diseases.[14] Assessing a compound's ability to modulate the inflammatory response in a relevant cell model provides valuable insight into its potential therapeutic utility. A widely used in vitro model involves activating microglial cells with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[15][16]

Workflow for Anti-Neuroinflammation Assay

Microglia_Workflow start Seed BV-2 Microglial Cells in 24-well plate pretreat Pre-treat with Test Compound (1 hour) start->pretreat stimulate Stimulate with LPS (100 ng/mL) (24 hours) pretreat->stimulate collect Collect Cell Supernatant stimulate->collect analyze Analyze Cytokine Levels (e.g., TNF-α ELISA) collect->analyze result Quantify Reduction in Inflammation analyze->result

Figure 4: Workflow for assessing anti-neuroinflammatory effects in microglia.

Detailed Protocol: Microglia Activation Assay

Materials:

  • BV-2 microglial cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Positive control (e.g., Dexamethasone)

  • Commercial ELISA kit for mouse TNF-α

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined in Tier 1) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control. Incubate for 24 hours.[16]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Analysis: Compare the TNF-α levels in compound-treated wells to the LPS-only control to determine the percent reduction in cytokine release.

Example Data Presentation
Treatment GroupTest Compound (µM)TNF-α Concentration (pg/mL)% Inhibition
Vehicle Control-< 50-
LPS (100 ng/mL)-21500%
LPS + Test Compound1161225%
LPS + Test Compound586060%
LPS + Test Compound1043080%
LPS + Dexamethasone (1 µM)-25888%

Conclusion and Future Directions

This tiered application guide provides a systematic framework for the initial in vitro characterization of this compound. By progressing from general cytotoxicity to specific enzyme inhibition and cell-based functional assays, researchers can efficiently build a comprehensive profile of the compound's biological activities.

Positive results, or "hits," from this screening cascade should be followed by more in-depth studies, including:

  • Mechanism of Action Studies: To determine if enzyme inhibition is reversible or irreversible, competitive or non-competitive.

  • Selectivity Profiling: Screening against a broader panel of related enzymes (e.g., other proteases, kinases) to confirm target selectivity.

  • ADME-Tox Profiling: In vitro assessment of metabolic stability, permeability, and potential off-target liabilities.[11]

This strategic approach ensures that research efforts are focused and data-driven, accelerating the journey from a novel chemical entity to a potential therapeutic lead.

References

Application Notes and Protocols for the Cellular Characterization of 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unraveling the Therapeutic Potential of a Novel Morpholine Derivative

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its presence often confers favorable pharmacokinetic properties and potent biological activity.[1][2] The compound 4-((6-Bromopyridin-3-yl)methyl)morpholine incorporates this key moiety alongside a bromopyridine group, a feature found in various kinase inhibitors. Specifically, the pyridinyl imidazole class of compounds are well-established inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).[3][4]

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[5][6] Dysregulation of this pathway is implicated in a host of human diseases, including inflammatory conditions and cancer, making it a compelling target for therapeutic intervention.[5][7] The p38 MAPK cascade involves a series of phosphorylation events, culminating in the activation of downstream effectors like MAPK-activated protein kinase 2 (MK2) and various transcription factors, which together orchestrate cellular processes such as inflammation, apoptosis, and cell cycle progression.[8][9][10]

This application note presents a comprehensive suite of cell-based assay protocols designed to investigate the biological activity of this compound. We will proceed under the hypothesis that this compound may function as an inhibitor of the p38 MAPK pathway. The following protocols provide a tiered workflow, starting with broad assessments of cellular health (viability and cytotoxicity), moving towards specific mechanisms of cell death (apoptosis), and culminating in a targeted analysis of the compound's effect on the p38 MAPK signaling cascade.

Tier 1: Primary Assessment of Cellular Impact

The initial evaluation of a novel compound involves determining its effect on cell viability and cytotoxicity. These assays are crucial for establishing a therapeutic window and identifying the appropriate concentration range for subsequent mechanistic studies.

Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11] The intensity of the purple color, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active, viable cells.[12]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Cytotoxicity Assessment using the LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14] The amount of LDH released is proportional to the number of dead or damaged cells.[15] The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[15]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up the appropriate controls as outlined in the table below.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Maximum LDH Release Control: About 30-60 minutes before the end of the incubation period, add 10 µL of a lysis solution (e.g., 10% Triton X-100) to the "Maximum Release" control wells.[15]

  • Supernatant Collection: Centrifuge the plate at approximately 400 x g for 5 minutes to pellet the cells.[15] Carefully transfer 50-100 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well of the new plate containing the supernatants.[15]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[15] Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.

Table 1: Controls for LDH Cytotoxicity Assay

Control TypeDescriptionPurpose
Spontaneous Release Untreated cells with vehicle control.Measures the baseline level of LDH release from healthy cells.
Maximum Release Untreated cells lysed with a detergent (e.g., Triton X-100).[16]Represents 100% cytotoxicity, the maximum possible LDH release.
Background Control Culture medium without cells.Corrects for any background absorbance from the medium.[15]
Compound Control Test compound in medium without cells.Checks for interference of the compound with the assay reagents.

Tier 2: Mechanistic Investigation of Cell Death

Once a compound has been shown to reduce cell viability and induce cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome of treatment with kinase inhibitors.

Apoptosis Detection via Caspase-3/7 Activity

Caspases are a family of proteases that are central to the execution phase of apoptosis.[17] Caspase-3 and Caspase-7 are key effector caspases that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method that measures the combined activity of these two enzymes.[18] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a quantifiable light signal.[18][19]

Protocol: Caspase-Glo® 3/7 Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled, 96-well plate suitable for luminescence readings. Treat with this compound at concentrations around the determined IC₅₀ value. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[19]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (medium with reagent only) from all readings. Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Tier 3: Target Engagement and Pathway Modulation

The final tier of analysis focuses on confirming the compound's interaction with its hypothesized target, the p38 MAPK pathway. Western blotting is a powerful technique for this purpose, allowing for the detection of changes in the phosphorylation status of key pathway proteins, which is a direct indicator of kinase activity.[20][21]

p38 MAPK Pathway Analysis by Western Blot

Activation of the p38 MAPK pathway involves the phosphorylation of p38 MAPK at Thr180 and Tyr182 by upstream kinases (MKK3/6).[6] Activated p38 then phosphorylates downstream substrates, including MK2.[8][22] An effective inhibitor of p38 would be expected to decrease the phosphorylation of its downstream targets.

G

Caption: A typical experimental workflow for Western blot analysis.

Protocol: Western Blot for p38 MAPK Pathway Proteins

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). It is often necessary to pre-treat with the inhibitor before stimulating the pathway with an agonist like anisomycin or LPS to see a clear reduction in phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest. Key antibodies include:

    • Phospho-p38 MAPK (Thr180/Tyr182)

    • Total p38 MAPK

    • Phospho-MK2 (Thr334)

    • Total MK2

    • A loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control. Express the data as a fold change relative to the stimulated, vehicle-treated control.

Data Presentation & Expected Outcomes

Quantitative data from the described assays should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 2: Hypothetical Data Summary for this compound

AssayEndpointConcentrationResult (vs. Vehicle Control)
MTT Viability IC₅₀-15.2 µM
LDH Cytotoxicity % Cytotoxicity20 µM65.7% ± 5.4%
Caspase-3/7 Fold Change20 µM4.8 ± 0.6
Western Blot Fold Change (p-MK2 / Total MK2)20 µM0.2 ± 0.05

// Nodes Stress [label="Stress / Cytokines\n(e.g., UV, LPS, TNF-α)", fillcolor="#EA4335"]; MAP3K [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#FBBC05"]; MKK3_6 [label="MKK3 / MKK6", fillcolor="#FBBC05"]; p38 [label="p38 MAPK", fillcolor="#FBBC05"]; Compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4"]; MK2 [label="MK2", fillcolor="#FBBC05"]; Downstream [label="Downstream Targets\n(e.g., HSP27, TTP)", fillcolor="#34A853"]; Response [label="Cellular Responses\n(Inflammation, Apoptosis, etc.)", shape=parallelogram, fillcolor="#5F6368"];

// Edges Stress -> MAP3K; MAP3K -> MKK3_6 [label=" P "]; MKK3_6 -> p38 [label=" P \n(Thr180/Tyr182)"]; p38 -> MK2 [label=" P \n(Thr334)"]; MK2 -> Downstream [label=" P "]; Downstream -> Response;

Compound -> p38 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; }

Caption: The p38 MAPK signaling pathway and the hypothesized point of inhibition.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, cytotoxicity, apoptosis, and specific signaling pathways, researchers can build a comprehensive profile of the compound's biological activity. If the results align with the hypothesis, demonstrating dose-dependent cytotoxicity and apoptosis induction correlated with a specific reduction in the phosphorylation of p38 MAPK downstream targets, it would provide strong evidence for its mechanism of action as a p38 MAPK inhibitor.

Further investigations could include direct, cell-free kinase assays to confirm inhibition of purified p38 MAPK enzyme, broader kinase profiling to assess selectivity, and in vivo studies in relevant disease models to evaluate therapeutic efficacy.[23][24][25] These comprehensive cell-based assays represent the critical first step in the drug discovery and development pipeline.

References

Application Notes and Protocols for Target Identification Studies of 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: From Phenotypic Hit to Mechanistic Insight

Phenotypic screening has re-emerged as a powerful paradigm in drug discovery, enabling the identification of bioactive small molecules that modulate cellular or organismal function in a desired manner. However, a significant bottleneck in this approach is the subsequent identification of the molecular target(s) responsible for the observed phenotype. This process, known as target deconvolution, is critical for understanding the mechanism of action, optimizing lead compounds, and developing robust therapeutic strategies.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various state-of-the-art techniques for the target identification of novel small molecules, using 4-((6-Bromopyridin-3-yl)methyl)morpholine as a representative case study. While the specific biological activity of this compound is yet to be fully elucidated, the methodologies outlined herein provide a robust framework for its characterization and can be generalized to other small molecule hits.

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties, while the bromopyridinyl group offers a handle for chemical modification, making this compound an excellent candidate for the development of chemical probes for target identification.[4][5]

This guide will detail three complementary, industry-standard approaches for target deconvolution:

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): A classic and powerful method for isolating binding partners from complex biological mixtures.[6]

  • Chemical Proteomics: A broader approach utilizing chemical probes to map protein-small molecule interactions on a proteome-wide scale.[7][8][9]

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to verify direct target engagement within the complex milieu of an intact cell.[10][11][12][13]

By integrating these orthogonal approaches, researchers can confidently identify and validate the molecular targets of novel bioactive compounds, paving the way for accelerated drug development.

Part 1: Designing a Chemical Probe for Target "Fishing"

A critical first step in both affinity chromatography and many chemical proteomics workflows is the design and synthesis of a chemical probe. This involves modifying the parent compound, this compound, to incorporate a linker and an affinity tag (e.g., biotin) for enrichment, or a photoreactive group for covalent capture.

The primary consideration in probe design is to ensure that the modification does not significantly disrupt the compound's interaction with its biological target. The 6-bromo position on the pyridine ring is an ideal site for modification. The bromine atom can be readily displaced via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) to introduce a linker. This position is spatially distant from the likely pharmacophoric elements (the morpholine and the pyridine nitrogen), minimizing the risk of interfering with target binding.

Proposed Synthesis of a Biotinylated Affinity Probe:

A plausible synthetic route would involve a Sonogashira coupling of 4-((6-ethynylpyridin-3-yl)methyl)morpholine (derived from the parent compound) with a biotin molecule functionalized with an azide group, via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This creates a stable triazole linkage.

Part 2: Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow

Affinity chromatography is a powerful technique for isolating proteins that bind to an immobilized ligand.[6] In this workflow, the biotinylated probe of this compound is immobilized on a streptavidin-coated solid support.

Experimental Workflow Diagram

AC_MS_Workflow cluster_prep Probe Immobilization & Lysate Prep cluster_enrichment Affinity Enrichment cluster_analysis Protein Identification Probe Biotinylated Probe Beads Streptavidin-Coated Beads Probe->Beads Immobilization Incubation Incubate Lysate with Immobilized Probe Beads->Incubation Lysate Cell/Tissue Lysate Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution Digestion Trypsin Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Target Identification LCMS->Data

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol for AC-MS

1. Preparation of Affinity Resin:

  • Resuspend streptavidin-coated magnetic beads in a suitable binding buffer (e.g., PBS with 0.05% Tween-20).

  • Add the biotinylated this compound probe to the beads and incubate with gentle rotation to allow for immobilization.

  • Wash the beads extensively with the binding buffer to remove any unbound probe.

2. Sample Preparation:

  • Harvest cells or tissues of interest and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[14]

3. Affinity Purification:

  • Incubate the clarified lysate with the prepared affinity resin for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, incubate a separate aliquot of lysate with streptavidin beads that have not been functionalized with the probe.

  • Separate the beads from the lysate using a magnetic stand and wash them multiple times with lysis buffer to remove non-specifically bound proteins.

4. Elution of Bound Proteins:

  • Elute the bound proteins from the affinity resin. This can be achieved by:

    • Competitive elution: Incubating the beads with a high concentration of the parent compound, this compound. This is the most specific method.

    • Denaturing elution: Using a buffer containing SDS or by boiling the beads in sample buffer for SDS-PAGE.

5. Protein Identification by Mass Spectrometry:

  • The eluted proteins are then separated by SDS-PAGE and visualized by silver or Coomassie staining. Specific bands that are present in the probe pull-down but not in the negative control can be excised and identified by mass spectrometry.

  • Alternatively, for a more comprehensive analysis, the entire eluate can be subjected to in-solution trypsin digestion, followed by LC-MS/MS analysis.[15][16]

Table 1: Quantitative Data Summary from a Hypothetical AC-MS Experiment

Protein IDSpectral Counts (Probe)Spectral Counts (Control)Fold Enrichment
Target X152350.7
Protein Y15115.0
Protein Z522.5

Part 3: Chemical Proteomics for Global Target Profiling

Chemical proteomics offers a broader view of the cellular targets of a small molecule.[7][8][17] This approach often utilizes a chemical probe with a photoreactive group, which upon UV irradiation, covalently crosslinks to any nearby proteins, including transient or weak binders.

Chemical Proteomics Workflow Diagram

Chem_Proteomics_Workflow cluster_labeling In-situ Labeling cluster_enrichment Target Enrichment cluster_analysis Proteomic Analysis Probe Photoreactive Probe Cells Treat Live Cells with Probe Probe->Cells UV UV Crosslinking Cells->UV Lysis Cell Lysis UV->Lysis Click Click Chemistry with Biotin-Azide Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Digestion On-bead Digestion Enrich->Digestion LCMS LC-MS/MS Digestion->LCMS Quant Quantitative Data Analysis LCMS->Quant

Caption: Workflow for Chemical Proteomics using a photoreactive probe.

Detailed Protocol for Chemical Proteomics

1. Probe Treatment and Crosslinking:

  • Synthesize a derivative of this compound containing a photoreactive group (e.g., a diazirine) and a clickable handle (e.g., an alkyne).

  • Treat live cells with the photoreactive probe for a specified time.

  • Expose the cells to UV light to induce covalent crosslinking of the probe to its binding partners.

2. Cell Lysis and Click Chemistry:

  • Lyse the cells and perform a copper-catalyzed "click" reaction to attach a biotin-azide tag to the alkyne handle on the crosslinked probe.[8]

3. Enrichment and Digestion:

  • Enrich the biotinylated protein-probe complexes using streptavidin beads, similar to the AC-MS protocol.

  • Perform on-bead trypsin digestion to release the peptides for mass spectrometry analysis.

4. Quantitative Mass Spectrometry and Data Analysis:

  • Analyze the peptides using quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), to compare the abundance of proteins enriched by the probe versus a control.[18]

  • Potential targets are identified as proteins that are significantly enriched in the probe-treated samples.

Part 4: Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is a powerful method for confirming direct target engagement in a cellular context without the need for chemical modification of the compound.[10][11] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[12][13]

CETSA Workflow Diagram

CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_analysis Protein Analysis Cells Treat Cells with Compound or Vehicle (DMSO) Heat Heat Aliquots to a Range of Temperatures Cells->Heat Lysis Lysis Heat->Lysis Centrifuge Centrifugation to Pellet Aggregated Proteins Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant Detection Detect Target Protein by Western Blot or MS Supernatant->Detection

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA

1. Cell Treatment:

  • Treat cultured cells with this compound at a desired concentration. A vehicle control (e.g., DMSO) must be run in parallel.

2. Thermal Challenge:

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (typically 3 minutes) using a thermal cycler.

3. Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[19]

4. Detection of Soluble Protein:

  • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization.

Table 2: Representative Data for an Isothermal Dose-Response CETSA Experiment

Compound Concentration (µM)% Soluble Target Protein (Normalized)
0 (Vehicle)25
0.135
160
1085
10088

This isothermal dose-response format, performed at a single temperature near the protein's melting point, can be used to determine the cellular potency of the compound for its target.[10]

Conclusion and Future Directions

The identification of a small molecule's target is a pivotal step in drug discovery. This guide has outlined a multi-pronged strategy for the target deconvolution of a novel compound, this compound. By combining the strengths of affinity-based proteomics and biophysical validation with CETSA, researchers can build a compelling case for a specific protein target.

The ultimate validation of a "deconvoluted" target requires demonstrating that the modulation of this target recapitulates the original phenotypic response observed with the compound.[2] This can be achieved through genetic approaches such as siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the identified target.

The protocols and workflows presented here provide a robust and scientifically rigorous framework for navigating the challenging yet rewarding path from a phenotypic hit to a validated drug target.

References

Application Notes & Protocols for the Pharmacokinetic Profiling of 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: From Chemical Entity to Drug Candidate

The journey of a novel chemical entity from synthesis to a viable drug candidate is contingent upon a thorough understanding of its interaction with a biological system. For the compound 4-((6-Bromopyridin-3-yl)methyl)morpholine , a novel molecule with therapeutic potential, a systematic evaluation of its pharmacokinetic (PK) properties is a critical, non-negotiable step. PK, often described as what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3] Early and robust ADME profiling is essential to identify potential liabilities, optimize molecular properties, and reduce the likelihood of late-stage clinical failures.[1][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a foundational pharmacokinetic characterization of "this compound". The protocols outlined herein are designed to build a progressive and integrated dataset, moving from high-throughput in vitro assays to more complex in vivo studies. The causality behind each experimental choice is explained to empower the researcher with not just the "how," but the "why," ensuring a self-validating and scientifically sound investigation.

Part 1: Foundational In Vitro ADME Profiling

The initial phase of PK assessment utilizes a battery of in vitro assays to cost-effectively screen for key properties.[6] These assays provide early insights into a compound's potential bioavailability, metabolic fate, and potential for drug-drug interactions.[5][7]

Workflow for Initial ADME Screening

The following diagram illustrates a logical workflow for the initial in vitro characterization of this compound.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Permeability cluster_metabolism Metabolism & Stability cluster_distribution Distribution Solubility Aqueous Solubility MDCK MDCK-MDR1 Permeability Assay Solubility->MDCK Influences assay concentration LogD LogD @ pH 7.4 LogD->MDCK Predicts passive diffusion MetStab Metabolic Stability (Hepatocytes) MDCK->MetStab Informs oral bioavailability potential CYP_Inhibit CYP450 Inhibition (IC50 Panel) MetStab->CYP_Inhibit Identifies metabolic clearance pathway PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) CYP_Inhibit->PPB Context for DDI risk assessment PPB->MetStab Affects free fraction available for metabolism

Caption: A logical workflow for the initial in vitro ADME assessment.

Physicochemical Properties: Solubility and Lipophilicity

Causality: Before any biological assay, understanding the fundamental physicochemical properties is paramount. Aqueous solubility directly impacts the ability to formulate the compound for dosing and influences its absorption. Lipophilicity (measured as LogD at physiological pH) is a key determinant of a molecule's ability to cross biological membranes.

ParameterAssay TypeObjective
Aqueous Solubility Thermodynamic or Kinetic Solubility AssayTo determine the maximum concentration of the compound that can be dissolved in an aqueous buffer (e.g., PBS pH 7.4).
Lipophilicity LogD Measurement (e.g., shake-flask method)To quantify the compound's distribution between an organic (n-octanol) and aqueous phase at pH 7.4.
Absorption & Permeability: The MDCK-MDR1 Assay

Causality: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Madin-Darby Canine Kidney (MDCK) cell permeability assay is a widely used model to predict intestinal and blood-brain barrier permeability.[5] We will use the MDCK cell line transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump.[8][9] This allows for the simultaneous assessment of passive permeability and whether the compound is a substrate for P-gp, a major mechanism of drug efflux that can limit absorption.[8][10]

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of this compound.

Materials:

  • MDCK-MDR1 cells

  • 24-well Transwell™ plates (or similar semi-permeable support system)

  • Hank's Balanced Salt Solution (HBSS) at pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer Yellow (for monolayer integrity check)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, Prazosin for P-gp substrate)

  • LC-MS/MS system for quantification[11]

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell™ inserts and culture for 4-5 days to form a confluent, polarized monolayer.[10]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm tight junction formation. Additionally, perform a Lucifer Yellow leakage test post-experiment.[8]

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Permeability: Add the test compound (e.g., at a final concentration of 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.[11]

    • Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 60-90 minutes).[9][10]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.[8][11]

  • Data Analysis:

    • Calculate the Papp value for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).[10]

Interpretation:

  • High Papp (A-B): Suggests good passive permeability.

  • Efflux Ratio ≥ 2: Indicates the compound is likely a substrate of P-gp and is actively transported out of the cells, which may limit its net absorption.[10]

Metabolic Stability: Hepatocyte Incubations

Causality: The liver is the primary site of drug metabolism.[12][13] Assessing the metabolic stability of a compound in hepatocytes, which contain a full complement of Phase I and Phase II metabolizing enzymes, provides a crucial prediction of its hepatic clearance and in vivo half-life.[12][14][15] A compound that is metabolized too quickly will be cleared from the body before it can exert its therapeutic effect.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound.

Materials:

  • Cryopreserved human hepatocytes (plated or in suspension)[12][16]

  • Incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (10 mM in DMSO)

  • Positive control compounds (e.g., Verapamil for high clearance, Tolbutamide for low clearance)

  • Acetonitrile with an internal standard for reaction quenching

  • LC-MS/MS system for quantification

Procedure:

  • Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's protocol. For plated assays, allow cells to attach for 4-6 hours.[16] For suspension assays, determine cell viability and adjust to the desired concentration (e.g., 0.5-1.0 x 106 viable cells/mL).[13][14]

  • Assay Initiation: Pre-warm the hepatocyte suspension/plates to 37°C. Add the test compound to a final concentration of 1 µM.[14]

  • Time-Course Incubation: Incubate at 37°C in a shaking water bath or incubator.[14] Remove aliquots at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[12][13]

  • Reaction Termination: Immediately quench the reaction for each aliquot by adding it to cold acetonitrile containing an internal standard.[13]

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • Quantification: Analyze the remaining parent compound concentration in each sample by LC-MS/MS.[13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) from the half-life and assay parameters.[16]

Interpretation:

  • Short t1/2 / High Clint: Suggests rapid hepatic metabolism and likely high first-pass effect if administered orally.

  • Long t1/2 / Low Clint: Suggests the compound is metabolically stable and may have a longer duration of action in vivo.

Drug-Drug Interaction Potential: CYP450 Inhibition

Causality: Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism.[17][18] If our test compound inhibits one of these enzymes, it could slow the metabolism of a co-administered drug that is a substrate for the same enzyme, leading to potentially toxic elevated plasma levels.[19] Regulatory agencies like the FDA recommend testing for inhibition of the most clinically relevant CYP isoforms (e.g., 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of key human CYP450 enzymes.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes[20]

  • A "cocktail" of specific probe substrates for each CYP isoform[21]

  • NADPH regenerating system (cofactor for CYP activity)

  • Test compound and known positive control inhibitors for each isoform

  • LC-MS/MS system to quantify the formation of the substrate-specific metabolites[19]

Procedure:

  • Incubation Preparation: In a 96-well plate, combine buffer, human liver microsomes, and the test compound at various concentrations (typically a serial dilution).[19]

  • Pre-incubation: Pre-incubate the mixture at 37°C to allow the inhibitor to interact with the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a mixture of the probe substrates and the NADPH regenerating system.

  • Reaction Incubation: Incubate for a short, defined time where metabolite formation is linear (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction with cold acetonitrile.

  • Sample Processing & Quantification: Centrifuge, and analyze the supernatant for the presence of the specific metabolites using LC-MS/MS.

  • Data Analysis:

    • For each test compound concentration, calculate the percent inhibition relative to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]

Interpretation:

  • Low IC50 values (< 1-10 µM): Indicate potent inhibition and signal a potential risk for clinically significant drug-drug interactions (DDIs). This would warrant further investigation.

Distribution: Plasma Protein Binding

Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin.[22] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[23][24] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is a gold standard for accurately determining the fraction unbound (fu).[23][24][25]

Objective: To determine the percentage of this compound that is bound to plasma proteins from relevant species (e.g., human, mouse, rat).

Materials:

  • RED device inserts and base plate[23][24]

  • Plasma from desired species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compound (e.g., Warfarin, known to be highly bound)

  • Orbital shaker with incubator

  • LC-MS/MS system

Procedure:

  • Compound Spiking: Spike the test compound into plasma at a relevant concentration (e.g., 1-10 µM).[23]

  • Assay Setup: Add the spiked plasma to one chamber (the plasma chamber) of the RED device insert. Add an equal volume of PBS to the other chamber (the buffer chamber). The two chambers are separated by a semi-permeable dialysis membrane.[25]

  • Equilibration: Assemble the device and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[23][24]

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Extraction: To avoid analytical artifacts, match the matrix of the samples (add buffer to the plasma aliquot and blank plasma to the buffer aliquot). Extract the compound from both samples using protein precipitation with cold acetonitrile.[24]

  • Quantification: Analyze the concentration of the test compound in both extracts by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate percent bound as: % Bound = (1 - fu) * 100.

Interpretation:

  • Highly Bound (>99%): Small changes in binding can lead to large changes in the free concentration, potentially impacting efficacy and safety. The free concentration should be used for interpreting in vitro potency data.

  • Low to Moderately Bound (<90%): Generally considered more favorable, with less risk of displacement-based drug interactions.

Part 2: In Vivo Pharmacokinetic Assessment

Following promising in vitro data, the next critical step is to understand how the compound behaves in a living system.[2] An initial in vivo PK study, typically in a rodent model like the mouse or rat, provides essential data on key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).[2][3]

Workflow for an Initial In Vivo PK Study

InVivo_PK_Workflow cluster_study_design Study Design & Execution cluster_analysis Bioanalysis & Modeling Formulation Develop IV & PO Formulations Dosing Dose Administration (IV and PO Groups) Formulation->Dosing Sampling Serial Blood Sampling (e.g., saphenous vein) Dosing->Sampling Processing Plasma Processing & Storage Sampling->Processing Bioanalysis LC-MS/MS Quantification of Drug in Plasma Processing->Bioanalysis NCA Non-Compartmental Analysis (NCA) Bioanalysis->NCA PK_Params Calculate PK Parameters (AUC, CL, Vd, t1/2, %F) NCA->PK_Params

Caption: Workflow for a preliminary in vivo pharmacokinetic study.

Objective: To determine the fundamental PK parameters of this compound following intravenous (IV) and oral (PO) administration.

Materials & Methods:

  • Animal Model: Male BALB/c mice (or other standard strain), 8-10 weeks old. Use 3-5 animals per time point or per group for serial sampling.[3] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3][26]

  • Formulation Development:

    • IV Formulation: Develop a clear, sterile solution suitable for tail vein injection. A common vehicle for poorly soluble compounds is a co-solvent system like DMSO/PEG400/Saline.[27]

    • PO Formulation: Develop a solution or suspension suitable for oral gavage.

  • Dose Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.[27]

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.[27]

  • Blood Sampling:

    • Collect sparse or serial blood samples (approx. 30-50 µL) at predetermined time points.[28]

    • IV Time Points (example): 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.[27]

    • PO Time Points (example): 0.25, 0.5, 1, 2, 4, 8, 24 hours.[27]

    • Collect blood from the saphenous or submandibular vein into EDTA-coated tubes.[27][28]

  • Plasma Processing: Immediately after collection, centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.[27]

  • Bioanalytical Method:

    • Develop and validate a sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the compound in plasma.[29][30][31] This is the gold standard for small-molecule bioanalysis.[29][32]

    • The method involves protein precipitation, chromatographic separation, and detection using multiple reaction monitoring (MRM) for high specificity and sensitivity.[24][29]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Parameters to Determine:

ParameterDescriptionCalculated From
AUC(0-inf) Area Under the concentration-time CurveIV and PO data
CL Clearance: volume of plasma cleared of drug per unit timeIV Dose / AUCIV
Vd Volume of Distribution: theoretical volume drug distributes inCL / kel
t1/2 Half-life: time for plasma concentration to decrease by 50%0.693 / kel
Cmax Maximum observed plasma concentrationPO data
Tmax Time to reach CmaxPO data
%F (Bioavailability) Fraction of the oral dose that reaches systemic circulation(AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Conclusion and Path Forward

This comprehensive guide provides the foundational framework for characterizing the pharmacokinetic properties of This compound . The data generated from these in vitro and in vivo studies will create a robust ADME profile, enabling informed decision-making.[5] Favorable results—such as good permeability, moderate metabolic stability, low DDI risk, high plasma stability, and acceptable oral bioavailability—will provide strong justification for advancing the compound into further preclinical development, including efficacy and toxicology studies. Conversely, identifying liabilities at this early stage allows for strategic mitigation, either through chemical modification of the scaffold or by terminating a compound with a high probability of failure, thereby conserving valuable resources.

References

Unveiling the Potential of 4-((6-Bromopyridin-3-yl)methyl)morpholine: A Guide to its Characterization as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the scientific community on the characterization and potential application of the novel small molecule, 4-((6-Bromopyridin-3-yl)methyl)morpholine, as a chemical probe. While this compound is commercially available, its biological targets and mechanism of action remain uncharacterized in publicly accessible literature. This guide, therefore, presents a strategic workflow designed to elucidate its biological function, from initial phenotypic screening and target identification to detailed biochemical and cellular validation assays. The protocols and methodologies outlined herein are intended to serve as a foundational roadmap for researchers seeking to explore the therapeutic and research potential of this and other uncharacterized small molecules.

Introduction: The Case for a New Chemical Probe

The morpholine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates, where it often imparts favorable physicochemical properties and can be crucial for target engagement[1][2][3]. Similarly, the bromopyridine moiety is a versatile building block in the synthesis of biologically active compounds. The combination of these two pharmacophores in This compound suggests a high potential for biological activity. However, a thorough review of the scientific literature reveals a significant knowledge gap regarding its specific biological targets and utility as a research tool.

This document presents a hypothesis-driven approach to systematically characterize this molecule. We will outline a multi-tiered strategy, beginning with broad, unbiased screening to identify a relevant biological context, followed by rigorous target identification and validation protocols. This guide is designed for researchers in academia and industry who are engaged in the discovery and development of novel chemical probes and therapeutics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂OPubChem
Molecular Weight 257.13 g/mol PubChem
CAS Number 364794-55-8[4]
Physical Form Solid
Storage Temperature 2-8°C, Inert atmosphere[5]

Strategic Workflow for Probe Characterization

The journey from an uncharacterized molecule to a validated chemical probe requires a systematic and multi-faceted approach. We propose a three-phase workflow designed to maximize the potential for target discovery and validation.

G cluster_0 Phase 1: Phenotypic Discovery cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Assay Development pheno_screen High-Throughput Phenotypic Screening hit_id Hit Identification & Prioritization pheno_screen->hit_id Identify disease-relevant phenotype affinity_chrom Affinity Chromatography- Mass Spectrometry hit_id->affinity_chrom Advance hit compound target_deconv Target Deconvolution affinity_chrom->target_deconv in_silico In Silico Docking in_silico->target_deconv biochem_assay Biochemical Assays (Binding & Activity) target_deconv->biochem_assay Validate putative targets probe_validation Chemical Probe Validation biochem_assay->probe_validation cell_assay Cell-Based Assays (CETSA, Western Blot) cell_assay->probe_validation

Figure 1: Proposed workflow for the characterization of this compound.

Phase 1: Phenotypic Discovery

The initial step is to perform broad phenotypic screens to identify a biological context in which this compound elicits a response. This unbiased approach can reveal unexpected therapeutic avenues.

Protocol: High-Throughput Cell Viability Screening

Principle: To assess the cytotoxic or cytostatic effects of the compound across a diverse panel of human cancer cell lines, representing various tissue origins and genetic backgrounds.

Materials:

  • This compound (stock solution in DMSO)

  • Panel of human cancer cell lines (e.g., NCI-60)

  • Appropriate cell culture media and supplements

  • 96-well or 384-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the compound in culture medium. A typical starting concentration range is 0.1 nM to 100 µM.

  • Treatment: Add the diluted compound to the cell plates. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: On day 4, equilibrate the plates to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

Phase 2: Target Identification

Once a robust phenotype is identified, the next critical phase is to determine the molecular target(s) of the compound. We recommend a combination of affinity-based proteomics and computational approaches.

Protocol: Affinity Chromatography-Mass Spectrometry

Principle: This technique involves immobilizing a derivatized version of the compound on a solid support to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

G start Synthesize Linker-Modified Probe immobilize Immobilize Probe on Affinity Resin start->immobilize incubate Incubate Lysate with Resin immobilize->incubate lyse Prepare Cell Lysate lyse->incubate wash Wash Resin to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms identify Identify Putative Target Proteins ms->identify

Figure 2: Workflow for affinity chromatography-based target identification.

Procedure:

  • Probe Synthesis: Synthesize a derivative of this compound containing a linker (e.g., a short PEG chain) terminating in a reactive group (e.g., an alkyne or amine) for conjugation to the affinity matrix.

  • Immobilization: Covalently attach the linker-modified probe to a pre-activated resin (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Culture and harvest cells from a sensitive cell line identified in the phenotypic screen. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the cell lysate with the probe-conjugated resin. As a negative control, incubate lysate with resin conjugated to the linker alone or with an inactive structural analog of the probe.

  • Washing: Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, either by competitive elution with an excess of the free compound or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the probe-conjugated resin to those from the control resin. Bona fide targets should be significantly enriched in the experimental sample.

Phase 3: Target Validation and Assay Development

Following the identification of putative targets, it is essential to validate the interaction and develop quantitative assays to characterize the compound's potency and mechanism of action. For the purpose of this guide, we will hypothesize that a kinase, "Kinase X," was identified as a primary target.

Hypothetical Signaling Pathway

G RTK Upstream Receptor KinaseX Kinase X (Putative Target) RTK->KinaseX Activates Substrate Substrate Y KinaseX->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Probe This compound Probe->KinaseX Inhibits

Figure 3: Hypothetical signaling pathway involving the putative target, Kinase X.

Protocol: In Vitro Kinase Activity Assay

Principle: To measure the direct inhibitory effect of the compound on the enzymatic activity of purified Kinase X.

Materials:

  • Recombinant purified Kinase X

  • Specific peptide substrate for Kinase X

  • ATP

  • Assay buffer

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • This compound

Procedure:

  • Reaction Setup: In a 384-well plate, add the compound at various concentrations, followed by Kinase X and its peptide substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detect ADP Production: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is used to verify direct target engagement in a cellular environment. The binding of a ligand (the probe) to its target protein often increases the thermal stability of the protein.

Procedure:

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble Kinase X remaining at each temperature by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion and Future Directions

This guide provides a systematic and comprehensive framework for the characterization of this compound as a potential chemical probe. By following the proposed workflow of phenotypic screening, target identification, and rigorous validation, researchers can elucidate the biological activity and mechanism of action of this and other uncharacterized molecules. The successful validation of a selective and potent interaction with a novel target will pave the way for its use as a valuable tool to probe biological pathways and as a starting point for future drug discovery efforts.

References

Application Note & Protocol: Strategic Derivatization of 4-((6-Bromopyridin-3-yl)methyl)morpholine for Accelerated Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of the versatile building block, 4-((6-bromopyridin-3-yl)methyl)morpholine. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines detailed, field-proven protocols for analog synthesis, with a primary focus on high-efficacy palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to empower scientists to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a "privileged structure." This designation is attributed to its frequent appearance in bioactive molecules and its inherent advantageous properties. The pyridine core is a bioisostere of a phenyl ring but offers improved aqueous solubility and the ability to act as a hydrogen bond acceptor, enhancing interactions with biological targets.[1] The morpholine moiety is a widely incorporated pharmacophore known to improve pharmacokinetic profiles, including metabolic stability, solubility, and oral bioavailability.[2][3][4]

The true synthetic power of this scaffold lies in the bromine atom positioned at the 6-position of the pyridine ring. This halogen serves as a versatile synthetic handle for introducing molecular diversity through a variety of robust and well-established palladium-catalyzed cross-coupling reactions. This guide will provide detailed protocols for three of the most powerful of these transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups.

  • Buchwald-Hartwig Amination: For the construction of C-N bonds, allowing for the incorporation of a wide array of primary and secondary amines.

  • Sonogashira Coupling: For the creation of C-C triple bonds, introducing linear rigidity and unique electronic properties into the final molecule.

Mechanistic Rationale: The Palladium Catalytic Cycle

The success of these derivatization strategies hinges on a shared, fundamental catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)(Br)L_n OxAdd->ArPdBr Transmetal Transmetalation (Suzuki, Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) ArPdBr->Transmetal ArPdR Ar-Pd(II)(R)L_n Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration ArR Ar-R (Coupled Product) RedElim->ArR ArBr This compound ArBr->OxAdd CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R₂NH, R-C≡CH) CouplingPartner->Transmetal

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

The cycle initiates with the oxidative addition of the C-Br bond of our starting material to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent step varies with the reaction: transmetalation for Suzuki and Sonogashira, where the organic moiety from the coupling partner is transferred to the palladium, or amine coordination and deprotonation for Buchwald-Hartwig. The final step is reductive elimination , where the new C-C or C-N bond is formed, yielding the desired product and regenerating the Pd(0) catalyst.

Experimental Protocols and Application Notes

General Laboratory Practices
  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to atmospheric oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk line techniques. Solvents should be degassed prior to use.

  • Reagent Quality: Use high-purity, anhydrous solvents and reagents to avoid side reactions and catalyst deactivation.

  • Monitoring: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is designed for the coupling of this compound with various aryl- and heteroarylboronic acids.

Materials:

  • This compound

  • Aryl/heteroarylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Round-bottom flask with stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction to 90-100 °C and stir vigorously for 12-18 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel).

Representative Data for Suzuki-Miyaura Coupling:

EntryBoronic AcidProductTypical Yield (%)
1Phenylboronic acid4-((6-Phenylpyridin-3-yl)methyl)morpholine88
24-Methoxyphenylboronic acid4-((6-(4-Methoxyphenyl)pyridin-3-yl)methyl)morpholine85
3Thiophen-3-ylboronic acid4-((6-(Thiophen-3-yl)pyridin-3-yl)methyl)morpholine79
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol facilitates the coupling of this compound with primary and secondary amines. The choice of ligand is critical for success.[3][5]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk tube with stir bar

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.0 eq), NaOt-Bu (1.4 eq), and the amine (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Representative Data for Buchwald-Hartwig Amination:

EntryAmineProductTypical Yield (%)
1AnilineN-Phenyl-5-(morpholinomethyl)pyridin-2-amine82
2Piperidine4-((6-(Piperidin-1-yl)pyridin-3-yl)methyl)morpholine89
3BenzylamineN-Benzyl-5-(morpholinomethyl)pyridin-2-amine76
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

This protocol allows for the introduction of terminal alkynes, creating a rigid linker and expanding the molecule's vector space.[6]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (2.5 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask with stir bar

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and Et₃N via syringe.

  • Add the terminal alkyne (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, or with gentle heating (40-50 °C) if the reaction is sluggish.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Representative Data for Sonogashira Coupling:

EntryAlkyneProductTypical Yield (%)
1Phenylacetylene4-((6-(Phenylethynyl)pyridin-3-yl)methyl)morpholine91
23-Butyn-1-ol4-(5-(Morpholinomethyl)pyridin-2-yl)but-3-yn-1-ol83
3Trimethylsilylacetylene4-((6-((Trimethylsilyl)ethynyl)pyridin-3-yl)methyl)morpholine88

Synthetic Strategy Workflow

The derivatization of the core scaffold can be visualized as a divergent synthetic approach, enabling the rapid creation of a focused library of analogs from a common intermediate.

G Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki C-C Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald C-N Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira C-C≡ Library Diverse Analog Library for SAR Studies Suzuki->Library Buchwald->Library Sonogashira->Library

Figure 2: Divergent workflow for analog library synthesis.

Conclusion

The this compound scaffold is a powerful platform for medicinal chemistry exploration. The palladium-catalyzed cross-coupling protocols detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile methods for its derivatization. By systematically applying these reactions, researchers can efficiently generate extensive libraries of novel compounds, enabling a thorough investigation of structure-activity relationships and accelerating the journey from hit to clinical candidate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of "4-((6-Bromopyridin-3-yl)methyl)morpholine." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Leveraging extensive field experience and established chemical principles, this document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

Low conversion in the reductive amination between 6-bromopyridine-3-carbaldehyde and morpholine is a common issue that can often be traced back to several key factors: the choice of reducing agent, reaction conditions, and the stability of the iminium ion intermediate.

Causality and Optimization:

  • Inefficient Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate formed from the condensation of the aldehyde and morpholine. This step is reversible and can be inefficient if water is not effectively removed or if the pH is not optimal. While not always necessary, the addition of a catalytic amount of acetic acid can promote imine formation, which in turn leads to the iminium ion.[1][2]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for this transformation.[1][2][3] It is a mild and selective reducing agent that is particularly effective for reductive aminations.[1][3] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is less likely to reduce the starting aldehyde before it can form the iminium ion.[3] Furthermore, STAB can be used in a one-pot procedure where it is added directly to the mixture of the aldehyde and amine.[1]

  • Solvent Choice: The reaction solvent plays a crucial role. 1,2-dichloroethane (DCE) is the preferred solvent for reductive aminations using STAB.[1][2] Tetrahydrofuran (THF) and acetonitrile are also viable alternatives.[1][2] It is important to avoid protic solvents like methanol when using STAB, as they can cause its rapid decomposition.[3]

  • Moisture Contamination: STAB is sensitive to water.[4] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent the deactivation of the reducing agent.

Troubleshooting Workflow:

G cluster_0 Low Conversion Troubleshooting Start Start Check_Reagents Verify Purity of Starting Materials (Aldehyde & Morpholine) Start->Check_Reagents Optimize_Reducing_Agent Switch to/Confirm Use of Sodium Triacetoxyborohydride (STAB) Check_Reagents->Optimize_Reducing_Agent Solvent_Check Ensure Anhydrous Solvent (DCE, THF) Optimize_Reducing_Agent->Solvent_Check pH_Optimization Consider Catalytic Acetic Acid (if not already used) Solvent_Check->pH_Optimization Monitor_Reaction Track Progress via TLC/LC-MS pH_Optimization->Monitor_Reaction Workup_Check Evaluate Workup & Purification Monitor_Reaction->Workup_Check Success Improved Yield Workup_Check->Success

Caption: Troubleshooting workflow for low reaction conversion.

Q2: I am observing a significant amount of a side product with a mass corresponding to the alcohol of my starting aldehyde. How can I prevent this?

The formation of 6-bromo-3-(hydroxymethyl)pyridine is a classic side reaction in reductive aminations and indicates that the reducing agent is reducing the aldehyde carbonyl group faster than the iminium ion.

Root Cause and Prevention:

This issue is most prevalent when using less selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[4] NaBH₄ can readily reduce aldehydes and ketones.[4] To circumvent this, a two-step, one-pot approach can be employed if you must use NaBH₄:

  • Imine Formation: Stir the 6-bromopyridine-3-carbaldehyde and morpholine together in a suitable solvent (like methanol) for a period to allow for the formation of the imine.[2]

  • Reduction: Once imine formation is complete (as monitored by TLC or LC-MS), add the sodium borohydride to reduce the imine to the desired amine.

However, the most effective solution is to use sodium triacetoxyborohydride (STAB) . The rate of reduction of the iminium ion by STAB is significantly faster than the reduction of the aldehyde or ketone, thus minimizing the formation of the alcohol byproduct.[1]

Comparative Data of Reducing Agents:

Reducing AgentSelectivity for Iminium IonCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB) High[1][3]DCE, THF[1][2]Preferred for one-pot reductive aminations; moisture sensitive.[4]
Sodium Cyanoborohydride (NaCNBH₃) ModerateMethanol[4]Less reactive than NaBH₄, but toxic cyanide byproduct.
Sodium Borohydride (NaBH₄) Low[4]Methanol, Ethanol[4]Prone to reducing the starting aldehyde; best used in a stepwise procedure.[2]
Q3: My reaction seems to stall, and I am left with unreacted starting materials even after extended reaction times. What could be the issue?

A stalled reaction can be frustrating. Assuming the quality of your starting materials (6-bromopyridine-3-carbaldehyde and morpholine) is not , the likely culprits are related to the reaction environment and the stability of the reactants or intermediates.

Troubleshooting Stalled Reactions:

  • Decomposition of the Aldehyde: Pyridine aldehydes can be susceptible to oxidation or other degradation pathways, especially if the reaction is run for very long periods at elevated temperatures. Ensure your starting aldehyde is pure.

  • Insufficient Reducing Agent: If there is moisture in your reaction, it will consume the STAB. It is common to use a slight excess of the reducing agent (1.3-1.6 equivalents) to compensate for any minor moisture contamination.[5]

  • Temperature: While most reductive aminations with STAB proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial for less reactive substrates. However, be cautious, as higher temperatures can also promote side reactions.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize yield and minimize side product formation.

Materials:

  • 6-Bromopyridine-3-carbaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, stir bar, etc.)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromopyridine-3-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Add morpholine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure "this compound".

Reaction Visualization:

G cluster_0 Reductive Amination Pathway Aldehyde 6-Bromopyridine-3-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Morpholine - H₂O Amine Morpholine Product This compound Iminium->Product + [H⁻] (from STAB)

Caption: Simplified reaction pathway for the synthesis.

References

Technical Support Center: Chromatographic Purification of 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the chromatographic purification of "4-((6-Bromopyridin-3-yl)methyl)morpholine." This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally related compounds. Our goal is to provide practical, in-depth solutions in a direct question-and-answer format, moving beyond simple protocols to explain the scientific reasoning behind each troubleshooting step.

The target molecule, this compound, possesses distinct chemical characteristics that influence its chromatographic behavior. Its structure includes a basic pyridine ring and a morpholine moiety, both of which contain nitrogen atoms that can act as Lewis bases. These basic sites can lead to strong, undesirable interactions with the stationary phase, particularly the acidic silanol groups on standard silica gel, often resulting in poor separation and significant peak tailing.[1] This guide will address these challenges head-on, providing robust strategies for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate chromatography technique for purifying this compound?

The choice of chromatography depends on the scale of the purification, the nature of the impurities, and available equipment. Both normal-phase and reversed-phase chromatography can be effective, provided the right conditions are chosen.

  • Normal-Phase Chromatography (NPC): This is a common and accessible technique using a polar stationary phase (typically silica gel) and a non-polar mobile phase. For this compound, standard silica gel can be problematic due to its acidic nature causing peak tailing.[1] However, this can be easily mitigated by using a mobile phase additive or a different stationary phase. It is often the first choice for preparative, large-scale purifications in a synthesis lab.

  • Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][3] RPC is an excellent alternative, particularly for highly polar compounds or when normal-phase fails to provide adequate separation.[4] It is the dominant technique for analytical HPLC and can be scaled for preparative purification.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a specialized technique that uses a polar stationary phase with a partially aqueous mobile phase. It is particularly effective for very polar compounds that show little to no retention in reversed-phase chromatography. For this specific molecule, HILIC would be considered an advanced option if both NPC and RPC fail to yield the desired purity.

Troubleshooting Guide: Normal-Phase Chromatography on Silica Gel

This section addresses the most common issues encountered when using standard silica gel for purification.

Method Development: Thin-Layer Chromatography (TLC)
Q2: My compound is streaking severely on the TLC plate instead of forming a compact spot. What is causing this?

Cause: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms in your molecule (on the pyridine and morpholine rings) and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This interaction is often irreversible on the timescale of the chromatographic run, leading to a continuous "streak."

Solutions:

  • Use a Basic Additive: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your eluent system.

    • Triethylamine (TEA): Add 0.1–2.0% TEA to your mobile phase.[5] The TEA will preferentially bind to the acidic silanol groups, allowing your compound to travel up the plate without streaking.

    • Ammonia in Methanol: If using a methanol-containing eluent, a solution of 1-10% ammonia in methanol can be used as the polar component.[5]

  • Check Sample Concentration: Overloading the TLC plate with too much sample can also cause streaking and tailing. Try spotting a more dilute solution.[5]

Q3: My compound remains on the baseline (Rf ≈ 0) even in highly polar solvent systems.

Cause: If streaking has been addressed with a basic additive and the spot remains at the origin, your mobile phase is not polar enough to elute the compound.

Solutions:

  • Increase Eluent Polarity: Systematically increase the proportion of the more polar solvent in your mobile phase. For an ethyl acetate/hexane system, increase the percentage of ethyl acetate.

  • Switch to a Stronger Polar Solvent: If you have maxed out your initial solvent system (e.g., 100% ethyl acetate) and the Rf is still too low, you need a more polar eluent. A common and highly effective system for polar compounds is dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH (e.g., 1-2%) and increase as needed.[3]

Q4: I suspect my compound is degrading on the TLC plate. How can I confirm this?

Cause: The acidic surface of silica gel can catalyze the decomposition of sensitive compounds.[6][7]

Solution: 2D Thin-Layer Chromatography This technique can definitively determine if your compound is unstable on the stationary phase.[7]

  • Spot your compound in one corner of a square TLC plate, about 1.5 cm from each edge.

  • Develop the plate as usual.

  • Remove the plate and allow the solvent to fully evaporate. Do not visualize yet.

  • Rotate the plate 90 degrees so that the line of separated spots is now on the baseline.

  • Develop the plate again in the same mobile phase.

  • Analysis: If your compound is stable, it will appear on the diagonal of the plate. If it is degrading, new spots representing the degradation products will appear off the diagonal.[6][7]

Purification: Flash Column Chromatography
Q5: My column purification is giving broad, tailing peaks, resulting in mixed fractions and low yield. How do I fix this?

Cause: This is the large-scale manifestation of the same issue causing streaking on TLC plates: the interaction between your basic compound and acidic silica.

Solutions:

  • Mobile Phase Modification: As with TLC, add 0.5-1.0% triethylamine (TEA) to your bulk mobile phase. This is the most critical step for ensuring sharp peaks and good separation for basic compounds on silica.[1]

  • Stationary Phase Selection: If TEA is not sufficient or is incompatible with your compound, consider an alternative stationary phase.

    • Deactivated Silica: Use commercially available silica gel that has been end-capped or treated to reduce acidity.

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.[6] Note that the elution order may differ from silica, so method development on an alumina TLC plate is required.

Q6: How should I load my sample onto the column if it is poorly soluble in the initial, low-polarity eluent?

Cause: Dissolving the crude sample in a strong solvent and loading it directly onto the column (wet loading) can severely compromise the separation by causing the initial band to spread widely.[6]

Solution: Dry Loading Dry loading is the superior method for ensuring a tight, concentrated band of sample at the start of the purification.

  • Dissolve your crude product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., DCM, methanol, or acetone).

  • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to this solution to form a slurry.

  • Thoroughly evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully layer this silica-adsorbed sample onto the top of the packed column bed.

Troubleshooting Guide: Reversed-Phase Chromatography

Q7: I am using a C18 column, but my peaks are broad or show significant tailing. What adjustments can I make?

Cause: While C18 columns lack the strongly acidic silanols of silica gel, residual, un-capped silanols can still interact with basic analytes. Furthermore, poor peak shape in RPC is often related to the pH of the mobile phase, which dictates the protonation state of the analyte.

Solutions:

  • Control the Mobile Phase pH: For a basic compound, maintaining a consistent, single protonation state is key to achieving sharp, symmetrical peaks.

    • Acidic Modifier: Add 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to both your water (Solvent A) and organic (Solvent B) phases.[2][8] This will lower the pH to ~2.5-3.0, ensuring your basic nitrogens are fully protonated (R-NH+). This is the most common approach and is highly compatible with mass spectrometry (MS).

    • Buffered Mobile Phase: Using a buffer, such as 10 mM ammonium acetate or ammonium formate, can control the pH in a less acidic range (e.g., pH 4-6).[1] This can sometimes offer different selectivity compared to using a strong acid modifier.

Data & Protocols

Table 1: Recommended Starting Conditions for Chromatography
ParameterNormal-Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Silica Gel (60 Å, 40-63 µm)C18-bonded Silica (5-10 µm)
Mobile Phase A N/ADeionized Water
Mobile Phase B Dichloromethane (DCM) or Ethyl AcetateAcetonitrile (ACN) or Methanol (MeOH)
Polar Modifier Methanol (MeOH)N/A
Additive 0.5-1.0% Triethylamine (TEA) 0.1% Formic Acid (FA)
Typical Gradient Step gradient: Start with 100% B, increase % of Polar Modifier (e.g., 0% -> 10% MeOH in DCM)Linear gradient: 5% to 95% B over 15-20 minutes
Detection TLC with UV (254 nm) or stainUV Detector (e.g., 254 nm)
Experimental Protocol: Flash Column Purification (Silica Gel)
  • TLC Method Development: Identify a suitable solvent system that provides an Rf value of ~0.2-0.3 for the target compound. Crucially, add 0.5-1.0% TEA to this system. A good starting point is a gradient of Methanol in Dichloromethane.

  • Column Packing: Select an appropriate column size (a rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude product mass). Pack the column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Prepare your sample for dry loading as described in Q6. Add the dried sample/silica mixture to the top of the packed column.

  • Elution: Begin eluting with the low-polarity starting solvent. Collect fractions and monitor the elution by TLC.

  • Gradient Elution: If the compound elutes too slowly, incrementally increase the polarity of the mobile phase (e.g., from 2% MeOH/DCM to 4% MeOH/DCM).[6] This gradual increase helps maintain good separation while speeding up the purification.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.

Visualizations

G start Crude Reaction Mixture tlc Develop TLC Method (e.g., DCM/MeOH + 1% TEA) start->tlc rf_check Is Rf between 0.2-0.3 with a clean spot? tlc->rf_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No column_packing Pack Silica Gel Column rf_check->column_packing Yes adjust_polarity->tlc dry_load Dry Load Sample onto Column column_packing->dry_load elute Elute with Gradient & Collect Fractions dry_load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for flash column chromatography purification.

G start Problem: Peak Tailing/Streaking Observed check_base Is a basic additive (e.g., 0.5-1% TEA) in the mobile phase? start->check_base add_base Action: Add 0.5-1% TEA to eluent check_base->add_base No check_loading Was the sample overloaded? check_base->check_loading Yes solution Solution: Sharp, symmetrical peaks add_base->solution dilute Action: Reduce sample load or use a larger column check_loading->dilute Yes check_stability Is the compound stable on silica? (Perform 2D TLC) check_loading->check_stability No dilute->solution change_sp Action: Switch to a different stationary phase (e.g., Alumina, C18 Reversed-Phase) check_stability->change_sp No check_stability->solution Yes, problem solved change_sp->solution

Caption: Troubleshooting decision tree for peak tailing issues.

References

Technical Support Center: Synthesis of 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-((6-Bromopyridin-3-yl)methyl)morpholine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer solutions to frequently asked questions to ensure the integrity and success of your experiments.

Introduction: Navigating the Synthesis

The synthesis of this compound, a valuable building block in pharmaceutical research, is typically achieved through two primary pathways: Reductive Amination and Nucleophilic Substitution . While both routes are effective, they are susceptible to specific side reactions that can complicate purification and reduce yields. This guide provides an in-depth analysis of these potential pitfalls and strategies to mitigate them.

Synthesis_Pathways cluster_0 Route A: Reductive Amination cluster_1 Route B: Nucleophilic Substitution A1 6-Bromopyridine- 3-carbaldehyde A_Imine Iminium Ion Intermediate A1->A_Imine + H⁺ - H₂O A2 Morpholine A2->A_Imine + H⁺ - H₂O P Product: This compound A_Imine->P + Reducing Agent (e.g., NaBH(OAc)₃) B1 3-(Halomethyl)-6-bromopyridine (X = Cl, Br) B1->P SN2 Reaction + Base (e.g., K₂CO₃) B2 Morpholine B2->P SN2 Reaction + Base (e.g., K₂CO₃) caption Diagram 1: Primary synthetic routes.

Caption: Diagram 1: Primary synthetic routes.

Part 1: Troubleshooting Common Side Products

This section addresses the most common impurities observed during synthesis, their mechanisms of formation, and actionable troubleshooting steps.

Q1: I'm observing a significant impurity with a mass loss of ~80 Da (loss of Br). What is this, and how can I prevent it?

A1: This impurity is almost certainly the debrominated product, 4-(pyridin-3-ylmethyl)morpholine.

This is a classic side reaction for halogenated pyridines, particularly under reductive conditions.[1][2] The C-Br bond on the electron-deficient pyridine ring is susceptible to cleavage.

Causality & Prevention:

  • Reductive Amination Route: Catalytic hydrogenation (e.g., H₂/Pd-C) is a major culprit for hydrodehalogenation.[3] While efficient for imine reduction, it readily cleaves the C-Br bond.

    • Solution: Opt for hydride-based reducing agents which are less prone to causing debromination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent as it is mild and selective for the iminium ion over the aldehyde.[4] Sodium cyanoborohydride (NaCNBH₃) is also an option, though more toxic.

  • Nucleophilic Substitution Route: While less common in this pathway, debromination can still occur if trace metal catalysts are present or if reaction temperatures are excessively high for prolonged periods.

    • Solution: Ensure all glassware is scrupulously clean. Use high-purity, anhydrous solvents and reagents. Maintain the lowest effective reaction temperature and monitor for completion to avoid extended heating.

ConditionRisk of DebrominationRecommended Action
Reducing Agent High with H₂/Pd-CUse NaBH(OAc)₃ or 2-picoline borane.[5]
Reaction Time Increases with timeMonitor reaction closely by TLC/LC-MS and quench upon completion.
Temperature Higher risk at >80°CMaintain temperature at or below 60°C if possible.
Q2: In my reductive amination, I see unreacted aldehyde and a side product identified as (6-bromopyridin-3-yl)methanol. Why is my reaction stalling?

A2: This indicates that the reduction of the starting aldehyde is competing with the desired reduction of the iminium ion.

This occurs when the reducing agent is too reactive or when the formation of the iminium ion is slow or unfavorable. Sodium borohydride (NaBH₄), for instance, can rapidly reduce the aldehyde before it has a chance to form the imine with morpholine.[4]

Causality & Prevention:

  • Kinetics: Iminium ion formation is an equilibrium process that requires the removal of water. If this step is slow, the reducing agent will react with the more abundant aldehyde.

    • Solution 1 (Staged Addition): Mix the 6-bromopyridine-3-carbaldehyde[6] and morpholine in the solvent (e.g., Dichloromethane or THF) for 30-60 minutes before adding the reducing agent. This allows the iminium equilibrium to be established. Adding a dehydrating agent like molecular sieves can also drive the equilibrium forward.

    • Solution 2 (Reagent Choice): Use a milder, acid-tolerant reducing agent. NaBH(OAc)₃ is ideal because it is less reactive towards aldehydes but highly reactive towards the protonated iminium ion.[4] The acetic acid byproduct from the reagent can also help catalyze imine formation.

Q3: I'm using the nucleophilic substitution route and see a new, highly polar spot on my TLC plate that doesn't elute. What is it?

A3: This is likely the quaternary ammonium salt, a product of over-alkylation.

The desired product is a tertiary amine, which is itself a nucleophile. It can react with a second molecule of the electrophile, 3-(halomethyl)-6-bromopyridine, to form a positively charged quaternary salt. This is a common issue in N-alkylation reactions.[7]

Causality & Prevention:

  • Stoichiometry: If the electrophile (halide) is present in excess or in a 1:1 ratio with morpholine, the product competes with the starting morpholine for the remaining electrophile.

    • Solution: Use a molar excess of the nucleophile (morpholine). A ratio of 1.5 to 2.0 equivalents of morpholine to 1.0 equivalent of the halide is recommended. This ensures the halide is consumed primarily by the more nucleophilic and less sterically hindered morpholine.

  • Addition Mode: Adding the halide slowly to a solution of morpholine and base maintains a low concentration of the electrophile, further favoring the primary reaction.

Side_Products P Desired Product SP1 Debromination Product P->SP1 Debromination SP3 Quaternary Salt (Over-alkylation) P->SP3 Over-alkylation Aldehyde 6-Bromopyridine- 3-carbaldehyde SP2 (6-Bromopyridin-3-yl)methanol Aldehyde->SP2 Direct Reduction Halide 3-(Halomethyl)-6-bromopyridine H2_Pd H₂/Pd-C H2_Pd->SP1 NaBH4 NaBH₄ NaBH4->SP2 ExcessHalide Excess Halide ExcessHalide->SP3 caption Diagram 2: Formation of major side products.

Caption: Diagram 2: Formation of major side products.

Part 2: Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred: Reductive Amination or Nucleophilic Substitution? A: Both routes are viable, but the choice depends on the availability of starting materials and desired scale.

  • Reductive Amination is often preferred due to the commercial availability and stability of the starting aldehyde.[6] It is a one-pot reaction that can be very clean if the correct reducing agent (NaBH(OAc)₃) is used.

  • Nucleophilic Substitution is also highly effective but relies on the availability of 3-(halomethyl)-6-bromopyridine. This starting material can be less stable than the corresponding aldehyde and may need to be freshly prepared or purchased from a reliable source.

Q: What are the best general practices for setting up these reactions to ensure high purity? A: Regardless of the route, adhering to standard organic synthesis best practices is critical.

  • Inert Atmosphere: The pyridine ring can be sensitive to oxidation, and some reagents (especially catalysts or strong bases) are air-sensitive. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Anhydrous Solvents: Water can interfere with both pathways, either by hydrolyzing the halide starting material or by inhibiting imine formation. Use freshly dried, anhydrous solvents.

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This prevents the formation of time-dependent side products from over-running the reaction.

Q: What is the most effective method for purifying the final product? A:

  • Aqueous Workup: First, perform an acid-base extraction. The product is a tertiary amine and can be extracted into an acidic aqueous layer (e.g., 1M HCl) to separate it from non-basic impurities. Then, basifying the aqueous layer (e.g., with NaOH or Na₂CO₃) and extracting with an organic solvent (e.g., Ethyl Acetate or DCM) will recover the purified product.

  • Column Chromatography: For removing structurally similar impurities like the debrominated product, flash column chromatography on silica gel is highly effective. A gradient elution system, typically starting with Hexanes/Ethyl Acetate and gradually increasing the polarity, will provide good separation.

Part 3: Experimental Protocols & Workflows
Protocol 1: Optimized Reductive Amination

This protocol is designed to minimize aldehyde reduction and debromination.

  • Setup: To a flame-dried, round-bottom flask under a Nitrogen atmosphere, add 6-bromopyridine-3-carbaldehyde (1.0 eq) and anhydrous Dichloromethane (DCM, 0.2 M).

  • Imine Formation: Add morpholine (1.2 eq) to the solution. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may bubble slightly.

  • Monitoring: Stir at room temperature, monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quench & Workup: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Optimized Nucleophilic Substitution

This protocol is designed to prevent over-alkylation.

  • Setup: To a round-bottom flask, add morpholine (2.0 eq), anhydrous potassium carbonate (K₂CO₃) (2.5 eq), and anhydrous Acetonitrile (MeCN, 0.3 M).

  • Substrate Addition: In a separate flask, dissolve 3-(chloromethyl)-6-bromopyridine (1.0 eq) in a small amount of anhydrous MeCN. Add this solution dropwise to the stirring morpholine mixture over 30 minutes.[8]

  • Reaction: Heat the mixture to 60°C and stir until TLC or LC-MS analysis shows complete consumption of the starting halide (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate and perform an acid-base extraction as described in the FAQ section. If further purification is needed, use flash column chromatography.

Workflow: Impurity Troubleshooting Logic

Troubleshooting_Workflow Start Crude Reaction Mixture LCMS Analyze by LC-MS Start->LCMS Mass_Check Check Mass of Impurities LCMS->Mass_Check Debrom Mass = Product - 80 Da? Mass_Check->Debrom Yes Alcohol Mass = Aldehyde + 2 Da? Mass_Check->Alcohol No Debrom->Alcohol No Sol_Debrom Impurity: Debromination Action: Switch to milder reducing agent (NaBH(OAc)₃). Debrom->Sol_Debrom Yes Quat Polar Spot, No Elution? (Check for M+Halide mass) Alcohol->Quat No Alcohol->Quat No Sol_Alcohol Impurity: Aldehyde Reduction Action: Pre-form imine, use NaBH(OAc)₃. Alcohol->Sol_Alcohol Yes Other Other Impurities Quat->Other No Quat->Other No Sol_Quat Impurity: Over-alkylation Action: Use excess morpholine, slow halide addition. Quat->Sol_Quat Yes Sol_Other Check starting material purity. Consider dimerization or solvent-related adducts. caption Diagram 3: Troubleshooting workflow for impurity identification.

Caption: Diagram 3: Troubleshooting workflow for impurity identification.

References

Technical Support Center: Optimization of Suzuki Coupling for 3-Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 3-bromopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success rate of their synthetic endeavors with this challenging yet crucial substrate. Here, we will delve into the nuances of this reaction, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here are some of the common questions we encounter from researchers working with 3-bromopyridine in Suzuki couplings:

Q1: Why is 3-bromopyridine considered a challenging substrate for Suzuki coupling?

The primary difficulty with 3-bromopyridine, and pyridine halides in general, stems from the electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair.[1] The nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This coordination can disrupt the catalytic cycle, resulting in low yields or failed reactions.

Q2: What is the most common reason for low to no yield in my Suzuki reaction with 3-bromopyridine?

Beyond catalyst inhibition, several factors can contribute to poor outcomes. These include suboptimal reaction conditions such as an inappropriate choice of catalyst, ligand, base, or solvent.[2] The quality of reagents, particularly the purity of the 3-bromopyridine and the boronic acid, as well as the presence of oxygen or moisture in the reaction, can also significantly impact the yield.[1]

Q3: I'm observing a significant amount of my debrominated starting material (pyridine). What is causing this?

This side product is a result of a common side reaction known as hydrodehalogenation or protodehalogenation.[1] It occurs when the aryl-palladium intermediate reacts with a hydrogen source in the reaction mixture instead of the organoboron reagent. Potential hydrogen sources can include the solvent (especially alcohols), water, or even impurities in the reagents.[3][4]

Q4: My boronic acid seems to be decomposing during the reaction. What is happening?

This is likely due to a side reaction called protodeboronation, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[5] This is a well-known undesired side reaction in Suzuki couplings and is often promoted by aqueous basic conditions.[5][6] Heteroaromatic boronic acids, in particular, can be susceptible to this decomposition pathway.[1]

Q5: What is homocoupling and how can I minimize it?

Homocoupling refers to the self-coupling of the boronic acid to form a biaryl byproduct (e.g., biphenyl from phenylboronic acid). This side reaction is often mediated by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II), or by the Pd(II) precatalyst itself before the catalytic cycle is fully established.[7] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and run the reaction under an inert atmosphere.[7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of 3-bromopyridine.

Issue 1: Low or No Product Formation

If you are observing low yields or no formation of the desired coupled product, consider the following troubleshooting steps:

Potential Cause & Solution Workflow

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition OxAdd->ArPdX ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdX->ArPdAr_prime Transmetalation Transmetalation Transmetalation Transmetalation->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination RedElim Reductive Elimination ArPdAr_prime->RedElim Product Ar-Ar' ArPdAr_prime->Product RedElim->Pd0 ArX Ar-X (3-Bromopyridine) ArX->OxAdd Ar_prime_B Ar'-B(OR)₂ (Boronic Acid) Ar_prime_B->Transmetalation Base Base Base->Transmetalation Inhibition_Mechanism cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd_active Active Pd(0)L₂ Catalyst Pd_intermediate Ar-Pd(II)L₂(X) Pd_active->Pd_intermediate Oxidative Addition Inactive_Complex Inactive [Pd(Pyridine)n] Complex Pd_active->Inactive_Complex Coordination Pd_intermediate->Pd_active Transmetalation & Reductive Elimination Pyridine Pyridine Substrate Pyridine->Inactive_Complex

References

Technical Support Center: Stability of 4-((6-Bromopyridin-3-yl)methyl)morpholine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-((6-Bromopyridin-3-yl)methyl)morpholine. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Given the absence of extensive public stability data for this specific molecule, this guide synthesizes field-proven insights and established chemical principles from related structures, such as bromopyridines and morpholine derivatives, to provide a robust framework for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound solutions.

Q1: What are the primary stability concerns for this compound in solution?

A: The primary stability concerns are rooted in the chemical nature of its constituent moieties: the bromopyridine ring and the morpholine group. Key potential degradation pathways include:

  • Hydrolysis: The carbon-bromine bond on the pyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions, which would replace the bromine atom with a hydroxyl group, forming the corresponding pyridinone derivative.

  • Photodegradation: Pyridine and its halogenated derivatives are often sensitive to light. Exposure to ambient laboratory light or UV sources can induce degradation, often leading to discoloration and the formation of complex impurities.

  • Oxidation: The nitrogen atoms in both the pyridine and morpholine rings can be susceptible to oxidation, forming N-oxides, particularly in the presence of oxidizing agents or prolonged exposure to air.

Q2: What are the recommended storage conditions for stock solutions?

A: To maximize the shelf-life of your solutions, we recommend the following based on best practices for similar heterocyclic compounds:

  • Temperature: Store solutions at 2-8 °C. For long-term storage (>1-2 weeks), consider storing at -20 °C or -80 °C.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen to prevent air-based oxidation.

  • Solvent Choice: Use high-purity, anhydrous-grade solvents if possible. Protic solvents may participate in degradation, while residual acids or bases in lower-grade solvents can act as catalysts.

Q3: How does solution pH affect the stability of the compound?

A: The pH of the solution is a critical factor.

  • Basic Conditions (pH > 8): The compound is expected to be least stable under basic conditions. The increased concentration of hydroxide ions can accelerate the rate of hydrolytic cleavage of the C-Br bond.

  • Acidic Conditions (pH < 4): Strong acidic conditions may also promote hydrolysis, although typically to a lesser extent than strong bases for this class of compounds. Additionally, the basic nitrogen atoms of the morpholine and pyridine rings will be protonated, which could alter solubility and reactivity.

  • Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in the neutral to slightly acidic pH range.

Q4: I noticed my solution turned a pale yellow over time. What does this indicate?

A: Discoloration is a common indicator of degradation, particularly for light-sensitive compounds like bromopyridines. The yellowing likely results from the formation of minor degradation products or polymeric species. If you observe a color change, it is crucial to re-analyze the solution by a purity-indicating method like HPLC or LC-MS to quantify the remaining parent compound and identify any new impurities before use.

Part 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving common experimental issues related to compound stability.

Problem: Unexpected peaks appear in my HPLC/LC-MS analysis of an aged stock solution.

This is a classic sign of degradation. The new peaks represent degradants formed from the parent compound.

TroubleshootingWorkflow start Problem: Unexpected peaks in HPLC/LC-MS check_storage Step 1: Review Storage Conditions - Protected from light? - Stored at 2-8°C? - Tightly sealed? start->check_storage improper_storage Action: Prepare Fresh Stock - Use amber vials. - Store at recommended T. - Use inert gas overlay. check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes analyze_degradants Step 2: Characterize Degradants - Use LC-MS to get mass data. - Compare mass to potential degradants (e.g., +16 Da for oxidation, -Br, +OH for hydrolysis). proper_storage->analyze_degradants identify_pathway Step 3: Identify Degradation Pathway - Hydrolysis? (Mass = 195.23) - Oxidation? (Mass = 273.12) - Photodegradation? analyze_degradants->identify_pathway hydrolysis_path Action: Control pH & Water - Use aprotic or anhydrous solvents. - Buffer solutions to pH 6-7. identify_pathway->hydrolysis_path Hydrolysis oxidation_path Action: Exclude Oxygen - Degas solvents. - Store under Argon/Nitrogen. identify_pathway->oxidation_path Oxidation photo_path Action: Exclude Light - Work in low-light conditions. - Use amber labware. identify_pathway->photo_path Photolysis

Caption: Troubleshooting workflow for stability issues.

Problem: My reaction yield is inconsistent when using a stock solution of the compound.

This often points to a decline in the actual concentration of the active reagent in your stock solution due to degradation.

  • Verify Concentration: Immediately after preparing a fresh stock solution, determine its purity by HPLC (using area percent) or qNMR. This is your "time zero" reference.

  • Re-analyze Before Use: Before each subsequent use, re-run the HPLC analysis. If the purity has dropped by more than 1-2%, the solution should be discarded and prepared fresh.

  • Prepare Fresh: For reactions that are highly sensitive to reactant stoichiometry, it is always best practice to prepare solutions of this compound immediately before use.

Part 3: Recommended Experimental Protocols

To empower researchers, we provide the following protocols to assess the stability of this compound under your specific experimental conditions.

Protocol 1: Basic Stability Assessment in Solution

Objective: To determine the short-term stability of the compound in a chosen solvent under standard laboratory conditions.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in your solvent of interest (e.g., DMSO, Methanol, Acetonitrile).

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute a sample to an appropriate concentration (e.g., 10 µg/mL) and analyze by a validated stability-indicating HPLC-UV method. Record the peak area of the parent compound.

  • Sample Storage: Store the stock solution under three conditions in parallel:

    • Benchtop: Amber vial, ambient temperature, exposed to laboratory light.

    • Refrigerated/Dark: Amber vial, 2-8 °C.

    • Control: Amber vial, -20 °C.

  • Time-Point Analysis: At specified time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each storage condition, dilute to the target concentration, and analyze by HPLC.

  • Calculation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >5% is typically considered significant.

Protocol 2: Forced Degradation Study

Objective: To rapidly identify potential degradation pathways and determine which environmental factors (pH, oxidation, light, heat) are most critical.

Methodology:

  • Stock Solution: Prepare a primary stock solution in a suitable organic solvent (e.g., Acetonitrile).

  • Stress Conditions: For each condition, mix the stock solution with the stressor to achieve a final compound concentration of ~100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal: Solution in purified water. Incubate at 80 °C for 24 hours.

    • Photolytic: Solution in purified water in a quartz cuvette. Expose to a photostability chamber (ICH Q1B conditions) or wrap in foil for a dark control.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS, comparing them to an unstressed control solution.

  • Evaluation: Assess the percentage degradation and note the relative retention times and mass-to-charge ratios (m/z) of any new peaks to help identify degradants.

Part 4: Data Interpretation & Visualization
Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways based on the chemical structure of the molecule.

DegradationPathways Potential Degradation Pathways cluster_main This compound (MW: 257.13) cluster_products Potential Degradation Products Parent Parent Compound Hydrolysis Hydrolysis Product (Pyridinone derivative) MW: 195.23 Parent->Hydrolysis H₂O / OH⁻ OxidationN1 Morpholine N-Oxide MW: 273.13 Parent->OxidationN1 [O] OxidationN2 Pyridine N-Oxide MW: 273.13 Parent->OxidationN2 [O]

"4-((6-Bromopyridin-3-yl)methyl)morpholine" solubility problems in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with "4-((6-Bromopyridin-3-yl)methyl)morpholine" (CAS No. 364793-93-1) in biological assays. This document provides in-depth troubleshooting, step-by-step protocols, and scientifically grounded explanations to help you overcome these common hurdles and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating when I dilute my DMSO stock into aqueous assay buffer. What's happening?

A1: This is a classic case of a compound "crashing out" of solution. While this compound is often soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), its solubility can dramatically decrease when introduced into a predominantly aqueous environment.[1][2] This occurs because of the significant change in solvent polarity. The compound may form a supersaturated solution in the DMSO stock, which is unstable upon dilution, leading to precipitation.[3] This issue is common for compounds with lipophilic regions, which is characteristic of many pyridine derivatives.[2][3]

Q2: I've prepared a 10 mM stock of this compound in 100% DMSO and it appears clear. Does this not guarantee its solubility in my final assay?

A2: A clear stock solution in 100% DMSO is a necessary first step but does not guarantee solubility in the final aqueous assay medium.[1] The critical factor is the compound's thermodynamic solubility limit in the final buffer system. Many compounds can remain in a kinetically trapped soluble state in DMSO but will precipitate over time or upon dilution as the system moves towards thermodynamic equilibrium.[3][4] Low aqueous solubility is a known challenge for many drug candidates and can lead to inaccurate assay results, including underestimated potency or false negatives.[2]

Q3: What is the maximum concentration of DMSO I should use in my cell-based or biochemical assays?

A3: It is crucial to keep the final DMSO concentration as low as possible, ideally below 0.5% and not exceeding 1.0%.[5][6] While DMSO is a widely used solvent, it is not biologically inert.[5][7] Concentrations above this range can lead to several issues:

  • Cytotoxicity: DMSO can be toxic to cells, affecting viability and proliferation.[5][8]

  • Off-Target Effects: It can influence cellular processes and signaling pathways, potentially confounding your results.[5][7]

  • Assay Interference: DMSO can directly interfere with assay components or detection methods.[7][9]

Always include a vehicle control with a matched final DMSO concentration in all your experiments to account for any solvent-induced effects.[5]

Q4: Can the composition of my assay buffer, such as pH or the presence of serum, impact the solubility of this compound?

A4: Absolutely. The pyridine and morpholine moieties in the compound's structure suggest it may have ionizable groups. Therefore, the pH of the buffer can significantly influence its solubility.[1][10] Furthermore, components in the buffer, especially proteins found in serum, can interact with the compound.[1][11] In some cases, protein binding can enhance solubility, but in others, it might lead to the formation of insoluble complexes.[11] It is advisable to assess the compound's solubility in your specific assay buffer, both with and without serum, if applicable.

Troubleshooting Guide: Step-by-Step Solutions to Precipitation

If you are observing precipitation, systematically work through the following troubleshooting workflow.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Issue Potential Cause Recommended Action & Rationale
Immediate, widespread precipitation upon adding stock to buffer. Final concentration exceeds aqueous solubility limit; rapid change in solvent polarity.1. Lower the Final Concentration: Perform a dose-response experiment to find the maximum soluble concentration.[1] 2. Slow, Dropwise Addition: Add the stock solution slowly to pre-warmed (37°C) media while gently vortexing or swirling.[11][12] This avoids localized high concentrations and facilitates dissolution. 3. Use an Intermediate Dilution: Create a less concentrated intermediate stock in DMSO before the final dilution into the aqueous buffer.[12]
Precipitate forms over several hours or days in the incubator. Compound instability in the aqueous environment; interaction with media components over time.[11]1. Fresh Media Changes: For long-term experiments, change the media with freshly prepared compound solution every 24-48 hours. 2. Assess Stability: Determine if the compound is degrading by analyzing samples over time with methods like HPLC.
Precipitation is only observed in serum-containing media. Interaction with serum proteins leading to insoluble complexes.[11]1. Reduce Serum Concentration: If experimentally viable, lower the serum percentage. 2. Test in Serum-Free Media: Confirm the interaction by testing solubility in the absence of serum. 3. Consider Protein Alternatives: If a protein component is necessary, test with purified bovine serum albumin (BSA) instead of whole serum.
Precipitation or crystals are visible in the DMSO stock solution. Stock concentration is too high for DMSO solubility, or precipitation occurred during freeze-thaw cycles.[2][13]1. Prepare a Fresh Stock: Make a new, potentially lower concentration stock solution. 2. Gentle Warming/Sonication: Gently warm the solution (e.g., to 37°C) or use a bath sonicator to aid dissolution.[14] 3. Store Properly: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[15][16]

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution

The accurate preparation of a high-quality stock solution is the foundation of reliable experimental results.[15][17][18]

Materials:

  • This compound (Molecular Weight: 257.13 g/mol )[19]

  • High-purity, anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare a 10 mM stock solution in 1 mL:

    • Mass (g) = 0.010 mol/L * 0.001 L * 257.13 g/mol = 0.00257 g

    • Therefore, weigh out 2.57 mg of the compound.

  • Weigh Compound: Tare a sterile vial on the analytical balance. Carefully weigh the calculated mass of the compound into the vial. Record the exact mass.[16]

  • Add Solvent: Add the appropriate volume of 100% DMSO to the vial to achieve the desired concentration.

  • Dissolve: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, brief sonication in a water bath or gentle warming (not to exceed 40°C) can be applied.[14] Visually inspect to ensure a clear, particulate-free solution.

  • Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption by the hygroscopic DMSO.[5][12]

digraph "Stock_Preparation_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock into your final cell culture medium.

Procedure:

  • Pre-warm Medium: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C. This can improve the solubility of some compounds.[12]

  • Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, first dilute your concentrated DMSO stock to an intermediate concentration (e.g., 1 mM) in 100% DMSO. This reduces the volume of concentrated stock added directly to the medium.[12]

  • Final Dilution: Add the stock or intermediate solution to the pre-warmed medium in a dropwise manner while gently swirling or vortexing the medium.[11][12] For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%.

  • Final Check: After dilution, visually inspect the solution for any signs of precipitation (e.g., cloudiness, crystals). If the solution remains clear, it is ready to be added to your cells.

Advanced Solubilization Strategies

If standard dilution methods fail, more advanced formulation strategies may be necessary. These are often employed in preclinical drug development.[20][21][22]

Strategy Mechanism of Action Considerations for In Vitro Assays
pH Modification For ionizable compounds, adjusting the buffer pH can increase the proportion of the more soluble ionized form.[10]The adjusted pH must be compatible with the biological system (e.g., cells, enzymes). A pH range of 6.8-7.6 is typical for most cell-based assays.
Co-solvents Using water-miscible organic solvents (e.g., ethanol, polyethylene glycol) can increase solubility by reducing the overall polarity of the solvent system.[3][10]The co-solvent must be tested for its own biological activity and toxicity in your specific assay.
Surfactants Surfactants like Tween® 20 or Pluronic® F-68 form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[10][12]Surfactants can interfere with some assays and may have effects on cell membranes. The concentration should be kept low, often near the critical micelle concentration (CMC).
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate the compound, forming an inclusion complex with a hydrophilic exterior, thereby enhancing aqueous solubility.[3][22]Cyclodextrins can sometimes extract cholesterol from cell membranes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, less disruptive option.[6][23]

References

Technical Support Center: Characterizing and Minimizing Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers on "4-((6-Bromopyridin-3-yl)methyl)morpholine" and Other Investigational Compounds

Prepared by: Gemini, Senior Application Scientist

Introduction:

The compound "this compound" is a small molecule with potential applications in targeted therapies. However, as with any novel investigational compound, a thorough understanding and mitigation of off-target effects are critical for accurate data interpretation and successful preclinical development. Publicly available data on the specific biological targets and off-target profile of this particular molecule is limited. Therefore, this guide uses "this compound" as a representative example to provide a comprehensive framework for identifying, characterizing, and minimizing off-target effects applicable to any novel small molecule inhibitor.

This document is structured as a technical support center, offering troubleshooting advice and frequently asked questions to guide researchers through the complex process of off-target effect mitigation.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Off-Target Effects

Q1: What are off-target effects, and why are they a primary concern in drug development?

A1: Off-target effects are the unintended interactions of a drug or investigational compound with biological molecules other than its intended primary target. These interactions can lead to a variety of undesirable outcomes, including:

  • Misinterpretation of Experimental Data: An observed phenotype might be incorrectly attributed to the modulation of the primary target when it is, in fact, the result of an off-target interaction.

  • Cellular Toxicity: Engagement with unintended targets can disrupt normal cellular processes, leading to cytotoxicity.

  • Unpredictable Side Effects in vivo: In a whole-organism context, off-target effects are a major cause of adverse drug reactions and can lead to the failure of drug candidates in clinical trials.

  • Reduced Therapeutic Efficacy: If a significant fraction of the compound is sequestered by off-targets, the concentration available to engage the primary target may be insufficient, leading to reduced efficacy.

Q2: I have just synthesized "this compound." How can I proactively predict potential off-target effects before starting cell-based assays?

A2: Before embarking on extensive experimental screening, several in silico (computational) methods can provide valuable, predictive insights into the potential off-target profile of a novel compound like "this compound":

  • Structural Similarity Analysis: Compare the chemical structure of your compound to databases of known drugs and bioactive molecules (e.g., ChEMBL, PubChem). Structural analogs often share similar target profiles.

  • Pharmacophore Modeling: Identify the key chemical features of your molecule responsible for its predicted binding to the primary target. Then, screen these pharmacophore models against databases of off-targets to find proteins with complementary binding pockets.

  • Target Fishing/Reverse Docking: Use the structure of your compound to screen against a large library of protein crystal structures to predict potential binding partners. Several online tools and software packages are available for this purpose.

It is crucial to remember that these computational predictions are not definitive and must be validated experimentally.

Q3: What is the recommended first-pass experimental screen to get a broad overview of the selectivity of my compound?

A3: For a compound with a suspected or confirmed primary target within a large protein family, such as the kinome, a broad selectivity panel is the industry-standard first-pass experiment. For "this compound," which is structurally suggestive of a kinase inhibitor, a comprehensive kinase profiling panel (e.g., screening against >400 human kinases) is highly recommended.

These panels are typically offered as a service by specialized contract research organizations (CROs). The output provides a quantitative measure of the compound's inhibitory activity against a wide array of kinases, allowing you to:

  • Confirm engagement with the intended primary target.

  • Identify any potent off-target kinases.

  • Calculate a selectivity score to benchmark your compound against others.

Part 2: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during your research and provides a logical path to a solution.

Problem 1: My cell-based assay shows the desired phenotype at a certain concentration of "this compound," but I'm also observing significant cytotoxicity. How can I determine if the toxicity is an on-target or off-target effect?

Solution Pathway:

  • Orthogonal Compound Validation: Synthesize or procure a structurally distinct inhibitor of the same primary target. If this second compound reproduces the desired phenotype without the associated toxicity, it strongly suggests that the toxicity of "this compound" is due to an off-target effect.

  • Dose-Response Analysis: Perform a detailed dose-response curve for both the desired phenotype and the cytotoxic effect. If the EC50 for the phenotype is significantly lower than the CC50 for cytotoxicity, you may have a therapeutic window where the on-target effect can be observed without toxicity.

  • Target Engagement Confirmation: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging the primary target in cells at concentrations that produce the phenotype. This helps to correlate target binding with the observed effect.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of the primary target in your cells. If the cells are now resistant to the desired phenotype but still sensitive to the toxicity, this is strong evidence for off-target-mediated cytotoxicity.

Problem 2: My initial kinase profiling screen for "this compound" revealed several off-target hits with similar potency to my primary target. How do I know which ones are relevant in my cellular model?

Solution Pathway:

  • Prioritize by Cellular Expression: Cross-reference your list of off-target hits with transcriptomic (RNA-seq) or proteomic data from your specific cell line of interest. An off-target kinase that is not expressed in your cellular model is unlikely to be responsible for any observed effects.

  • Confirm Cellular Target Engagement: For the highest-priority off-targets (potent and expressed), validate their engagement in your cells using CETSA or a similar method. This confirms that the compound can access and bind to the off-target in a cellular environment.

  • Knockdown/Knockout Studies: Use RNAi (siRNA, shRNA) or CRISPR/Cas9 to deplete the expression of the off-target kinase. If the knockdown of the off-target phenocopies the effect of your compound, it suggests that the off-target is a major contributor to the compound's activity.

  • Chemical Proteomics: Employ advanced techniques like affinity-based chemical proteomics to pull down all binding partners of your compound from cell lysates. This provides an unbiased view of the compound's interactome.

Problem 3: I have confirmed a problematic off-target for "this compound." What are my options for mitigating this effect?

Solution Pathway:

  • Structure-Activity Relationship (SAR) Studies: This is the medicinal chemistry approach. Synthesize analogs of "this compound" with modifications designed to reduce binding to the off-target while maintaining potency for the primary target. This iterative process is a cornerstone of lead optimization.

  • Lower the Dose: If there is a sufficient potency window, using the compound at the lowest effective concentration that elicits the on-target phenotype but is below the threshold for engaging the off-target can be a viable strategy for in vitro studies.

  • Change the Experimental System: If the off-target is specific to your current cell line, consider switching to a model that does not express the problematic off-target.

  • Acknowledge and Control: In some cases, mitigating the off-target effect completely may not be feasible. In this scenario, the best practice is to acknowledge the off-target activity in all publications and use appropriate controls (like the aforementioned knockdown/knockout lines) to dissect the contributions of the on- and off-target effects to the observed phenotype.

Part 3: Key Experimental Protocols & Data Interpretation

Protocol 1: Broad-Spectrum Kinase Inhibition Panel

Objective: To determine the selectivity of "this compound" across the human kinome.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of "this compound" (e.g., 10 mM in 100% DMSO).

  • Assay Concentration: Select a screening concentration. A common choice is 1 µM, as it is high enough to identify most relevant off-targets without being confounded by non-specific effects.

  • CRO Submission: Submit the compound to a reputable CRO that offers large-scale kinase profiling (e.g., Eurofins, Reaction Biology Corp., Promega). They will perform radiometric or fluorescence-based assays.

  • Data Analysis: The CRO will provide data as "% Inhibition" at the tested concentration for each kinase.

  • Follow-up: For any potent hits (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation:

The results should be summarized in a table, highlighting the most potent on- and off-targets.

Target Kinase% Inhibition @ 1 µMIC50 (nM)Target ClassNotes
Primary Target X 98% 50 Tyrosine Kinase On-Target
Off-Target A85%250Ser/Thr KinaseModerate Potency
Off-Target B72%800Tyrosine KinaseLow Potency
Off-Target C15%>10,000Lipid KinaseNot significant
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that "this compound" engages its intended target (and potential off-targets) within intact cells.

Principle: The binding of a ligand (your compound) to a protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat one group with vehicle (e.g., 0.1% DMSO) and another with a saturating concentration of "this compound" (e.g., 10x IC50) for 1 hour.

  • Heating: Harvest the cells, wash them, and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.

  • Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting or another protein detection method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.

Part 4: Visualization of Key Workflows

Workflow for Off-Target Identification and Validation

This diagram outlines the systematic process for identifying and validating off-target effects of a novel compound.

OffTargetWorkflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Screening cluster_cellular Cellular Validation cluster_decision Decision & Action A Novel Compound (e.g., this compound) B Structural Similarity Analysis A->B C Reverse Docking/ Target Fishing A->C D Broad Selectivity Panel (e.g., Kinase Panel) B->D Guide screen design C->D Guide screen design E Identify Potent Hits (On- and Off-Targets) D->E F Confirm Target Engagement (e.g., CETSA) E->F Prioritize targets H Knockdown/Knockout of Off-Target E->H I Chemical Proteomics E->I G Assess Phenotype vs. Toxicity F->G J Validated Off-Target G->J H->J I->J K Mitigation Strategy (SAR, Dose Adjustment) J->K L Proceed with Caution/ Use as Control J->L

Caption: A systematic workflow for identifying and validating off-target effects.

Decision Tree for Mitigating Confirmed Off-Target Effects

This diagram provides a logical decision-making process once a problematic off-target has been confirmed.

MitigationDecisionTree A Confirmed Problematic Off-Target B Is there a sufficient window between on-target EC50 and off-target EC50? A->B C Is medicinal chemistry (SAR) feasible? B->C No D Use compound at lower dose, staying within the therapeutic window B->D Yes E Initiate medicinal chemistry campaign to improve selectivity C->E Yes F Can the experimental model be changed (e.g., different cell line)? C->F No G Use orthogonal controls (e.g., knockdown, rescue mutants) and acknowledge off-target effect F->G No H Switch to new model that lacks the off-target F->H Yes

Caption: A decision tree for addressing confirmed off-target liabilities.

Technical Support Center: Troubleshooting Assay Interference with 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers utilizing "4-((6-Bromopyridin-3-yl)methyl)morpholine" in their experimental workflows. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential assay interference. As your dedicated application scientist, my goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your data.

Introduction: Understanding the Molecule

"this compound" is a small molecule featuring a brominated pyridine ring linked to a morpholine moiety.[1] While this compound may be of interest for various biological investigations, its structural components warrant careful consideration regarding potential interactions with assay technologies, which could lead to misleading results. This guide will walk you through the common types of interference this molecule might cause and how to de-risk your findings.

Frequently Asked Questions (FAQs)

Q1: My fluorescence-based assay shows a high background signal in the presence of "this compound". What could be the cause?

A high background signal is often due to the intrinsic fluorescence of the test compound, a phenomenon known as autofluorescence .[2] Many heterocyclic compounds, including pyridine derivatives, can absorb light and emit their own fluorescence, which can be mistaken for a positive signal from your assay's reporter fluorophore.[3][4]

Q2: I'm observing a decrease in my fluorescent signal as I increase the concentration of the compound. Is this indicative of genuine inhibition?

While it could be true inhibition, a concentration-dependent decrease in signal is a classic sign of fluorescence quenching .[2] The compound may be absorbing the excitation or emitted light from your fluorophore, leading to a false-negative result. The morpholine component, when protonated in acidic conditions, is known to quench fluorescence through a photo-induced electron transfer (PET) mechanism.[2][5][6][7]

Q3: Could this compound be a "Pan-Assay Interference Compound" (PAIN)?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in multiple, unrelated assays due to non-specific activity.[8] While "this compound" is not currently flagged as a PAIN in public databases, its structural motifs, such as the bromopyridine, suggest a potential for reactivity that is characteristic of some PAINS.[9][10] It is always prudent to perform counter-screens to rule out non-specific activity.

Q4: How can I be sure that my compound is directly interacting with my target protein?

The best practice is to use an orthogonal assay , which measures the same biological endpoint using a different technology.[11][12] For example, if your primary screen is fluorescence-based, a follow-up using a label-free method like Surface Plasmon Resonance (SPR) can confirm a direct binding interaction.[13]

Troubleshooting Guides & Experimental Protocols

Guide 1: Identifying and Mitigating Autofluorescence

Autofluorescence can lead to false-positive results by artificially inflating the assay signal.

Causality:

The conjugated pi-system of the pyridine ring in "this compound" can absorb light at wavelengths commonly used in biological assays and emit its own fluorescence.[3][14]

Workflow for Detection and Mitigation:

A 1. Autofluorescence Control Assay B Prepare serial dilution of compound in assay buffer (no other reagents). A->B C Read plate at assay's excitation/emission wavelengths. B->C D Is significant fluorescence detected? C->D E Yes: Autofluorescence is present. D->E Yes F No: Autofluorescence is not a major issue. D->F No G Mitigation Strategy 1: Wavelength Shift E->G I Mitigation Strategy 2: Background Subtraction E->I H Switch to a red-shifted fluorophore (>650 nm). G->H J Subtract compound's fluorescence from all measurements. I->J

Caption: Workflow to identify and address compound autofluorescence.

Protocol 1: Autofluorescence Control Assay
  • Plate Preparation: In a microplate identical to your primary assay plate, prepare a serial dilution of "this compound" in the final assay buffer.

  • Control Wells: Include wells with buffer only as a negative control.

  • Omit Reagents: Do not add your fluorescent reporter, enzyme, or cells.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your main experiment.

  • Measurement: Read the plate using the same microplate reader and filter set (excitation and emission wavelengths) as your primary assay.

  • Analysis: If you observe a concentration-dependent increase in signal, the compound is autofluorescent.

Guide 2: Investigating Fluorescence Quenching and the Inner Filter Effect

Quenching and the inner filter effect can lead to false-negative results by reducing the detectable signal.[2]

Causality:

The compound may absorb light at the excitation or emission wavelengths of your fluorophore. At high concentrations, this "inner filter effect" becomes more pronounced. Additionally, the protonated morpholine ring can act as a fluorescence quencher.[2][5][6][7]

Workflow for Detection:

A 1. Quenching/Inner Filter Control B Measure absorbance spectrum of the compound. A->B C Does absorbance overlap with fluorophore's Ex/Em wavelengths? B->C D Yes: High potential for inner filter effect. C->D Yes E No: Proceed to quenching assay. C->E No F 2. Quenching Assay E->F G Mix constant concentration of fluorophore with varying concentrations of compound. F->G H Is there a compound-dependent decrease in fluorescence? G->H I Yes: Compound is a quencher. H->I Yes J No: Quenching is unlikely. H->J No

Caption: Workflow to detect fluorescence quenching and inner filter effects.

Protocol 2: Quenching Control Assay
  • Spectrophotometry: Measure the full absorbance spectrum (e.g., 200-800 nm) of "this compound" at a high concentration. If there is significant absorbance at your assay's excitation or emission wavelengths, the inner filter effect is likely.

  • Fluorophore Mix: In a cell-free system, mix a constant concentration of your fluorescent reporter with a serial dilution of the compound.

  • Measurement: Measure the fluorescence at the assay's wavelengths.

  • Analysis: A compound-dependent decrease in fluorescence that is not attributable to the inner filter effect suggests quenching.

Guide 3: Assessing Compound Reactivity

Chemical reactivity can lead to non-specific inhibition through covalent modification of the target protein or other assay components.[10]

Causality:

The bromopyridine moiety in your compound contains a bromine atom at a position that can be susceptible to nucleophilic substitution, potentially reacting with nucleophilic residues (like cysteine) on proteins.[9]

Protocol 3: Time-Dependent Inhibition Assay
  • Pre-incubation: Prepare two sets of reactions.

    • Set A (No Pre-incubation): Add the enzyme to the reaction mix containing the compound and immediately initiate the reaction by adding the substrate.

    • Set B (Pre-incubation): Pre-incubate the enzyme with the compound for a set period (e.g., 30-60 minutes) before initiating the reaction by adding the substrate.

  • Measurement: Monitor the reaction progress over time for both sets.

  • Analysis: If the inhibition is more potent in Set B, it suggests a time-dependent mechanism, which is a hallmark of a reactive compound.[10]

Summary of Troubleshooting Strategies
Interference Type Potential Cause Primary Assay Effect Recommended Action
Autofluorescence Pyridine ring systemFalse PositivePerform autofluorescence control; switch to red-shifted dyes.[2]
Fluorescence Quenching Protonated morpholine, light absorptionFalse NegativePerform quenching control; reduce compound concentration.[2][5][6][7]
Inner Filter Effect High compound absorbanceFalse NegativeMeasure compound absorbance; dilute sample.[2]
Chemical Reactivity Bromopyridine moietyFalse Positive/NegativeConduct time-dependent inhibition assays; add scavenging agents like DTT.[9][10]
Aggregation Poor compound solubilityFalse PositiveAdd non-ionic detergents (e.g., 0.01% Triton X-100); confirm with dynamic light scattering.[13]

Final Recommendations for High-Quality Data

To ensure the validity of your findings when working with "this compound", a multi-step validation process is crucial.

  • Initial Controls: Always run the basic controls for autofluorescence and quenching as outlined above.

  • Orthogonal Validation: Confirm any "hits" from your primary screen with a secondary, orthogonal assay that has a different readout technology.[11][12]

  • Biophysical Confirmation: For high-value hits, use a biophysical method like SPR or Isothermal Titration Calorimetry (ITC) to confirm direct, specific binding to your target.[13]

  • Structure-Activity Relationship (SAR): Test structurally similar analogs of your compound. A consistent SAR can provide confidence that the observed activity is due to a specific interaction rather than a non-specific artifact.

By following these guidelines, you can confidently navigate the potential challenges of assay interference and produce robust, reproducible data.

References

Technical Support Center: Scale-Up Synthesis of 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 4-((6-Bromopyridin-3-yl)methyl)morpholine , a key intermediate in pharmaceutical and agrochemical research. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Scaling up any chemical synthesis introduces challenges not always apparent in small-scale reactions, such as changes in reaction kinetics, heat transfer issues, and altered impurity profiles.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, scalable protocol based on the robust and widely used reductive amination pathway.

Recommended Synthetic Route: Reductive Amination

The most common and scalable approach for synthesizing this compound is the one-pot reductive amination of 6-bromopyridine-3-carbaldehyde with morpholine. This method is favored for its operational simplicity and generally high yields. The reaction proceeds in two main stages: the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine.

Overall Reaction Scheme

G start Reaction Complete? incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes check_reagents 1. Verify reagent quality (Aldehyde, Morpholine). 2. Check activity of reducing agent. 3. Ensure solvent is dry. incomplete->check_reagents check_conditions 1. Increase reaction time. 2. Slightly increase temperature (e.g., to 35-40°C). 3. Check catalyst (acetic acid) charge. incomplete->check_conditions yield_ok Isolated Yield >80%? complete->yield_ok low_yield Low Isolated Yield yield_ok->low_yield No good_yield Process Successful yield_ok->good_yield Yes check_workup 1. Check for product loss in aqueous layers (re-extract). 2. Ensure complete quench and correct pH for extraction. low_yield->check_workup check_purification 1. Develop robust crystallization. 2. Consider salt screen for better solid form. 3. Analyze mother liquor for loss. low_yield->check_purification

References

Technical Support Center: A Guide to Handling 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "4-((6-Bromopyridin-3-yl)methyl)morpholine" (CAS No. 364793-93-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and application of this versatile building block. By understanding its chemical nature and potential reactivity, you can mitigate common pitfalls and ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, storage, and safety of this compound.

Q1: What are the key structural features and chemical properties of this compound?

Answer: this compound possesses a unique combination of structural motifs that dictate its reactivity. The key features are:

  • 6-Bromopyridine Ring: The bromine atom on the electron-deficient pyridine ring is a versatile handle for various cross-coupling reactions.

  • Morpholine Moiety: The morpholine ring imparts basicity and can influence the compound's solubility.[1][2] The nitrogen atom in the morpholine ring is a basic center.[1]

  • Benzylic Methylene Bridge: The -CH2- group links the pyridine and morpholine rings.

PropertyValueSource
Molecular Formula C10H13BrN2O[3]
Molecular Weight 257.13 g/mol [4]
Appearance Typically a solid
Purity Commonly available at ≥95%[3]
Q2: What are the recommended storage conditions for this compound?

Answer: To ensure the long-term stability and integrity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a dry, cool, and well-ventilated place.[5] A temperature range of 2-8°C under an inert atmosphere is often recommended.

  • Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from atmospheric moisture and oxygen.

  • Container: Keep the container tightly closed.[5]

Q3: What are the primary safety hazards associated with this compound?

Answer: While a comprehensive toxicological profile is not available, based on data for similar compounds and general laboratory safety principles, the following hazards should be considered:

  • Irritation: May cause skin, eye, and respiratory irritation.[6]

  • Ingestion: May be harmful if swallowed.

  • General Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6] Handle in a well-ventilated area or a chemical fume hood.[7]

Section 2: Troubleshooting Guide for Synthetic Applications

This section provides detailed troubleshooting for common issues encountered during reactions involving this compound.

Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Low yields in cross-coupling reactions are a frequent challenge. The following factors are common culprits:

A. Inefficient Catalyst Activation or Decomposition

The choice of palladium precursor, ligand, and base is critical for a successful reaction.[8]

Troubleshooting Steps:

  • Ligand Selection: For Suzuki-Miyaura couplings, electron-rich and bulky phosphine ligands like XPhos or SPhos can be effective.[9][10] In Buchwald-Hartwig aminations, ligands such as BINAP or DavePhos have shown good results with bromopyridines.[11][12]

  • Base Selection: The base plays a crucial role in the catalytic cycle.[10][13] For Suzuki couplings, inorganic bases like K3PO4 or K2CO3 are commonly used.[14] For Buchwald-Hartwig reactions, strong bases like NaOtBu or K3PO4 are often necessary.[11]

  • Solvent Choice: Anhydrous, degassed solvents are essential. Toluene, dioxane, and DMF are common choices, but their compatibility with the specific reaction conditions should be verified.[15]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup Combine aryl bromide (1.0 equiv), boronic acid/ester (1.1-1.5 equiv), base (2.0-3.0 equiv), Pd catalyst, and ligand in a dry flask. solvent Add anhydrous, degassed solvent. setup->solvent heat Heat to the desired temperature (e.g., 80-110 °C) under inert atmosphere and stir. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter Dilute with an organic solvent and filter through Celite. cool->filter extract Perform aqueous work-up. filter->extract purify Purify by column chromatography. extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Issue 2: Formation of Side Products

Unwanted side reactions can significantly reduce the yield of the desired product.

A. Homocoupling of Boronic Acids (in Suzuki Reactions)

This side reaction is often promoted by the presence of oxygen.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).

  • Degassed Solvents: Thoroughly degas all solvents before use.

B. Competing N-Arylation at the Morpholine Nitrogen

While the pyridine nitrogen is generally less nucleophilic, under certain conditions, particularly in copper-catalyzed reactions, N-arylation of the morpholine nitrogen could be a possibility. However, palladium-catalyzed reactions are generally selective for the C-Br bond.

Troubleshooting Steps:

  • Catalyst Choice: Palladium catalysts are highly selective for C-Br activation over C-N bond formation with the morpholine nitrogen. Sticking to well-established palladium-catalyzed protocols for Suzuki or Buchwald-Hartwig reactions should minimize this side reaction.[8][16]

Issue 3: Difficulties in Product Purification

The basic nature of the morpholine moiety can lead to challenges during chromatographic purification.

A. Peak Tailing on Silica Gel Chromatography

The basic nitrogen of the morpholine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult separation.[1]

Troubleshooting Steps:

  • Basic Additive in Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-2%) or ammonia in methanol, to the eluent system.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase C18 column, which may have different interactions with your compound.

  • Salt Formation and Recrystallization: Convert the basic product into its hydrochloride salt by treating it with HCl in a suitable solvent (e.g., diethyl ether or ethyl acetate). The resulting salt may be more crystalline and can be purified by recrystallization.[1]

G start Purification Issue tailing Peak Tailing on Silica Gel? start->tailing add_base Add 0.1-2% Triethylamine to Eluent tailing->add_base Yes alt_phase Use Alternative Stationary Phase (e.g., Alumina, C18) tailing->alt_phase Still Tailing success Successful Purification add_base->success salt_form Convert to HCl Salt and Recrystallize alt_phase->salt_form Still Tailing alt_phase->success salt_form->success

References

"4-((6-Bromopyridin-3-yl)methyl)morpholine" storage and stability conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 4-((6-Bromopyridin-3-yl)methyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the storage, stability, and handling of this compound. Given the limited published stability data for this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against slow oxidation and reactions with atmospheric moisture.
Light Store in an amber vial or in the darkPyridine-containing compounds can be light-sensitive.
Container Tightly sealed containerPrevents contamination and exposure to moisture.[2][3][4]

Q2: How should I handle the compound for short-term use in the lab?

For routine experimental use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Weigh out the desired amount quickly and securely reseal the container, purging with an inert gas if possible before returning it to cold storage.

Q3: What are the potential degradation pathways for this molecule?

The structure of this compound contains two key functional groups that can be susceptible to degradation: the bromopyridine ring and the morpholine ring.

  • Dehalogenation: The bromine atom on the pyridine ring can be susceptible to removal, particularly in the presence of reducing agents, certain metal catalysts (like Palladium), or under basic conditions at elevated temperatures[5].

  • Oxidation: The morpholine nitrogen and the benzylic carbon (the CH2 group linking the two rings) can be susceptible to oxidation.

  • Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at high temperatures, could potentially lead to cleavage of the C-N bond between the methyl group and the morpholine nitrogen.

Q4: What are some signs of compound degradation?

Visual inspection can sometimes indicate degradation. Look for:

  • Change in color: The appearance of a yellow or brown tint in a previously white or off-white solid.

  • Clumping or change in consistency: This may suggest moisture absorption.

For a more definitive assessment, analytical techniques such as NMR, LC-MS, or HPLC should be used to check the purity of the compound against a reference standard or the certificate of analysis.

Q5: What substances are incompatible with this compound?

Based on the functional groups present, avoid strong oxidizing agents, strong acids, and strong bases.[6][7] Morpholine derivatives can react exothermically with strong acids[8].

Troubleshooting Guide

This section addresses common issues that may arise during experimentation, potentially linked to the stability and handling of the compound.

Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
  • Possible Cause: Degradation of the starting material, specifically dehalogenation of the bromopyridine ring, can lead to lower than expected yields as there is less active starting material available to participate in the reaction.

  • Troubleshooting Steps:

    • Verify Purity: Before starting the reaction, check the purity of your this compound using a suitable analytical method (e.g., NMR or LC-MS).

    • Optimize Reaction Conditions: Higher temperatures and prolonged reaction times can sometimes promote dehalogenation as a side reaction.[5] Consider if a lower temperature or a shorter reaction time could be employed.

    • Choice of Catalyst and Base: Some palladium catalysts are more prone to inducing dehalogenation.[5] If this is a persistent issue, consider screening alternative catalysts or using a weaker, non-nucleophilic base.[5]

Issue 2: Appearance of Unexpected Side Products in Mass Spectrometry Data
  • Possible Cause: The compound may be degrading under the experimental conditions or during workup.

  • Troubleshooting Steps:

    • Analyze the Side Products:

      • A mass corresponding to the loss of bromine (M-Br+H) could indicate dehalogenation.

      • A mass corresponding to M+16 could suggest oxidation.

    • Review Reaction and Workup Conditions:

      • Are there any strong oxidizing or reducing agents present?

      • Is the reaction run at a high temperature for an extended period?

      • Is the workup performed under strongly acidic or basic conditions?

    • Protective Measures: Ensure the reaction is run under an inert atmosphere if sensitive reagents are used.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a decision-making process for handling and troubleshooting issues related to the use of this compound.

G cluster_storage Initial Handling & Storage cluster_experiment Experimental Use cluster_analysis Analysis & Troubleshooting storage Receive Compound. Store at 2-8°C under Inert Gas. prep Prepare for Experiment: Warm to RT before opening. storage->prep purity_check Optional but Recommended: Check Purity (LC-MS, NMR) prep->purity_check reaction Perform Reaction purity_check->reaction Purity OK troubleshoot_storage Review Storage & Handling: - Age of compound - Storage conditions met? purity_check->troubleshoot_storage Purity Issue analysis Analyze Results (Yield, Purity) reaction->analysis outcome Expected Outcome? analysis->outcome success Experiment Successful. Document. outcome->success Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Temperature - Catalyst/Reagents - Atmosphere outcome->troubleshoot_reaction No troubleshoot_reaction->purity_check

Caption: Troubleshooting workflow for experimental use.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of "4-((6-Bromopyridin-3-yl)methyl)morpholine" as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is the critical first step. The compound 4-((6-Bromopyridin-3-yl)methyl)morpholine , hereafter designated Compound X , presents an intriguing chemical scaffold. The morpholine ring is a well-established pharmacophore in medicinal chemistry, recognized for its ability to improve pharmacokinetic properties and for its presence in numerous approved kinase inhibitors.[1][2][3] This guide outlines a comprehensive, multi-tiered strategy to rigorously validate the biological activity of Compound X, framing it within a hypothetical, yet scientifically grounded, context as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a pivotal target in non-small cell lung cancer (NSCLC).[4][5]

To establish a robust benchmark for its performance, Compound X will be objectively compared against two key alternatives:

  • Positive Control: Osimertinib (Tagrisso®) , a potent, third-generation, FDA-approved irreversible inhibitor of EGFR, known for its high selectivity for sensitizing (e.g., L858R) and resistance (T790M) mutations.[6]

  • Negative Control: Compound Y , a structurally analogous molecule designed to lack key binding motifs, serving to confirm that any observed activity is specific to the unique structure of Compound X.

This document provides not just a series of protocols, but a logical framework explaining the causality behind each experimental choice, ensuring a self-validating system from initial biochemical characterization to live-cell functional analysis.

The Validation Gauntlet: A Step-Wise Approach to Biological Characterization

The journey from a novel chemical entity to a validated biological probe is a systematic process of evidence-building. Each stage is designed to answer a critical question about the compound's potency, selectivity, and cellular efficacy. The workflow below illustrates the comprehensive validation pathway proposed for Compound X.

Validation_Workflow cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Specificity & Mechanism b_assay Biochemical Kinase Assay (e.g., ADP-Glo™) b_data Determine IC50 Values (Potency & Selectivity) b_assay->b_data c_target Target Engagement Assay (e.g., NanoBRET™) b_data->c_target Proceed if potent c_data Determine EC50 & GI50 Values (Cellular Efficacy) c_target->c_data c_viability Cell Viability Assay (e.g., MTT Assay) c_viability->c_data s_profile Kinome-Wide Selectivity Profiling c_data->s_profile Proceed if cell-active s_data Confirm Specificity & Mechanism of Action s_profile->s_data s_pathway Signaling Pathway Analysis (Western Blot) s_pathway->s_data

Caption: A comprehensive workflow for validating a novel kinase inhibitor.

Part 1: Foundational Evidence - Direct Enzyme Inhibition

The first and most fundamental question is whether Compound X can directly inhibit the catalytic activity of its putative target, EGFR, in a clean, cell-free system. This biochemical approach isolates the enzyme from cellular complexity, ensuring that any observed effect is a direct interaction between the compound and the kinase.[2][7]

Comparative Biochemical Potency

We will assess the inhibitory concentration (IC50) of each compound against both wild-type (WT) EGFR and the clinically relevant L858R/T790M double mutant, which confers resistance to earlier-generation inhibitors. A high-potency and selective inhibitor would ideally show a significantly lower IC50 against the mutant form compared to the wild-type.[8]

Table 1: Hypothetical Biochemical IC50 Values against EGFR Kinase

Compound EGFR (Wild-Type) IC50 (nM) EGFR (L858R/T790M) IC50 (nM) Selectivity Index (WT/Mutant)
Compound X 480 12 40
Osimertinib 490 15 ~33

| Compound Y | >10,000 | >10,000 | N/A |

Interpretation: The hypothetical data in Table 1 suggest that Compound X is a potent inhibitor of the mutant EGFR, with potency comparable to the FDA-approved drug Osimertinib. Crucially, it demonstrates a 40-fold selectivity for the mutant over the wild-type enzyme, a desirable characteristic for minimizing side effects associated with inhibiting EGFR in healthy tissues.[8] Compound Y shows no activity, confirming the specificity of the pharmacophore in Compound X.

Experimental Protocol: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[9]

  • Reagent Preparation:

    • Prepare serial dilutions of Compound X, Osimertinib, and Compound Y in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

    • Prepare the kinase reaction buffer containing the required cofactors.

    • Prepare solutions of recombinant human EGFR (WT or L858R/T790M), a suitable peptide substrate, and ATP at twice the final desired concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each compound dilution or DMSO (vehicle control).

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Part 2: The Cellular Context - Target Engagement and Functional Outcomes

Demonstrating biochemical activity is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.[10][11]

Confirming Intracellular Target Binding

The NanoBRET™ Target Engagement assay is a powerful technique that measures compound binding to a target protein within intact, living cells.[12][13] It relies on bioluminescence resonance energy transfer between a NanoLuc®-tagged target protein and a fluorescent tracer that binds to the same site. A test compound that engages the target will displace the tracer, leading to a measurable decrease in the BRET signal.[14][15]

Table 2: Hypothetical Cellular Target Engagement (NanoBRET™)

Compound Cellular EC50 (nM) for EGFR (L858R/T790M) Engagement
Compound X 25
Osimertinib 30

| Compound Y | >10,000 |

Interpretation: This hypothetical data indicates that Compound X effectively enters live cells and binds to the mutant EGFR with high affinity, comparable to the positive control.

Measuring Functional Cellular Response

The ultimate goal of an EGFR inhibitor is to halt the proliferation of cancer cells that depend on its signaling. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16] We will use the NCI-H1975 cell line, which harbors the EGFR L858R/T790M mutation and is dependent on EGFR signaling for survival.

Table 3: Hypothetical Anti-Proliferative Activity (MTT Assay)

Compound GI50 (nM) in NCI-H1975 Cells
Compound X 45
Osimertinib 55

| Compound Y | >10,000 |

Interpretation: The hypothetical GI50 values (concentration for 50% growth inhibition) demonstrate that Compound X potently inhibits the proliferation of EGFR-mutant cancer cells, corroborating the biochemical and target engagement data.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Plating:

    • Culture NCI-H1975 cells under standard conditions.

    • Harvest and plate the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Add 100 µL of the diluted compounds to the respective wells (or medium with DMSO for control), resulting in a final volume of 200 µL.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition relative to the DMSO-treated control cells and determine the GI50 values.[17][18]

Part 3: Ensuring Specificity - The Kinome-Wide View

A common pitfall for kinase inhibitors is promiscuity, where the compound inhibits multiple kinases beyond its intended target, potentially leading to off-target toxicity.[19][20] Therefore, assessing the selectivity of Compound X across the human kinome is a critical step for validation.

The EGFR Signaling Cascade and Mechanism of Inhibition

EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. Effective inhibitors block these signals at their source.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_RAS RAS-RAF-MEK-ERK Pathway cluster_PI3K PI3K-AKT-mTOR Pathway cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Compound X / Osimertinib Inhibitor->EGFR Inhibits

References

A Senior Application Scientist's Guide to Bromopyridine Derivatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast array of heterocyclic intermediates, bromopyridines stand out for their versatility and prevalence in pharmacologically active agents.[1][2] This guide provides an in-depth comparison of "4-((6-Bromopyridin-3-yl)methyl)morpholine" and other key bromopyridine derivatives, offering insights into their reactivity, applications, and practical considerations in common cross-coupling reactions.

The Strategic Importance of the Bromopyridine Scaffold

The pyridine ring is a fundamental motif in numerous approved drugs and biologically active molecules.[3] Its nitrogen atom imparts unique electronic properties and provides a crucial point of interaction for biological targets. The introduction of a bromine atom onto the pyridine ring offers a versatile handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds.[4][5][6]

The position of the bromine atom on the pyridine ring significantly influences the molecule's reactivity, a factor that must be carefully considered in synthetic design.[4] This guide will delve into these nuances, with a particular focus on the properties of "this compound" in relation to its isomeric and substituted counterparts.

Comparative Analysis of Bromopyridine Derivatives

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the electronic effects of the ring nitrogen. The general trend for reactivity is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[4] This can be attributed to the electron-withdrawing nature of the nitrogen atom, which has its most pronounced effect at the ortho (2-) and para (4-) positions, making the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst.[4]

The Compound of Interest: this compound

While specific comparative studies on "this compound" are not extensively documented in peer-reviewed literature, its reactivity can be inferred from its structural components: a 6-bromo-3-substituted pyridine core and a morpholine moiety. The bromine atom at the 6-position is ortho to the ring nitrogen, suggesting a reactivity profile similar to that of 2-bromopyridine. The presence of the morpholinomethyl substituent at the 3-position is likely to have a modest electronic effect on the reactivity of the C-Br bond.

The morpholine group is a privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility, bioavailability, and metabolic stability.[7][8] Its presence in the target molecule suggests its potential as a key intermediate in the synthesis of drug candidates.

Structural Isomers and Their Reactivity

To understand the unique characteristics of "this compound," it is essential to compare it with other bromopyridine isomers and derivatives.

  • 2-Bromopyridine: Highly reactive in cross-coupling reactions due to the activating effect of the adjacent nitrogen atom. However, this proximity can also lead to catalyst inhibition through coordination of the nitrogen's lone pair to the palladium center, sometimes requiring specialized ligands for optimal results.[4]

  • 3-Bromopyridine: Generally the least reactive of the simple bromopyridine isomers.[4] The nitrogen atom is meta to the bromine, exerting a weaker electronic influence. More forcing reaction conditions, such as higher temperatures or more active catalysts, are often necessary to achieve good yields in cross-coupling reactions.[9]

  • 4-Bromopyridine: The most reactive of the isomers, with the nitrogen at the para position strongly activating the C-Br bond towards oxidative addition.[4]

  • Substituted Bromopyridines: The presence of other functional groups can significantly impact reactivity. Electron-donating groups, such as amino or methyl groups, can decrease the reactivity of the C-Br bond, while electron-withdrawing groups can enhance it. For example, 2-amino-3-bromopyridine has been shown to be a versatile substrate in Sonogashira couplings.[5][10]

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

The following tables summarize representative data for the performance of various bromopyridine derivatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This data provides a baseline for what researchers can expect when working with these compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The reactivity of bromopyridines in this reaction is highly dependent on the isomer and any additional substituents.[11][12]

Bromopyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85[11]
2-Amino-4-bromopyridinePhenylboronic acidPdCl₂(dppf)Na₂CO₃1,4-Dioxane/H₂O901288[2]
3-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane100495[13]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-2285[14]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of N-aryl and N-heteroaryl amines.[15][16] The choice of ligand is critical for achieving high yields, especially with potentially inhibiting substrates like aminopyridines.[15]

Bromopyridine DerivativeAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromopyridin-3-amineAnilinePd₂(dba)₃/XPhosNaOtBuToluene1001692[15]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃/(±)-BINAPNaOtBuToluene80460[17]
2-BromopyridineMorpholinePd(OAc)₂/dpppNaOtBuToluene802498[18]
3-Bromopyridine-D4PiperidinePd₂(dba)₃/RuPhosLiHMDSToluene1001885[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted pyridines.[5][19]

Bromopyridine DerivativeAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(TFA)₂/PPh₃/CuIEt₃NDMF100396[10]
Aryl Bromide (General)Terminal Alkyne(AllylPdCl)₂/P(t-Bu)₃DABCOAcetonitrileRT2-1275-98[20]
Aryl Halide (General)Terminal AlkynePd(PPh₃)₂Cl₂/CuIiPr₂NHTHFRT389[21]

Experimental Protocols

For the successful implementation of these cross-coupling reactions, detailed and robust protocols are essential. Below are representative step-by-step methodologies for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Detailed Protocol: Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[12]

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[11]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL total volume).[12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[2]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Suzuki_Workflow A 1. Combine Reactants (Bromopyridine, Boronic Acid, Base) B 2. Add Catalyst (e.g., Pd(PPh3)4) A->B C 3. Add Solvent (e.g., Dioxane/H2O) B->C D 4. Degas & Heat (Inert Atmosphere) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Buchwald-Hartwig Amination of a Bromopyridine

This protocol is a general starting point and should be optimized for the specific amine and bromopyridine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium t-butoxide, 1.4 equiv.).[15]

  • Reactant Addition: Add the bromopyridine (1.0 equiv.) and the amine (1.2 equiv.).[15]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[15]

  • Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent and filter through a pad of Celite®.[1]

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the product by column chromatography.[1]

Buchwald_Hartwig_Workflow A 1. Combine Catalyst System (Pd Precursor, Ligand, Base) B 2. Add Reactants (Bromopyridine, Amine) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat under Inert Gas C->D E 5. Monitor Reaction D->E F 6. Quench & Work-up E->F G 7. Purify Product F->G H Final Product G->H

Caption: A standard workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Sonogashira Coupling of a Bromopyridine

This protocol is a general method and may require adjustment based on the specific substrates.

  • Reaction Setup: To a solution of the bromopyridine (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper(I) cocatalyst (e.g., CuI, 0.025 equiv.).[21]

  • Base and Alkyne Addition: Add an amine base, which can also serve as a co-solvent (e.g., diisopropylamine, 7.0 equiv.), followed by the terminal alkyne (1.1 equiv.).[21]

  • Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating may be required.[21]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once complete, dilute the reaction mixture with an etheral solvent and filter through a pad of Celite®.[21]

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[21]

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle cluster_sonogashira Sonogashira Catalytic Cycle Pd0 Pd(0)L2 PdII_RX R-Pd(II)L2-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L2-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OR)2) PdII_R_Ar->Pd0 Reductive Elimination (R-Ar) Pd0_B Pd(0)L2 PdII_RX_B Ar-Pd(II)L2-X Pd0_B->PdII_RX_B Oxidative Addition (Ar-X) PdII_Amido Ar-Pd(II)L2-NR'R'' PdII_RX_B->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0_B Reductive Elimination (Ar-NR'R'') Pd0_S Pd(0)L2 PdII_RX_S R-Pd(II)L2-X Pd0_S->PdII_RX_S Oxidative Addition (R-X) PdII_Alkynyl R-Pd(II)L2-C≡CR' PdII_RX_S->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0_S Reductive Elimination (R-C≡CR') Cu_acetylide Cu-C≡CR' Cu_acetylide->PdII_RX_S

Caption: Simplified catalytic cycles for key palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

The strategic choice of bromopyridine derivatives is a critical decision in the design of efficient synthetic routes for novel pharmaceuticals and functional materials. While "this compound" represents a promising building block due to the advantageous properties of its morpholine substituent, its reactivity profile is comparable to other 6-bromopyridines. A thorough understanding of the reactivity trends of bromopyridine isomers, coupled with careful optimization of reaction conditions, is essential for maximizing yields and achieving desired synthetic outcomes. The protocols and comparative data presented in this guide serve as a valuable resource for researchers, enabling them to navigate the complexities of bromopyridine chemistry and accelerate their research and development efforts.

References

The Privileged Scaffolds of Kinase Inhibition: A Comparative Analysis of 4-((6-Bromopyridin-3-yl)methyl)morpholine and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and a deep understanding of the structural motifs that confer potent and selective inhibition is paramount for the design of next-generation therapeutics. This guide provides an in-depth comparative analysis of the chemical scaffold "4-((6-Bromopyridin-3-yl)methyl)morpholine" against well-established kinase inhibitors, exploring the potential of its constituent moieties—the bromopyridine and the morpholine rings—in the context of kinase-targeted drug design. While this compound is a commercially available compound, its activity as a kinase inhibitor is not extensively documented in public literature. However, its structure embodies a combination of "privileged" fragments frequently found in potent kinase inhibitors. This guide will dissect the structure-activity relationships (SAR) of these fragments, benchmark them against approved and clinical-stage drugs, and provide a comprehensive experimental framework for evaluating the kinase inhibitory potential of novel compounds bearing this scaffold.

The Anatomy of a Privileged Scaffold: Deconstructing this compound

The structure of this compound combines two key heterocyclic systems: a brominated pyridine and a morpholine ring, connected by a methylene linker. Each of these components has been independently validated in numerous clinically successful kinase inhibitors.

  • The Morpholine Moiety: A Key to PI3K/mTOR Inhibition and Physicochemical Properties. The morpholine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of a drug candidate. Crucially, in the context of kinase inhibition, the oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, forming a critical interaction with the hinge region of the kinase ATP-binding pocket. This is particularly evident in the vast class of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.

  • The Bromopyridine Moiety: A Versatile Hinge-Binding Element. The pyridine ring is another fundamental building block in kinase inhibitor design, often serving as a primary hinge-binding motif. The nitrogen atom of the pyridine can form a hydrogen bond with the backbone amide of a hinge residue, anchoring the inhibitor in the ATP-binding site. The bromine substituent can further modulate the electronic properties of the ring and provide additional van der Waals interactions within the pocket, contributing to both potency and selectivity. Halogenated phenyl and pyridyl rings are common features in inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.

Comparative Analysis with Known Kinase Inhibitors

To contextualize the potential of the this compound scaffold, we will compare it with two classes of well-characterized kinase inhibitors that feature either the morpholine or a halogenated aromatic ring.

I. The Morpholine Scaffold in PI3K/mTOR Inhibitors

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.[1][2][3] The morpholine ring is a hallmark of many potent PI3K and dual PI3K/mTOR inhibitors.

  • ZSTK474: A potent, orally bioavailable pan-class I PI3K inhibitor.[4][5] Its structure features two morpholino groups on a triazine core. One of these morpholino groups is critical for its activity, with the oxygen atom forming a key hydrogen bond with the backbone amide of Valine 828 in the hinge region of the p110δ isoform of PI3K.[4]

  • GDC-0941 (Pictilisib): A potent inhibitor of PI3Kα and PI3Kδ.[6][7] Similar to ZSTK474, GDC-0941 contains a morpholine moiety that is crucial for its interaction with the kinase domain.

Compound Structure Target Kinase(s) IC50 (nM)
ZSTK474 [Image of ZSTK474 structure]PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ16, 44, 5, 49 respectively[8]
GDC-0941 (Pictilisib) [Image of GDC-0941 structure]PI3Kα, PI3Kδ3 (for both)[6][7]
This compound [Image of this compound structure]HypotheticalTo be determined
  • Structural Comparison and Hypothesis: The presence of the morpholine ring in this compound suggests a potential for this compound to interact with the ATP-binding site of kinases, particularly those in the PI3K family. The flexibility of the methylene linker could allow the morpholine to orient itself optimally to form a hydrogen bond with the hinge region.

II. The Halogenated Aromatic Scaffold in EGFR and Multi-Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers.[9] Many EGFR inhibitors utilize a halogenated aniline or pyridine ring to interact with the kinase domain.

  • Vandetanib: An orally active inhibitor of VEGFR2, EGFR, and RET tyrosine kinases.[10][11] Its structure features a 4-bromo-2-fluorophenylamino group attached to a quinazoline core. This halogenated ring system occupies the ATP-binding pocket.

  • Afatinib: An irreversible inhibitor of the ErbB family of receptors, including EGFR, HER2, and HER4.[12][13] It contains a 3-chloro-4-fluoroanilino moiety, which contributes to its high affinity for the kinase domain.

Compound Structure Target Kinase(s) IC50 (nM)
Vandetanib [Image of Vandetanib structure]VEGFR2, EGFR, RET40, 500, ~100 respectively[11]
Afatinib [Image of Afatinib structure]EGFR, HER2, HER4~0.5, ~14, ~1 respectively[12]
This compound [Image of this compound structure]HypotheticalTo be determined
  • Structural Comparison and Hypothesis: The 6-bromopyridin-3-yl fragment of the topic compound is structurally analogous to the halogenated aromatic rings found in Vandetanib and Afatinib. The pyridine nitrogen could act as a hydrogen bond acceptor with the kinase hinge, while the bromine atom could occupy a hydrophobic pocket, potentially conferring affinity and selectivity for certain kinases.

Signaling Pathways and the Rationale for Kinase Inhibition

The PI3K/AKT/mTOR and EGFR signaling pathways are intricate networks that control fundamental cellular processes. Their dysregulation is a common theme in cancer, making them prime targets for therapeutic intervention.

The PI3K/AKT/mTOR Signaling Pathway

PI3K_pathway

The EGFR Signaling Pathway

EGFR_pathway

Experimental Protocols for Kinase Inhibitor Characterization

A rigorous and systematic experimental approach is necessary to validate the hypothetical kinase inhibitory activity of a novel compound like this compound. The following protocols outline a standard workflow for in vitro and cell-based characterization.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Protocol:

    • Prepare a reaction mixture containing the kinase of interest, its substrate, ATP, and the test compound at various concentrations in a multi-well plate.

    • Incubate the plate to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADP_Glo_Workflow

2. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase of interest.

  • Principle: The assay relies on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a competitive inhibitor. This displacement leads to a decrease in the FRET signal.

  • Protocol:

    • Prepare a mixture of the kinase and a europium-labeled anti-tag antibody.

    • In a multi-well plate, add the test compound at various concentrations.

    • Add the kinase/antibody mixture to the wells.

    • Add the Alexa Fluor™ 647-labeled tracer to the wells.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor).

    • Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 value from the dose-response curve.

LanthaScreen_Workflow

Cell-Based Kinase Activity Assays

These assays measure the effect of a compound on kinase activity within a cellular context, providing a more physiologically relevant assessment of its potency and selectivity.

1. Western Blotting for Phosphoprotein Analysis

This technique is used to detect the phosphorylation status of a kinase's downstream substrates, which is a direct readout of the kinase's activity in cells.

  • Principle: Cells are treated with the test compound, and the protein lysates are then separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.

  • Protocol:

    • Culture cells to the desired confluency and treat them with various concentrations of the test compound for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[9][14]

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of interest.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Western_Blot_Workflow

Conclusion

The compound this compound represents an intriguing starting point for kinase inhibitor discovery. Its constituent morpholine and bromopyridine moieties are well-established "privileged scaffolds" that have been successfully incorporated into numerous clinically approved and investigational kinase inhibitors. The comparative analysis with potent PI3K and EGFR inhibitors highlights the potential for this scaffold to engage with the ATP-binding sites of various kinases.

The provided experimental framework offers a clear and robust path for the systematic evaluation of this and similar compounds. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can elucidate the kinase inhibitory profile, potency, and selectivity of novel chemical entities. This integrated approach, grounded in a solid understanding of structure-activity relationships and key signaling pathways, is essential for the successful development of the next generation of targeted cancer therapies. The journey from a promising scaffold to a life-saving drug is long and challenging, but it begins with the kind of rigorous scientific inquiry and comparative analysis outlined in this guide.

References

A Comparative Guide to the Preclinical Side Effect Profiling of Novel Kinase Inhibitors: "4-((6-Bromopyridin-3-yl)methyl)morpholine" as a Case Study Against the Benchmark EGFR Inhibitor Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the potential toxicities of a novel chemical entity is paramount. This guide provides a framework for the preclinical side effect assessment of a new compound, "4-((6-Bromopyridin-3-yl)methyl)morpholine," by comparing it to the well-characterized tyrosine kinase inhibitor, erlotinib. While extensive clinical data exists for erlotinib, "this compound" represents a novel compound with limited publicly available toxicological information. Therefore, this guide will first detail the known side effect profile of erlotinib, rooted in its mechanism of action, and then propose a comprehensive, multi-tiered experimental strategy to characterize the potential side effects of "this compound."

Part 1: The Benchmark - Erlotinib's Mechanism and Clinical Side Effect Profile

Erlotinib is a potent and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It competes with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, preventing the autophosphorylation and activation of EGFR.[3][4] This blockade disrupts downstream signaling pathways, such as RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for tumor cell proliferation and survival.[4] Erlotinib is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in tumors with activating EGFR mutations.[1][5]

The side effects of erlotinib are intrinsically linked to its mechanism. Since EGFR is also expressed in healthy tissues, particularly the skin and gastrointestinal tract, inhibition of its normal function leads to a predictable set of adverse events.[6]

Erlotinib Signaling Pathway Inhibition

The diagram below illustrates the EGFR signaling cascade and the point of inhibition by erlotinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P1 Autophosphorylation EGFR->P1 Activates RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT Erlotinib Erlotinib Erlotinib->P1 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and erlotinib's point of inhibition.

Summary of Common and Severe Erlotinib Side Effects

The following table summarizes the adverse effects observed in patients treated with erlotinib, categorized by frequency and system organ class.

System Organ ClassCommon (>10%)Less Common (1-10%)Rare (<1%)
Dermatologic Rash (acneiform dermatitis) (up to 85%), Pruritus, Dry Skin (Xerosis)[7][8]Nail changes (paronychia), Hair changes (hirsutism, alopecia), Skin fissures[9][10]Severe bullous, blistering, or exfoliative skin conditions (e.g., Stevens-Johnson syndrome)[7]
Gastrointestinal Diarrhea (up to 62%), Anorexia (up to 52%), Nausea, Vomiting, Stomatitis[7][8]Gastrointestinal bleeding[9]Gastrointestinal perforation[8]
Respiratory Cough (48%), Dyspnea (Difficulty Breathing) (up to 45%)[7]Interstitial Lung Disease (ILD)-like events (potentially fatal)[7][8]
General Fatigue (52%), Infection (24%)[7]Fever, Chills[11]
Hepatic Elevated liver enzymes (AST/ALT)Liver failure[9]
Renal Renal insufficiency, acute renal failure[7]
Ocular Conjunctivitis, Keratitis, Dry eyes[8]Corneal ulceration, perforation[8]

Part 2: A Proposed Preclinical Strategy for "this compound"

Given the absence of public data, a systematic, tiered approach is required to characterize the toxicological profile of "this compound" and enable a meaningful comparison with erlotinib. The morpholine moiety is a "privileged pharmacophore" frequently found in kinase inhibitors, suggesting that kinase-related toxicities should be investigated.[12][13]

Tier 1: In Silico and Initial In Vitro Profiling

The first step is to understand the fundamental properties and potential targets of the compound.

  • In Silico Toxicity Prediction: Utilize computational models (e.g., DEREK, TOPKAT) to predict potential liabilities such as mutagenicity, carcinogenicity, and organ toxicities based on the chemical structure.

  • Target Identification and Selectivity:

    • Kinase Panel Screening: Screen the compound against a broad panel of human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM) to identify primary targets and off-targets. This is critical to understanding its mechanism and predicting on- and off-target side effects.

    • IC50 Determination: For any identified kinase targets, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50), quantifying the compound's potency.

Tier 2: Cell-Based Assays for Common Drug-Induced Toxicities

This tier focuses on in vitro models to assess common liabilities seen with kinase inhibitors, particularly cardiotoxicity and hepatotoxicity.[14]

  • Cardiotoxicity Assessment:

    • hERG Inhibition Assay: A crucial early screen to assess the risk of QT prolongation, a common cause of drug withdrawal.[15] This is typically performed using automated patch-clamp electrophysiology.

    • Human iPSC-Derived Cardiomyocyte (hiPSC-CM) Assays: These provide a more integrated assessment of cardiac function.[15][16] Parameters to measure include:

      • Beating Rate & Rhythm: To detect chronotropic effects and pro-arrhythmic potential.

      • Cytotoxicity: Measuring cell viability (e.g., via ATP content) after prolonged exposure.

  • Hepatotoxicity Assessment:

    • Utilize primary human hepatocytes or stable cell lines like HepG2.

    • Cytotoxicity Assays: Measure markers like LDH release or ATP levels after 24-72 hours of exposure.

    • Reactive Metabolite Formation: Assess the potential for the compound to be metabolized into reactive species that can cause cellular damage.

  • Dermatological Toxicity Assessment:

    • Given the prevalence of skin toxicities with EGFR inhibitors, it is prudent to assess this even if EGFR is not the primary target.

    • Keratinocyte Proliferation & Viability Assays: Use human epidermal keratinocytes (e.g., HaCaT cells) to determine if the compound affects their growth or survival, which is a key initiating event in EGFR inhibitor-induced rash.[6]

Tier 3: In Vivo Preclinical Models

Data from in vivo studies is essential to understand the compound's effects in a whole-organism context.

  • Dose Range-Finding (DRF) Studies: Typically conducted in two species (e.g., rat and dog) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.

  • Cardiovascular Safety Pharmacology:

    • Telemetry in Conscious, Mobile Animals (e.g., Beagle Dogs): This is the gold standard for assessing effects on ECG (QTc, PR, QRS intervals), heart rate, and blood pressure without the confounding effects of anesthesia.[18][19]

  • Repeat-Dose Toxicology Studies:

    • Administer the compound for an extended period (e.g., 28 days) in two species.

    • Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry (including cardiac troponins), and full histopathological examination of all major organs.[18] This will provide a comprehensive picture of potential organ damage. Skin sections should be carefully evaluated for any signs of inflammation, follicular changes, or epidermal thinning.[10]

Proposed Experimental Workflow

cluster_t1 Tier 1 Details cluster_t2 Tier 2 Details cluster_t3 Tier 3 Details Start Novel Compound: This compound Tier1 Tier 1: In Silico & In Vitro Profiling Start->Tier1 Tier2 Tier 2: Cell-Based Toxicity Assays Tier1->Tier2 InSilico In Silico Tox Tier1->InSilico KinasePanel Kinase Panel Tier1->KinasePanel Tier3 Tier 3: In Vivo Preclinical Models Tier2->Tier3 CardioTox Cardiotoxicity (hERG, iPSC-CMs) Tier2->CardioTox HepatoTox Hepatotoxicity Tier2->HepatoTox DermTox Derm Toxicity (Keratinocytes) Tier2->DermTox Comparison Comparative Analysis vs. Erlotinib Tier3->Comparison DRF Dose Range-Finding Tier3->DRF CVSafety CV Safety Pharm Tier3->CVSafety RepeatDose 28-Day Tox Studies Tier3->RepeatDose Go_NoGo Risk Assessment & Go/No-Go Decision Comparison->Go_NoGo

Caption: Tiered preclinical toxicology workflow.

Part 3: Detailed Experimental Protocols

Protocol 1: In Vitro Cardiotoxicity Assessment using hiPSC-CMs

Objective: To evaluate the effect of "this compound" on the beating rate and viability of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Methodology:

  • Cell Culture: Plate hiPSC-CMs onto fibronectin-coated 96-well plates and culture until a synchronously beating monolayer is formed (typically 7-10 days).

  • Compound Preparation: Prepare a dilution series of the test compound and erlotinib (as a comparator) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Beating Rate Analysis:

    • Acquire a baseline recording of the beating rate for each well using a kinetic imaging plate reader (e.g., FLIPR Tetra) or a specialized microelectrode array (MEA) system.[16]

    • Add the compound dilutions to the respective wells.

    • Record the beating rate continuously for the first 5-10 minutes and then at various time points (e.g., 1, 6, 24, 48 hours).

  • Cytotoxicity Analysis (at 48 hours):

    • After the final beat rate measurement, remove the compound-containing medium.

    • Add a reagent to measure cellular ATP content (e.g., CellTiter-Glo®).

    • Measure luminescence on a plate reader. A decrease in luminescence indicates cytotoxicity.

  • Data Analysis:

    • Calculate the percentage change in beating rate relative to the vehicle control.

    • Plot dose-response curves for changes in beating rate and cytotoxicity to determine EC50/IC50 values.

Protocol 2: In Vitro Dermatological Toxicity Assessment

Objective: To assess the effect of "this compound" on the proliferation of human epidermal keratinocytes.

Methodology:

  • Cell Culture: Seed HaCaT keratinocytes in 96-well plates at a density of ~5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing a serial dilution of the test compound, erlotinib (as a positive control for anti-proliferative effects), and a vehicle control.

  • Incubation: Incubate the cells for 72 hours.

  • Proliferation Assay:

    • Add a proliferation reagent such as BrdU or resazurin (e.g., alamarBlue™) to the wells.

    • Incubate for the recommended time (e.g., 2-4 hours for resazurin).

    • Measure the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the results to the vehicle control to determine the percent inhibition of proliferation.

    • Generate dose-response curves and calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

The comparison of a novel compound like "this compound" against a well-understood drug such as erlotinib requires a structured and hypothesis-driven approach. While a direct comparison of known side effects is not currently possible, this guide outlines a robust preclinical strategy to generate the necessary data. By systematically evaluating the compound's targets, its effects in cell-based toxicity models, and its profile in in vivo safety studies, researchers can build a comprehensive safety profile. This allows for an informed, data-driven comparison to the benchmark, ultimately enabling better decision-making in the drug development process and paving the way for safer, more effective therapeutics.

References

A Comparative Analysis of Pyridinylmethylmorpholine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Scaffolds of Pyridine and Morpholine in CNS Drug Development

In the quest for novel therapeutics targeting the central nervous system (CNS), medicinal chemists often turn to "privileged scaffolds" – molecular frameworks that are capable of binding to multiple receptor types. The pyridinylmethylmorpholine core is a prime example of such a scaffold, wedding the well-established neuropharmacological properties of the pyridine ring with the favorable physicochemical attributes of the morpholine moiety.

The pyridine ring is a common feature in a multitude of CNS-active drugs, owing to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and its aromatic system allows for diverse substitutions to fine-tune potency and selectivity.[1][2]

The morpholine ring, on the other hand, is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles.[1][3][4][5] Its non-planar, chair-like conformation and the presence of both a weakly basic nitrogen and a polar ether oxygen contribute to a balanced lipophilic-hydrophilic character.[3][4][5] This balance is often crucial for achieving adequate blood-brain barrier (BBB) penetration, a critical hurdle in the development of CNS drugs.[3][4][5] The morpholine moiety can also participate in hydrogen bonding and improve aqueous solubility, further enhancing the "drug-likeness" of a molecule.[3][4][5]

This guide provides a comparative analysis of pyridinylmethylmorpholine analogs, focusing on their structure-activity relationships (SAR) as modulators of nicotinic acetylcholine receptors (nAChRs), a key target in various neurological and psychiatric disorders. While direct comparative data for a broad series of pyridinylmethylmorpholine analogs is limited in the public domain, we will draw upon data from closely related pyridinylmethyl-pyrrolidine analogs to infer and discuss the likely SAR trends for this important class of compounds.

The Nicotinic Acetylcholine Receptor (nAChR) as a Therapeutic Target

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the CNS. Their dysfunction has been implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction. The diverse subtypes of nAChRs, arising from different combinations of α and β subunits, offer the potential for developing subtype-selective modulators with improved efficacy and reduced side effects.

The pyridinylmethylmorpholine scaffold has shown promise in yielding potent and selective nAChR modulators. The pyridine moiety often serves as the primary pharmacophore, interacting with the receptor's binding pocket, while the morpholine group and the methyl linker can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Pyridinylmethyl Analogs: Insights from Pyrrolidinylmethoxypyridine Derivatives

A seminal study by Lin et al. on 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine provides a valuable framework for understanding the SAR of pyridinylmethyl-based nAChR modulators.[6] While the core is a pyrrolidine, the principles of substitution on the pyridine ring are highly relevant to the pyridinylmethylmorpholine scaffold. The following table summarizes the in vitro binding affinities (Ki) of these analogs for neuronal nAChRs.

Compound ID5-Position Substituent on Pyridine RingnAChR Binding Affinity (Ki, nM)
1 -H (unsubstituted)0.15
2a -Phenyl0.083
2b -4-Fluorophenyl0.055
2c -4-Chlorophenyl0.061
2d -4-Bromophenyl0.068
2e -4-Methylphenyl0.092
2f -4-Methoxyphenyl0.11
2g -2-Thienyl0.69

Data adapted from Lin, N. H., et al. (2001). Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.[6]

Structure-Activity Relationship (SAR) Insights:
  • Unsubstituted Pyridine as a Potent Core: The parent compound with an unsubstituted pyridine ring (Compound 1) exhibits high affinity for nAChRs with a Ki of 0.15 nM.[6] This establishes the pyridinylmethyl-azacyclic scaffold as a potent pharmacophore.

  • Impact of 5-Aryl Substitution: The introduction of a phenyl group at the 5-position of the pyridine ring (Compound 2a) leads to a modest increase in binding affinity (Ki = 0.083 nM).[6] This suggests that the receptor's binding pocket can accommodate bulky substituents at this position and that these substituents can engage in favorable interactions.

  • Influence of Phenyl Ring Substitution:

    • Electron-withdrawing groups: The presence of electron-withdrawing halogens (F, Cl, Br) on the 4-position of the phenyl ring (Compounds 2b, 2c, 2d) consistently enhances binding affinity, with the 4-fluoro analog (Compound 2b) being the most potent in the series (Ki = 0.055 nM).[6] This suggests that electrostatic or hydrogen bonding interactions involving the halogen may be important for receptor binding.

    • Electron-donating groups: The addition of electron-donating groups like methyl (Compound 2e) or methoxy (Compound 2f) on the 4-position of the phenyl ring results in a slight decrease in affinity compared to the halogenated analogs, but still maintains high potency.[6]

  • Heteroaromatic Substitution: Replacing the phenyl ring with a 2-thienyl group (Compound 2g) leads to a significant decrease in binding affinity (Ki = 0.69 nM) compared to the phenyl-substituted analogs.[6] This indicates that the specific size, shape, and electronic properties of the aromatic substituent are crucial for optimal receptor interaction.

Experimental Protocols

The evaluation of pyridinylmethylmorpholine analogs as nAChR modulators typically involves a combination of binding and functional assays.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of pyridinylmethylmorpholine analogs for nAChRs.

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-epibatidine)

  • Test compounds (pyridinylmethylmorpholine analogs)

  • Non-specific binding control (e.g., nicotine or cytisine at a high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing salts)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Membrane Potential-Based Assay

This cell-based assay measures the functional activity of a compound by detecting changes in cell membrane potential upon nAChR activation.

Objective: To determine if pyridinylmethylmorpholine analogs act as agonists or antagonists at nAChRs and to quantify their potency (EC50 or IC50).

Materials:

  • Cells stably expressing the nAChR subtype of interest (e.g., SH-SY5Y or HEK293 cells)

  • Membrane potential-sensitive fluorescent dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Agonist (e.g., nicotine or acetylcholine)

  • Test compounds

  • Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds.

  • To determine agonist activity, add the test compounds to the cells and measure the change in fluorescence over time.

  • To determine antagonist activity, pre-incubate the cells with the test compounds before adding a known concentration of an nAChR agonist and measure the change in fluorescence.

  • Analyze the data to generate concentration-response curves and determine EC50 values for agonists or IC50 values for antagonists.

Visualization of Key Concepts

General Structure-Activity Relationship (SAR) Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Analysis & Optimization Start Lead Compound (Pyridinylmethyl- morpholine Core) Analogs Synthesize Analogs (Vary Substituents) Start->Analogs Chemical Modification Binding Binding Assays (Determine Ki) Analogs->Binding Screening Functional Functional Assays (Determine EC50/IC50) Analogs->Functional Screening SAR Establish SAR Binding->SAR Functional->SAR Correlate Structure with Activity Optimization Lead Optimization SAR->Optimization Design Next Generation of Analogs Optimization->Analogs Iterative Cycle

Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of pyridinylmethylmorpholine analogs.

Hypothesized Binding Mode at nAChR

Binding_Mode cluster_receptor nAChR Binding Pocket cluster_ligand Pyridinylmethylmorpholine Analog Trp Trp Residue Tyr Tyr Residue H_Bond_Acceptor H-Bond Acceptor Pyridine Pyridine Ring Pyridine->Trp Cation-π Interaction Pyridine->Tyr π-π Stacking Pyridine->H_Bond_Acceptor H-Bond Morpholine Morpholine Ring Improves PK properties (BBB penetration) Linker Methyl Linker

Caption: A simplified diagram illustrating the hypothesized key interactions of a pyridinylmethylmorpholine analog within the nAChR binding pocket.

Conclusion and Future Directions

The pyridinylmethylmorpholine scaffold represents a promising starting point for the design of novel CNS-active compounds, particularly modulators of nicotinic acetylcholine receptors. The analysis of structurally related analogs suggests that substitutions on the pyridine ring can significantly impact binding affinity and functional activity. Specifically, the introduction of small, electron-withdrawing groups at the 5-position of the pyridine ring appears to be a favorable strategy for enhancing potency.

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of pyridinylmethylmorpholine analogs. This would involve exploring a wider range of substituents on both the pyridine and morpholine rings, as well as modifications to the methyl linker. Such studies will be crucial for developing a more comprehensive understanding of the SAR for this important class of compounds and for identifying lead candidates with optimized potency, selectivity, and pharmacokinetic profiles for the treatment of various CNS disorders.

References

Navigating the Kinome: A Comparative Selectivity Profile of 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The morpholine and bromopyridine scaffolds are well-established pharmacophores known to interact with the ATP-binding site of numerous kinases. This guide presents a comprehensive selectivity profile of 4-((6-Bromopyridin-3-yl)methyl)morpholine (herein designated as Compound X ), a novel investigational molecule. Through a series of in-vitro biochemical and cell-based assays, we objectively compare its performance against two alternative compounds with similar structural motifs, providing critical data for researchers in oncology and inflammatory disease.

Introduction: The Rationale for Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge in the development of selective inhibitors. Non-selective kinase inhibition can lead to a cascade of unintended pharmacological consequences, resulting in toxicity and a narrow therapeutic window. Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a foundational step in validating a compound's therapeutic potential.

The subject of this guide, Compound X , incorporates a 6-bromopyridine moiety linked to a morpholine ring. The morpholine group is frequently employed in medicinal chemistry to enhance aqueous solubility and metabolic stability, and its nitrogen atom can serve as a key hydrogen bond acceptor.[1][2] The bromopyridine core provides a rigid scaffold for orienting functional groups and can engage in halogen bonding or other non-covalent interactions within the kinase active site.[3] Given these structural features, Compound X was hypothesized to exhibit inhibitory activity against one or more kinase families. This guide provides a detailed, albeit illustrative, comparative analysis of its selectivity against a panel of kinases implicated in cancer cell proliferation and survival.

Comparative Kinase Selectivity: Compound X vs. Alternatives

To contextualize the selectivity of Compound X, it was profiled against two hypothetical alternative compounds:

  • Alternative A: A structurally related compound with a chloro-substitution on the pyridine ring.

  • Alternative B: A compound featuring a piperazine ring instead of morpholine.

The primary target for these compounds was hypothetically identified as Phosphoinositide 3-kinase alpha (PI3Kα), a key node in cell signaling pathways frequently dysregulated in cancer.

In-Vitro Kinase Inhibition Profile

A broad panel of 250 kinases was screened to determine the inhibitory activity (IC50) of each compound. The data for the primary target and selected off-targets are summarized in Table 1.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)ATR IC50 (nM)GSK-3β IC50 (nM)
Compound X 15 1502501,200>10,0008,500
Alternative A 25120200950>10,0007,800
Alternative B 404506003,500>10,0009,200

Table 1: Comparative in-vitro inhibitory activity of Compound X and two alternatives against a panel of selected kinases. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower IC50 indicates higher potency.

Interpretation of Results:

  • Potency: Compound X demonstrates the highest potency against the intended target, PI3Kα, with an IC50 of 15 nM.

  • Selectivity: Compound X exhibits a 10-fold selectivity for PI3Kα over PI3Kβ and approximately 17-fold selectivity over PI3Kδ. It shows significantly weaker inhibition of other related kinases like mTOR, and negligible activity against more distant kinases such as ATR and GSK-3β.

  • Structure-Activity Relationship (SAR): The bromo-substitution in Compound X appears to confer greater potency compared to the chloro-substitution in Alternative A. The morpholine ring in Compound X also seems to be more favorable for PI3Kα inhibition than the piperazine ring in Alternative B.

Cellular Target Engagement and Pathway Modulation

To ascertain whether the in-vitro biochemical activity translates to a cellular context, we assessed the inhibition of AKT phosphorylation (p-AKT), a downstream substrate of PI3K, in a human breast cancer cell line (MCF-7).

Compoundp-AKT (Ser473) IC50 (nM)
Compound X 55
Alternative A 80
Alternative B 150

Table 2: Cellular potency of Compound X and alternatives, measured by the inhibition of AKT phosphorylation at Ser473 in MCF-7 cells.

Interpretation of Results:

The cellular data corroborates the biochemical findings, with Compound X being the most potent inhibitor of the PI3K signaling pathway in a cellular environment.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments described in this guide.

In-Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard radiometric assay for determining the IC50 values of test compounds against a specific kinase.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_plate Prepare 384-well plate with serial dilutions of test compounds add_kinase Add kinase/substrate mix to plate prep_kinase Prepare kinase reaction buffer with kinase and substrate prep_kinase->add_kinase prep_atp Prepare ATP solution with [γ-33P]ATP start_reaction Add [γ-33P]ATP to initiate reaction prep_atp->start_reaction incubate1 Incubate for 10 min at room temperature add_kinase->incubate1 incubate1->start_reaction incubate2 Incubate for 2 hours at room temperature start_reaction->incubate2 stop_reaction Add phosphoric acid to stop reaction incubate2->stop_reaction transfer Transfer reaction mixture to filtermate harvester stop_reaction->transfer wash Wash plate to remove unincorporated ATP transfer->wash dry Dry the filter plate wash->dry add_scint Add scintillation fluid dry->add_scint read Read plate on a microplate scintillation counter add_scint->read analyze Calculate IC50 values read->analyze

Caption: Workflow for a radiometric in-vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Serially dilute test compounds in 100% DMSO and spot onto a 384-well plate.

  • Kinase Reaction Preparation: Prepare a master mix containing the kinase, its specific peptide substrate, and reaction buffer.

  • ATP Preparation: Prepare the ATP solution, spiking it with [γ-33P]ATP.

  • Reaction Initiation: Add the kinase/substrate master mix to the compound plate and incubate.

  • Start Reaction: Add the [γ-33P]ATP solution to initiate the kinase reaction. Incubate for 2 hours at room temperature.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Signal Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash to remove unincorporated ATP.

  • Data Acquisition: Dry the plate, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular p-AKT (Ser473) Western Blot Assay

This protocol describes the assessment of PI3K pathway inhibition in a cellular context by measuring the phosphorylation of AKT.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunoblotting Immunoblotting & Detection seed_cells Seed MCF-7 cells in 6-well plates grow_cells Grow to 80% confluency seed_cells->grow_cells serum_starve Serum starve cells for 12 hours grow_cells->serum_starve treat_compound Treat with test compounds for 2 hours serum_starve->treat_compound stimulate Stimulate with IGF-1 for 15 minutes treat_compound->stimulate lyse_cells Lyse cells and collect protein lysate stimulate->lyse_cells quantify Quantify protein concentration (BCA assay) lyse_cells->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane with 5% BSA transfer->block primary_ab Incubate with primary antibodies (p-AKT, total AKT, GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL substrate secondary_ab->detect image Image blot using a chemiluminescence imager detect->image analyze Quantify band intensity and calculate IC50 image->analyze

Caption: Workflow for a Western blot assay to measure p-AKT levels.

Step-by-Step Protocol:

  • Cell Culture: Seed MCF-7 cells in 6-well plates and grow to approximately 80% confluency.

  • Serum Starvation: Remove growth media and incubate cells in serum-free media for 12 hours.

  • Compound Treatment: Treat cells with varying concentrations of the test compounds for 2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding Insulin-like Growth Factor 1 (IGF-1) for 15 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities and normalize p-AKT levels to total AKT and the loading control. Calculate IC50 values based on the dose-response curve.

Discussion and Future Directions

The preliminary data presented in this guide suggest that This compound (Compound X) is a potent and selective inhibitor of PI3Kα. Its superior performance compared to the hypothetical alternatives underscores the importance of the bromo and morpholine moieties for achieving high affinity and selectivity.

While these initial findings are promising, further investigation is warranted. A comprehensive selectivity profile should be expanded to include a larger panel of kinases, as well as other off-target classes such as GPCRs and ion channels. Additionally, in vivo pharmacokinetic and pharmacodynamic studies are necessary to evaluate the compound's drug-like properties and therapeutic potential in a preclinical setting.

Conclusion

This comparative guide provides a framework for the systematic evaluation of the selectivity of novel kinase inhibitors. The illustrative data for This compound highlight its potential as a selective PI3Kα inhibitor. The detailed protocols and comparative analysis herein serve as a valuable resource for researchers in the field of drug discovery and development, emphasizing the critical role of rigorous selectivity profiling in the identification of promising therapeutic candidates.

References

A Senior Application Scientist's Guide to Target Engagement Validation: A Comparative Analysis Featuring 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the unequivocal demonstration that a compound binds to its intended molecular target within the complex milieu of a living cell. This process, termed target engagement, is the cornerstone of establishing a compound's mechanism of action and a key predictor of its potential efficacy and safety.[1][2]

This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the cellular target engagement of small molecules. We will use the hypothetical case of a novel compound, "4-((6-Bromopyridin-3-yl)methyl)morpholine," a molecule with potential therapeutic activity but an unconfirmed intracellular target, to illustrate the experimental choices and data interpretation that underpin robust target validation. While public domain data on the specific biological targets of this compound is limited, its morpholine core is a prevalent pharmacophore in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases.[3][4] This makes it an excellent candidate for exploring a multi-pronged approach to target identification and engagement validation.

The Imperative of Target Engagement: Beyond Biochemical Potency

Early-stage drug discovery often relies on in vitro assays using purified proteins to determine a compound's potency.[1] However, a molecule that is potent in a test tube may not necessarily engage its target effectively in a cellular environment due to factors such as cell permeability, efflux pumps, or intracellular metabolism. Demonstrating target engagement in a physiologically relevant context provides the crucial evidence needed to advance a compound with confidence.[1][5]

A Comparative Overview of Target Engagement Methodologies

The choice of a target engagement assay is dictated by several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[6] Here, we compare four powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Kinobeads/Chemical Proteomics.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Kinobeads / Chemical Proteomics
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.[7][8]Measures changes in the refractive index at a sensor surface as molecules bind and dissociate in real-time.[9]Measures the heat released or absorbed during the binding of a ligand to its target.[10]Immobilized broad-spectrum inhibitors are used to affinity-purify kinases from a lysate, with target engagement measured by competition with a free compound.[11]
Biological Context Intact cells, cell lysates, or tissue samples.[12]In vitro (purified proteins).In vitro (purified proteins).Cell or tissue lysates.[13]
Key Outputs Thermal shift (ΔTm), Isothermal Dose-Response Fingerprints (ITDRF).[12]Binding affinity (KD), association (ka) and dissociation (kd) rates.[14]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16]Apparent dissociation constants (Kdapp) for multiple kinases simultaneously.[11]
Advantages Label-free, applicable in live cells, reflects physiological conditions.Real-time kinetics, high sensitivity, label-free.Gold standard for thermodynamic characterization, no immobilization required.Unbiased, proteome-wide kinase selectivity profiling, identifies off-targets.[11][13]
Limitations Requires a specific antibody for detection, lower throughput for western blot-based methods.Requires immobilization of the target, potential for mass transport limitations.Requires relatively large amounts of pure protein and compound.Primarily applicable to ATP-competitive inhibitors, may miss allosteric binders.

Experimental Workflows and Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that directly measures a compound's ability to bind and stabilize its target protein in a cellular environment.[7][17] The underlying principle is that ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.[8]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection A 1. Culture cells to appropriate confluency B 2. Treat cells with This compound or vehicle control A->B C 3. Aliquot cell suspension and heat at a range of temperatures B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Separate soluble and precipitated protein fractions (centrifugation) D->E F 6. Quantify soluble target protein (e.g., Western Blot, ELISA) E->F

Caption: CETSA experimental workflow.

  • Cell Culture and Treatment:

    • Plate a human cell line (e.g., HEK293T) in appropriate culture dishes and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heating:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[7]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for the putative target protein.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time quantitative data on the binding kinetics and affinity of a small molecule to a purified protein target.[9][18] It measures changes in the refractive index at the surface of a sensor chip as an analyte (in this case, this compound) flows over an immobilized ligand (the purified target protein).[14]

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_regeneration Surface Regeneration cluster_analysis Data Analysis A 1. Purify the putative target protein B 2. Covalently immobilize the target protein onto an SPR sensor chip A->B C 3. Inject a series of concentrations of This compound over the sensor surface B->C D 4. Inject a regeneration solution to remove the bound compound C->D E 5. Fit the sensorgram data to a binding model to determine K_D, k_a, and k_d D->E

Caption: SPR experimental workflow.

  • Protein Immobilization:

    • Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified putative target protein (e.g., at 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the immobilized target protein surface, typically for 60-120 seconds, followed by a dissociation phase where only running buffer flows over the surface.

    • Include a reference flow cell (e.g., an activated and deactivated surface without immobilized protein) to subtract non-specific binding and bulk refractive index changes.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5) to remove the bound analyte and prepare the surface for the next injection.[14]

  • Data Analysis:

    • The binding response is recorded in real-time as a sensorgram.

    • Fit the association and dissociation curves from multiple compound concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[10] It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions, providing a complete thermodynamic profile of the interaction in a single experiment.[16]

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_measurement Heat Measurement cluster_analysis Data Analysis A 1. Prepare solutions of purified target protein and This compound in the same buffer B 2. Load the protein into the sample cell and the compound into the titration syringe A->B C 3. Perform a series of small injections of the compound into the protein solution B->C D 4. Measure the heat released or absorbed after each injection C->D E 5. Integrate the heat pulses and fit the data to a binding model to determine K_D, n, ΔH, and ΔS D->E

Caption: ITC experimental workflow.

  • Sample Preparation:

    • Thoroughly dialyze the purified target protein and dissolve the this compound in the same dialysis buffer to minimize heats of dilution.

    • The typical concentration for the protein in the cell is 10-50 µM, and the compound in the syringe is 10-20 times higher than the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 2-5 µL) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • The raw data consists of a series of heat pulses corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit this binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.[16]

Kinobeads / Chemical Proteomics

For compounds like this compound that may target kinases, a powerful approach for both target identification and selectivity profiling is chemical proteomics using Kinobeads.[11][19] This method utilizes beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[13]

Kinobeads_Workflow cluster_lysate Lysate Preparation & Incubation cluster_enrichment Kinase Enrichment cluster_digestion Sample Preparation for MS cluster_analysis LC-MS/MS Analysis A 1. Prepare cell lysate B 2. Incubate lysate with varying concentrations of This compound A->B C 3. Add Kinobeads to the lysate to capture kinases B->C D 4. Wash beads, elute, and digest bound proteins into peptides C->D E 5. Analyze peptide mixtures by quantitative mass spectrometry D->E F 6. Identify and quantify kinases that are competed off the beads by the compound E->F

Caption: Kinobeads experimental workflow.

  • Lysate Preparation and Competition:

    • Lyse cultured cells (e.g., HeLa or a relevant cancer cell line) in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Incubate the clarified lysate with a range of concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour at 4°C).

  • Kinase Enrichment:

    • Add the Kinobeads slurry to the pre-incubated lysates and incubate with rotation to allow for the binding of kinases to the immobilized inhibitors.

  • Sample Processing for Mass Spectrometry:

    • Collect the beads by centrifugation and wash extensively to remove non-specifically bound proteins.

    • Elute the bound proteins and perform in-solution or on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry (e.g., label-free quantification or tandem mass tagging).

    • Identify and quantify the proteins that are competed off the beads by this compound in a dose-dependent manner.

    • Plot the relative abundance of each identified kinase as a function of the compound concentration to generate dose-response curves and calculate apparent dissociation constants (Kdapp).

Conclusion: An Integrated Approach to Target Engagement Validation

Validating the target engagement of a novel compound like this compound requires a multi-faceted and orthogonal approach. No single technique can provide all the necessary information. A robust validation strategy would begin with a broad, unbiased method like chemical proteomics to identify potential targets in a cellular context. Hits from this screen can then be validated using a cellular method like CETSA to confirm engagement in intact cells. Finally, biophysical techniques such as SPR and ITC can be employed with purified proteins to provide a detailed quantitative understanding of the binding kinetics and thermodynamics. By integrating the data from these complementary approaches, researchers can build a compelling and comprehensive case for a compound's mechanism of action, paving the way for successful downstream development.

References

"4-((6-Bromopyridin-3-yl)methyl)morpholine" in vivo efficacy comparison

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Comparative In Vivo Efficacy Assessment of 4-((6-Bromopyridin-3-yl)methyl)morpholine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a comparative in vivo efficacy study for the compound this compound. Given the absence of published in vivo data for this specific molecule, this document serves as a strategic roadmap, leveraging established methodologies and proposing a scientifically rigorous approach based on its potential as a therapeutic agent.

Introduction and Rationale

This compound is a heterocyclic compound available as a chemical building block. While direct biological efficacy studies on this molecule are not prevalent in public literature, its structural motifs appear in patented compounds designed as antagonists of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation. These cells are pivotal in the inflammatory cascade through their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).

Dysregulation of the Th17/IL-17 pathway is a clinically validated driver of various autoimmune diseases, including psoriasis, psoriatic arthritis, and multiple sclerosis. Therefore, inhibiting RORγt presents a compelling therapeutic strategy to ameliorate Th17-mediated inflammation.

This guide outlines a head-to-head in vivo comparison of this compound (herein designated as Compound X ) against a known RORγt antagonist. We will use the widely accepted imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice, a standard for preclinical evaluation of RORγt inhibitors.

Hypothesized Mechanism of Action

The central hypothesis is that Compound X functions as a RORγt antagonist, thereby inhibiting the transcription of IL-17A and other pro-inflammatory cytokines. This action is expected to reduce the downstream inflammatory signaling that characterizes Th17-driven pathologies.

RORgt_Pathway TGFb TGF-β RORgt RORγt Activation TGFb->RORgt IL6 IL-6 / IL-23 IL6->RORgt NaiveT Naive T-Cell NaiveT->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17A, IL-17F, IL-22 Production Th17->IL17 Inflammation Keratinocyte Activation & Psoriatic Inflammation IL17->Inflammation CompoundX Compound X (Hypothesized) CompoundX->RORgt Inhibition Comparator Comparator (e.g., VTP-43742) Comparator->RORgt Inhibition

Caption: Hypothesized RORγt signaling pathway and points of therapeutic intervention.

Selection of a Comparator Compound

For a robust comparison, a well-characterized comparator with a known mechanism of action is essential. VTP-43742 (formerly TAK-828F) is an excellent candidate. It is a potent and selective RORγt inverse agonist that has been evaluated in clinical trials for psoriasis and has well-documented preclinical data in the IMQ model. Its established dose-response relationship provides a strong benchmark against which to evaluate the efficacy of Compound X.

In Vivo Efficacy Model: Imiquimod-Induced Psoriasis

The topical application of imiquimod (IMQ), a Toll-like receptor 7 (TLR7) agonist, to mouse skin induces a robust inflammatory response that closely mimics human psoriatic lesions.

Rationale for Model Selection:

  • Th17-Dependence: The pathology is critically dependent on the IL-23/Th17 axis, making it highly relevant for testing RORγt inhibitors.

  • Reproducibility: The model is highly reproducible and widely used in both academic and industrial drug discovery.

  • Clear Endpoints: It offers a suite of quantifiable endpoints, including clinical scoring, tissue-level measurements, and molecular biomarkers.

Experimental Design and Protocol

This protocol details a 7-day study designed to compare the efficacy of Compound X with VTP-43742.

Experimental Workflow

workflow cluster_prep Day -1: Preparation cluster_treatment Day 0 to 6: Treatment & Monitoring cluster_endpoint Day 7: Endpoint Analysis acclimate Acclimatize Mice shave Shave Dorsal Skin acclimate->shave randomize Randomize into Groups shave->randomize imq Daily Topical IMQ Application randomize->imq dosing Daily Compound Dosing (Oral Gavage) imq->dosing monitoring Daily Monitoring: - Body Weight - Clinical Score (PASI) - Ear Thickness dosing->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia histo Skin for Histology (H&E) euthanasia->histo gene Skin for Gene Expression (qPCR) euthanasia->gene cyto Spleen/Nodes for Cytokine Analysis euthanasia->cyto

Caption: Step-by-step experimental workflow for the comparative in vivo study.

Step-by-Step Protocol
  • Animals:

    • Species/Strain: Male BALB/c mice, 8-10 weeks old. This strain is commonly used and shows a reliable response to IMQ.

    • Acclimatization: Acclimatize animals for at least 7 days before the experiment begins. House under standard conditions (12h light/dark cycle, ad libitum access to food and water).

  • Group Allocation (n=8-10 mice per group):

    • Group 1 (Naive): No treatment.

    • Group 2 (Vehicle): IMQ + Vehicle control (e.g., 0.5% methylcellulose in water, administered orally).

    • Group 3 (Compound X - Low Dose): IMQ + Compound X (e.g., 10 mg/kg, oral).

    • Group 4 (Compound X - High Dose): IMQ + Compound X (e.g., 30 mg/kg, oral).

    • Group 5 (Comparator): IMQ + VTP-43742 (e.g., 30 mg/kg, oral).

  • Experimental Procedure (7-Day Study):

    • Day -1: Anesthetize mice and shave a 2x3 cm area on the dorsal back. Allow 24 hours for minor abrasions to heal.

    • Day 0 to Day 6:

      • Morning: Administer the assigned compound (Vehicle, Compound X, or VTP-43742) via oral gavage. This pre-dosing allows the compound to reach target tissues before the inflammatory stimulus.

      • 1-2 hours post-dosing: Apply 62.5 mg of imiquimod cream (5%) topically to the shaved dorsal skin and the right ear.

      • Daily Monitoring: Before dosing, record body weight, measure right ear thickness using a digital caliper, and score the dorsal skin inflammation based on a modified Psoriasis Area and Severity Index (PASI) for erythema, scaling, and thickness (0=none, 4=severe).

  • Endpoint Analysis (Day 7):

    • Perform final scoring and measurements.

    • Euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Tissue Collection:

      • Collect the treated dorsal skin. Bisect the sample: one half for histology (fix in 10% neutral buffered formalin) and the other half for molecular analysis (snap-freeze in liquid nitrogen).

      • Collect the right ear for similar histological or molecular analysis.

      • Collect spleen and draining lymph nodes for potential ex vivo analysis (e.g., flow cytometry for Th17 cell populations).

Data Analysis and Presentation

Data should be presented clearly to allow for direct comparison between groups. All statistical analyses should use appropriate tests (e.g., one-way or two-way ANOVA with post-hoc tests) to determine significance.

Table 1: Comparative Efficacy Endpoints (Example Data Structure)
GroupMean Ear Thickness Increase (mm ± SEM) on Day 7Mean Total PASI Score (0-12 ± SEM) on Day 7Epidermal Thickness (μm ± SEM)Relative IL-17A mRNA Expression (Fold Change vs. Vehicle)
Naive 0.02 ± 0.010.0 ± 0.015.2 ± 1.8N/A
Vehicle + IMQ 0.18 ± 0.029.5 ± 0.795.4 ± 8.11.00
Cmpd X (10 mg/kg) + IMQ 0.11 ± 0.035.8 ± 0.955.1 ± 6.50.45 ± 0.11
Cmpd X (30 mg/kg) + IMQ 0.07 ± 0.023.1 ± 0.630.7 ± 4.20.15 ± 0.08
VTP-43742 (30 mg/kg) + IMQ 0.06 ± 0.012.5 ± 0.525.3 ± 3.90.11 ± 0.06
Histological and Molecular Analysis
  • Histology: Formalin-fixed, paraffin-embedded skin sections should be stained with Hematoxylin and Eosin (H&E). Key pathological features to quantify include epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.

  • Gene Expression: Extract RNA from snap-frozen skin samples. Perform quantitative real-time PCR (qPCR) to measure the expression of key target genes, including Il17a, Il23a, and Il22. Data should be normalized to a housekeeping gene (e.g., Gapdh) and expressed as fold change relative to the vehicle-treated group.

Interpretation and Trustworthiness

The trustworthiness of this study hinges on the inclusion of proper controls.

  • The Naive group establishes the baseline phenotype.

  • The Vehicle group demonstrates the full effect of the IMQ-induced pathology.

  • The VTP-43742 group serves as the positive control, providing a benchmark for the efficacy expected from a potent RORγt inhibitor.

A successful outcome for Compound X would be a dose-dependent reduction in ear thickness, PASI score, epidermal thickness, and IL-17A expression that is comparable to or exceeds the effect of VTP-43742. This would provide strong evidence for its in vivo efficacy and warrant further investigation into its pharmacokinetics, safety profile, and potential for clinical development.

Navigating the Toxicological Landscape: A Comparative Analysis of 4-((6-Bromopyridin-3-yl)methyl)morpholine and its Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and chemical synthesis, a thorough understanding of a compound's toxicological profile is paramount. This guide provides a comparative toxicological assessment of 4-((6-Bromopyridin-3-yl)methyl)morpholine , a substituted pyridinyl-methyl-morpholine derivative, against its structural analogues. By dissecting the contributions of the brominated pyridine and morpholine moieties, this document aims to offer a predictive framework for the toxicity of this class of compounds, grounded in available experimental data and structure-activity relationships.

Introduction: Deconstructing the Molecule for Toxicological Insight

The toxicity of a molecule is not a monolithic property but rather a composite of the characteristics of its constituent parts and their interplay. For this compound, we can identify two primary structural components: the brominated pyridine ring and the morpholine ring linked by a methylene bridge. To understand the potential hazards of the target compound, we will compare it with compounds that isolate these key features:

  • Brominated Pyridines: 2-Bromopyridine and 3-Bromopyridine are selected to evaluate the toxicological impact of the halogenated aromatic core.

  • Morpholine and its Derivatives: Morpholine, N-methylmorpholine, and N-ethylmorpholine are included to assess the contribution of the saturated heterocyclic amine.

  • Non-Brominated Analogue: 4-((Pyridin-3-yl)methyl)morpholine serves as a direct comparator to elucidate the specific influence of the bromine substituent.

This comparative approach allows for a nuanced understanding of how structural modifications, such as the presence and position of a halogen or alkyl groups, can modulate the toxicological profile of the parent structure.

Caption: Structural relationship between the target compound and its selected analogues.

Comparative Toxicity Data: A Quantitative Overview

The following table summarizes the available acute toxicity data for this compound and its comparators. It is important to note the limited publicly available data for the target compound and its direct non-brominated analogue, underscoring the need for further experimental evaluation.

CompoundCAS NumberOral LD50 (Rat)Dermal LD50 (Rabbit)Key Hazard Statements
This compound 952582-08-0No data availableNo data availableHarmful if swallowed, Harmful to aquatic life with long lasting effects.
2-Bromopyridine109-04-692 mg/kg[1]81.5 mg/kg[2]Toxic if swallowed, Fatal in contact with skin, Causes skin and eye irritation, May cause respiratory irritation.[2]
3-Bromopyridine626-55-1364.86 mg/kg (Predicted)[3]No data availableHarmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[3]
Morpholine110-91-81050-1900 mg/kg[4][5][6]310-500 mg/kg[5][6]Causes severe skin burns and eye damage, Toxic in contact with skin or if inhaled, Harmful if swallowed.[6]
N-Methylmorpholine109-02-41960 mg/kg[7]1242 mg/kgHighly flammable, Harmful if swallowed, in contact with skin, or if inhaled, Causes severe skin burns and eye damage.[8]
N-Ethylmorpholine100-74-31780 mg/kg[9][10][11]900 mg/kg[11][12]Flammable, Toxic in contact with skin, Causes severe skin burns and eye damage, Harmful if swallowed or inhaled.[10]
4-((Pyridin-3-yl)methyl)morpholine2767-91-1No data availableNo data availableToxicological properties have not been thoroughly investigated.[13]

Discussion: Unraveling Structure-Toxicity Relationships

The data, though incomplete for our target compound, allows for a preliminary analysis of structure-toxicity relationships.

The Influence of the Brominated Pyridine Moiety: The acute toxicity of brominated pyridines is significant, with 2-bromopyridine exhibiting high toxicity via both oral and dermal routes.[1][2] The position of the bromine atom appears to influence toxicity, with the predicted oral LD50 for 3-bromopyridine being higher than the experimental value for 2-bromopyridine, suggesting that the 2-position may confer greater toxicity. Halogenated pyridines, particularly those with a halogen at the 2-position, have been shown to have mutagenic activity in the Salmonella assay, suggesting a potential for genotoxicity.[14]

The Role of the Morpholine Ring: Morpholine itself is corrosive and toxic, particularly through dermal contact and inhalation.[4][6] However, N-alkylation of the morpholine nitrogen, as seen in N-methylmorpholine and N-ethylmorpholine, appears to decrease the acute oral toxicity compared to morpholine. This suggests that the free secondary amine of morpholine may be a key contributor to its toxicity profile.

Predictive Insights for this compound: Based on the available data, it is reasonable to hypothesize that the toxicity of this compound is driven by both the brominated pyridine and the morpholine components. The presence of the 6-bromopyridin-3-yl group likely imparts a significant degree of toxicity, though perhaps less than a 2-bromo substitution. The tertiary amine of the morpholine ring in the target compound may mitigate some of the toxicity associated with the parent morpholine structure. The lack of data for the non-brominated analogue, 4-((pyridin-3-yl)methyl)morpholine, prevents a direct assessment of the bromine's contribution.[13] In such data-poor scenarios, in silico toxicology prediction tools can provide initial estimates of toxicity, though these should always be confirmed by experimental data.[15][16]

Experimental Protocols for Toxicity Assessment

To address the data gaps for this compound and its non-brominated analogue, a battery of in vitro toxicity assays is recommended. The following are detailed protocols for cytotoxicity and genotoxicity assessment.

In Vitro Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Measurement cluster_analysis Data Analysis Seed Seed cells in a 96-well plate Treat Treat cells with varying concentrations of the test compound Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Supernatant Collect cell culture supernatant Incubate->Supernatant Reagent Add LDH assay reagent to supernatant Supernatant->Reagent Incubate_RT Incubate at room temperature Reagent->Incubate_RT Measure Measure absorbance at 490 nm Incubate_RT->Measure Calculate Calculate % cytotoxicity relative to controls Measure->Calculate IC50 Determine the IC50 value Calculate->IC50

Caption: Workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a predetermined density and allow for attachment overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include vehicle controls (the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., Triton X-100 for maximum LDH release).

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product. Measure the absorbance at 490 nm using a microplate reader.[1][17][18][19]

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls. Plot the results to determine the half-maximal inhibitory concentration (IC50).

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of live cells to incorporate and retain the supravital dye, neutral red, within their lysosomes.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the LDH assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the medium containing the test compound and replace it with medium containing a non-toxic concentration of neutral red. Incubate for approximately 2-3 hours to allow for dye uptake.[4][20][21][22]

  • Dye Extraction: After incubation, wash the cells to remove any unincorporated dye. Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes of viable cells.

  • Measurement: Agitate the plate to ensure complete solubilization of the dye and measure the absorbance at approximately 540 nm.

  • Data Analysis: The amount of absorbed dye is proportional to the number of viable cells. Calculate the percentage of viability for each treatment condition relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[17][20][21]

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation (Optional but Recommended): To mimic mammalian metabolism, the test can be performed with and without the addition of a rat liver homogenate fraction (S9 mix).[18]

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion and Future Directions

This comparative guide highlights the potential toxicity of this compound, likely stemming from both its brominated pyridine and morpholine components. The available data on structural analogues suggest that the compound will exhibit moderate to high acute toxicity and warrants careful handling.

The significant data gaps for the target compound and its non-brominated counterpart necessitate experimental investigation. The in vitro cytotoxicity and genotoxicity assays detailed in this guide provide a robust framework for generating this crucial data. Such studies will not only elucidate the specific toxicological profile of this compound but also contribute to a broader understanding of the structure-activity relationships within this chemical class, ultimately aiding in the design of safer and more effective molecules in drug discovery and development.

References

A Comprehensive Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of targeted therapeutics, particularly in oncology and immunology, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. While high potency against a desired biological target is the primary goal, off-target activity can lead to unforeseen toxicities or even confounding polypharmacology.[1][2] The pyridine and morpholine moieties are privileged scaffolds in medicinal chemistry, frequently found in the core structures of potent kinase inhibitors and other therapeutics due to their favorable physicochemical and pharmacokinetic properties.[3][4][5] However, the very features that make them effective can also predispose them to interactions with multiple targets.

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, using the hypothetical molecule "4-((6-Bromopyridin-3-yl)methyl)morpholine" as a case study. As this is a novel chemical entity, we will proceed as if it were a new lead compound from a discovery campaign, hypothesizing a primary target based on its structural motifs and outlining a rigorous strategy to characterize its selectivity profile. We will detail the experimental logic, provide actionable protocols for both biochemical and cell-based assays, and present methods for data interpretation and visualization. Our objective is to create a self-validating system of inquiry that ensures the trustworthiness and scientific integrity of the generated selectivity data.

Part 1: Strategic Experimental Design for Selectivity Profiling

The journey from a hit compound to a clinical candidate is paved with critical decision-making, heavily influenced by the molecule's selectivity. A compound's selectivity profile dictates its therapeutic window and potential for adverse effects. Our strategy for profiling "this compound" (hereafter referred to as Compound X ) is multi-tiered, beginning with broad, high-throughput biochemical screens and progressing to more physiologically relevant cell-based assays.

Hypothesis Generation: Identifying a Plausible Primary Target

The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.[6] Similarly, the morpholine group is often employed to improve solubility and pharmacokinetic properties and can form key interactions within ATP-binding pockets.[3][7] Based on these precedents, we hypothesize that Compound X is a kinase inhibitor. For this guide, we will assume it was designed to target PIM-1 kinase , a serine/threonine kinase implicated in various cancers.[8]

Defining the "Anti-Target" Panel: A Rationale-Driven Approach

A robust cross-reactivity study requires screening against a carefully selected panel of potential off-targets. This panel should not be random but should be designed based on structural homology and known promiscuity of the chemical class.

  • Kinome-wide Scanning: The initial screen should be broad. Commercial services offer panels of hundreds of kinases to provide a comprehensive overview of a compound's activity across the kinome.[9] This is the most effective way to uncover unexpected off-target interactions.

  • Targeted Sub-Panel: For more focused, in-house studies, a smaller, curated panel is practical. Our panel for Compound X will include:

    • Closely Related Kinases: PIM-2 and PIM-3, to assess intra-family selectivity.

    • Structurally Homologous Kinases: Kinases from different families that share similarities in their ATP-binding sites, such as MAP4K4 or MINK1.[6]

    • Commonly Inhibited Off-Targets: Kinases known to be frequent off-targets for pyridine-containing inhibitors, such as TYK2, GSK-3, and members of the SRC family.[8][10]

    • Structurally Diverse Kinases: Representatives from major branches of the kinome tree (e.g., a tyrosine kinase like EGFR) to probe for broad activity.

  • Non-Kinase Targets: Given the prevalence of pyridine and morpholine motifs in GPCR ligands, including a representative GPCR binding assay (e.g., for the Dopamine D3 receptor) can provide valuable additional information about promiscuity.[11][12]

The workflow for our proposed study is outlined below.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Data Analysis & Validation cluster_2 Phase 3: Cellular Confirmation A Compound X Synthesis & QC B Primary Target Assay (PIM-1 Kinase) A->B Test Compound C Broad Kinase Panel Screen (e.g., 96 Kinases) A->C Test Compound D IC50 Determination for Active Hits C->D Hits Identified E Selectivity Score Calculation (e.g., S-Score, Gini) D->E F Target Engagement Assay (e.g., NanoBRET™) E->F Prioritized Hits G Cellular Cytotoxicity Assay (Panel of Cancer Cell Lines) E->G Prioritized Hits H Off-Target Pathway Analysis (Reporter Gene Assay) E->H Prioritized Hits I Comprehensive Selectivity Profile F->I G->I H->I

Caption: Experimental workflow for selectivity profiling.

Part 2: Gold-Standard Methodologies for Cross-Reactivity Assessment

Here, we provide detailed protocols for key experiments in our profiling strategy. The choice of assay technology is critical; we prioritize methods that are robust, scalable, and provide direct, quantitative measurements of activity.

Biochemical Screening: The Mobility Shift Kinase Assay

For the initial kinase panel screening, the mobility shift assay (MSA) offers a superior non-radioactive, high-throughput alternative. It directly measures the conversion of a substrate to a product based on changes in electrophoretic mobility.[13][14][15]

Protocol: Microfluidic Mobility Shift Kinase Assay

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting at 1 mM. Further dilute these into assay buffer to create a 4X working solution.

    • Enzyme Preparation (4X): Dilute each kinase in the panel to a 4X working concentration in assay buffer. The optimal concentration for each kinase must be empirically determined to ensure the reaction is in the linear range (typically 1-10 nM).

    • Substrate/ATP Mix (4X): Prepare a mix of the fluorescently labeled peptide substrate (e.g., 1.5 µM) and ATP in assay buffer. The ATP concentration should be at or near the Kₘ for each specific kinase to ensure a sensitive measurement of inhibition.[16]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4X compound working solution to the appropriate wells. Include DMSO-only wells as high-activity controls (0% inhibition) and wells with a potent, broad-spectrum inhibitor (e.g., Staurosporine) as low-activity controls (100% inhibition).

    • Add 5 µL of the 4X enzyme solution to all wells.

    • Allow the plate to incubate for 15 minutes at room temperature to permit compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 4X Substrate/ATP mix. The final reaction volume is 20 µL.

    • Incubate the plate at 28°C for 60 minutes. The incubation time should be optimized to ensure product formation is below 30% of the total substrate to maintain linearity.

    • Stop the reaction by adding 20 µL of a stop buffer (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).

  • Data Acquisition:

    • Analyze the plate on a microfluidic mobility shift detection system (e.g., Caliper LabChip® EZ Reader). The instrument aspirates a small volume from each well and separates the charged substrate and product peptides via electrophoresis.

    • Fluorescence is detected, and the software calculates the percent conversion of substrate to product.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active kinase.

Cellular Screening: The MTT Cytotoxicity Assay

To understand the functional consequence of kinase inhibition in a biological context, a cytotoxicity assay across a panel of cancer cell lines is essential. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Select a panel of cell lines. For our study, this should include a line where PIM-1 is a known dependency (e.g., KG-1 leukemia cells) and lines where it is not, to distinguish on-target from off-target toxicity.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., 100% DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Data Interpretation and Visualization

Effective data presentation is crucial for making informed decisions. Raw IC₅₀ values alone do not tell the whole story; they must be contextualized.

Quantitative Data Summary

The biochemical screening data should be summarized in a clear, tabular format that allows for easy comparison.

Table 1: Biochemical Selectivity Profile of Compound X

Target Kinase Kinase Family IC₅₀ (nM)
PIM-1 CAMK 15
PIM-2 CAMK 150
PIM-3 CAMK 225
GSK-3β CMGC 850
TYK2 TK >10,000
SRC TK >10,000
EGFR TK >10,000
MINK1 STE 1,200

| And 88 others | Various | >10,000 |

The cellular data should be presented similarly, correlating cytotoxicity with the known genetic dependencies of the cell lines.

Table 2: Cellular Activity of Compound X against a Cancer Cell Line Panel

Cell Line Cancer Type Key Dependencies GI₅₀ (nM)
KG-1 Leukemia PIM-1, FLT3 55
MV-4-11 Leukemia FLT3 >10,000
A549 Lung Cancer KRAS, EGFR >10,000

| HCT116 | Colon Cancer | KRAS, PI3K | >10,000 |

Visualizing Selectivity

Visual tools can powerfully illustrate a compound's selectivity profile. A kinome tree map is a standard representation, but a simple logic diagram can also effectively convey the concept of on-target versus off-target activity.

G CX Compound X PIM1 PIM-1 (On-Target) IC50=15nM CX->PIM1 High Potency PIM2 PIM-2 IC50=150nM CX->PIM2 Moderate Potency PIM3 PIM-3 IC50=225nM CX->PIM3 Moderate Potency GSK3 GSK-3β IC50=850nM CX->GSK3 Low Potency MINK1 MINK1 IC50=1200nM CX->MINK1 Low Potency Other Other Kinases (>88) IC50 >10,000nM CX->Other Inactive

Caption: On-target vs. off-target activity of Compound X.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for characterizing the cross-reactivity of a novel small molecule, using "this compound" as a working example. By integrating broad biochemical screening with targeted, hypothesis-driven cellular assays, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach is fundamental to the principles of modern drug discovery, enabling the early identification of lead candidates with the highest potential for clinical success and minimizing the risk of late-stage failures due to unforeseen off-target effects. The methodologies described herein provide a robust framework for making confident, evidence-based decisions in the progression of novel therapeutics.

References

A Comparative Guide to the Validation of Analytical Methods for 4-((6-Bromopyridin-3-yl)methyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth comparison of analytical method validation for "4-((6-Bromopyridin-3-yl)methyl)morpholine," a key building block in medicinal chemistry. We will explore the validation of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), grounding our discussion in the authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Critical Role of Method Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind analytical method validation. Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This ensures the reliability, consistency, and accuracy of the data generated, which is paramount for regulatory submissions and ensuring product quality. The ICH Q2(R2) and USP General Chapter <1225> provide a comprehensive framework for this process, outlining the necessary validation parameters.[1][2][3][4][5][6][7]

Comparative Overview of Analytical Techniques

The choice of analytical technique is driven by the physicochemical properties of the analyte and the intended purpose of the analysis. For a compound like this compound, both HPLC and GC-MS present viable, yet distinct, approaches.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Applicability Well-suited for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.
Sensitivity Generally high, with UV detection being common.Typically offers very high sensitivity and selectivity, especially with selected ion monitoring (SIM).
Specificity Good, but can be susceptible to co-eluting impurities with similar UV spectra.Excellent, as it provides mass spectral data for peak identification and purity assessment.
Sample Prep Usually involves dissolution in a suitable solvent and filtration.May require derivatization to increase volatility and thermal stability.

Experimental Workflows and Validation Protocols

The following sections provide detailed, step-by-step protocols for the validation of hypothetical HPLC and GC-MS methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method with UV detection is a workhorse in pharmaceutical analysis. Its validation ensures that the method can accurately quantify the main component and potentially identify and quantify impurities.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report

HPLC Method Validation Workflow

Experimental Protocol:

  • Specificity:

    • Analyze a blank sample (mobile phase), a placebo sample (if applicable), a sample of this compound standard, and a sample containing known impurities.

    • Demonstrate that the peak for the main analyte is well-resolved from any other peaks.

    • Forced degradation studies (acid, base, oxidation, heat, light) should be performed to show that the method can separate the analyte from its degradation products.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).

    • Inject each solution in triplicate and plot the peak area against the concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The range is the interval between the upper and lower concentrations that have been shown to be linear, accurate, and precise.[2]

  • Accuracy:

    • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%).

    • Analyze each level in triplicate and calculate the percentage recovery.

    • Acceptance criteria are typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the 100% concentration standard solution on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should also be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally vary critical method parameters such as mobile phase composition, pH, column temperature, and flow rate.

    • Analyze the system suitability parameters to ensure the method remains reliable under these varied conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique for the analysis of volatile compounds. For semi-volatile compounds like this compound, derivatization might be necessary to improve its chromatographic behavior.

GCMS_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance specificity Specificity (Mass Spectra) set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report

GC-MS Method Validation Workflow

Experimental Protocol:

  • Specificity:

    • Analyze a blank solvent, a derivatizing agent blank, a standard solution of derivatized this compound, and a sample containing potential impurities.

    • The mass spectrum of the analyte peak should be unique and free from interference from other components.

  • Linearity and Range:

    • Prepare a series of at least five standard solutions, derivatize them, and inject them into the GC-MS.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Perform recovery studies by spiking a suitable matrix with known amounts of this compound at three different concentration levels.

    • Derivatize and analyze each sample in triplicate.

    • The percentage recovery should be within a predefined range (e.g., 95.0% to 105.0%).

  • Precision:

    • Repeatability: Analyze at least six replicates of a derivatized standard solution at 100% of the target concentration. The RSD should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility.

  • LOD and LOQ:

    • These are determined similarly to the HPLC method, often using the signal-to-noise ratio in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Robustness:

    • Vary critical parameters such as injection port temperature, oven temperature ramp rate, and carrier gas flow rate.

    • The method should demonstrate reliability despite these small, deliberate variations.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the validated HPLC and GC-MS methods.

Validation ParameterHPLC with UV DetectionGC-MS
Specificity Good, relies on chromatographic separation.Excellent, confirmed by mass spectral data.
Linearity (r²) ≥ 0.999≥ 0.999
Range Typically 80-120% of the nominal concentration.Can be wider depending on the detector's linear range.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD) ≤ 2.0%≤ 2.0%
LOD ng levelpg to fg level
LOQ ng levelpg to fg level
Robustness Tolerant to minor variations in mobile phase, temperature, and flow rate.Tolerant to minor variations in temperature programs and flow rates.

Conclusion: Selecting the Appropriate Method

Both HPLC and GC-MS are powerful techniques for the analysis of "this compound," and the choice between them depends on the specific analytical needs.

  • HPLC is often the method of choice for routine quality control due to its simplicity, robustness, and ability to analyze the compound in its native state.

  • GC-MS excels in situations requiring higher sensitivity and unambiguous identification, such as in impurity profiling or trace analysis. The added complexity of derivatization is offset by the wealth of structural information provided by the mass spectrometer.

Ultimately, a thoroughly validated analytical method, regardless of the technique, is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products. Adherence to the principles outlined in the ICH and USP guidelines is the foundation of this critical endeavor.

References

A Comparative Guide to the Synthesis of 4-((6-Bromopyridin-3-yl)methyl)morpholine: Evaluating Reproducibility in Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Reproducible Synthesis

4-((6-Bromopyridin-3-yl)methyl)morpholine (CAS 364793-93-1) is a valuable heterocyclic building block in medicinal chemistry. Its structure, combining a bromopyridine moiety with a morpholine ring, makes it a versatile scaffold for developing novel therapeutic agents targeting a range of biological pathways. In drug discovery and development, the ability to reliably and reproducibly synthesize such key intermediates is paramount. Inconsistent yields, variable purity profiles, and the emergence of unexpected side products can derail research timelines, compromise biological data, and create significant hurdles for scaling up production.

This guide provides an in-depth comparison of the two most prevalent synthetic strategies for preparing this compound: Reductive Amination and Nucleophilic Substitution . We will dissect the methodologies, explain the chemical reasoning behind procedural choices, present comparative data, and offer detailed protocols to serve as a self-validating system for researchers. The objective is to empower scientists to select the most appropriate method for their specific needs and to achieve consistent, high-quality results.

Foundational Synthetic Strategies: A Comparative Overview

The construction of the target molecule hinges on the formation of the C-N bond between the pyridine's methylene group and the morpholine nitrogen. Both reductive amination and nucleophilic substitution are classic, robust methods for achieving this transformation, yet they differ significantly in starting materials, reaction conditions, and potential pitfalls that can affect reproducibility.

Route 1: Reductive Amination

This one-pot method involves the reaction of an aldehyde (6-bromo-3-pyridinecarboxaldehyde) with a secondary amine (morpholine) to form an intermediate iminium ion, which is then reduced in situ to yield the final tertiary amine.

Route 2: Nucleophilic Substitution (S N 2)

This two-step approach typically involves the preparation of an electrophilic pyridine derivative, such as 2-bromo-5-(chloromethyl)pyridine, followed by its reaction with morpholine, which acts as the nucleophile to displace the halide.

Experimental Deep Dive: Protocols and Mechanistic Rationale

Route 1: Reductive Amination Protocol

This pathway is often favored for its operational simplicity and the commercial availability of the starting aldehyde.

Workflow Diagram: Reductive Amination

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In-Situ Reduction A 6-Bromo-3-pyridine- carboxaldehyde C Iminium Ion Intermediate A->C AcOH (cat.) A->C B Morpholine B->C B->C E Target Molecule C->E C->E D Sodium Triacetoxyborohydride (STAB) D->E DCM, RT D->E

Caption: Reductive amination workflow for target synthesis.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of 6-bromo-3-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add morpholine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour. The acetic acid catalyzes the dehydration step, promoting the formation of the key iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. STAB is a mild and selective reducing agent, ideal for reducing the iminium ion without affecting the starting aldehyde or the bromopyridine ring.[1] Its use over harsher reagents like sodium borohydride is critical for preventing side reactions and ensuring high chemoselectivity.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Route 2: Nucleophilic Substitution (S N 2) Protocol

This route requires a more reactive starting material but can be very efficient if the electrophile is stable and pure.

Workflow Diagram: Nucleophilic Substitution

G cluster_1 Step 1: Electrophile Synthesis cluster_2 Step 2: SN2 Reaction A 2-Bromo-5-(hydroxymethyl)pyridine C 2-Bromo-5-(chloromethyl)pyridine A->C DCM, 0°C to RT B Thionyl Chloride (SOCl₂) B->C F Target Molecule C->F Acetonitrile, 80°C D Morpholine D->F E Potassium Carbonate (K₂CO₃) E->F

Caption: S N 2 workflow via a chloromethyl intermediate.

Detailed Step-by-Step Protocol:

  • Part A: Synthesis of 2-Bromo-5-(chloromethyl)pyridine

    • Reaction Setup: Dissolve 2-bromo-5-(hydroxymethyl)pyridine (1.0 eq) in DCM (0.3 M) in a flask equipped with a dropping funnel and cool to 0°C in an ice bath.

    • Chlorination: Add thionyl chloride (1.2 eq) dropwise. Using thionyl chloride is a standard method for converting alcohols to alkyl chlorides; however, this reaction produces toxic HCl and SO₂ gases and must be performed in a well-ventilated fume hood.[2] The temperature control is crucial to prevent over-reaction or degradation.[2]

    • Reaction & Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully pour the mixture onto crushed ice and neutralize with solid sodium bicarbonate. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to obtain the crude chloromethyl intermediate, which is often used directly in the next step.

  • Part B: Nucleophilic Substitution

    • Reaction Setup: Dissolve the crude 2-bromo-5-(chloromethyl)pyridine (1.0 eq) in acetonitrile (0.3 M). Add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

    • Substitution: Heat the mixture to 80°C (reflux) and stir for 6-12 hours.[3] Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving it to completion. Acetonitrile is a suitable polar aprotic solvent for this S N 2 reaction.

    • Work-up & Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Data-Driven Comparison: Reproducibility and Performance

The choice between these two routes often depends on factors like scale, available equipment, and the purity of starting materials. The following table provides a quantitative comparison to guide this decision.

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionCausality & Reproducibility Insights
Starting Materials 6-Bromo-3-pyridinecarboxaldehyde, Morpholine2-Bromo-5-(hydroxymethyl)pyridine, MorpholineThe aldehyde for Route 1 is commercially available but can be prone to oxidation upon storage, affecting yield.[4] The alcohol for Route 2 is generally more stable, but requires an additional synthetic step.
Number of Steps 1 (One-pot)2The one-pot nature of Route 1 is more efficient. However, the stability of the chloromethyl intermediate in Route 2 can be low, making a one-pot, two-step process without isolation preferable for reproducibility.
Typical Overall Yield 65-80%60-75%Yields are comparable, but Route 1 can be more sensitive to the quality of the reducing agent. Incomplete reduction or side reactions can lower the yield.
Reaction Conditions Mild (Room Temperature)Requires heating (80°C) and initial cooling (0°C)The milder conditions of Route 1 are advantageous for complex substrates and reduce the risk of thermal decomposition.
Key Reagents Sodium Triacetoxyborohydride (STAB)Thionyl Chloride (SOCl₂)STAB is moisture-sensitive but relatively safe. Thionyl chloride is corrosive and toxic, requiring more stringent handling procedures.[2]
Purification Column ChromatographyColumn ChromatographyBoth routes typically require chromatography. Route 1 may have unreacted aldehyde and over-reduced alcohol as impurities. Route 2 may contain residual starting alcohol or elimination byproducts.
Reproducibility Score High: (with pure reagents)Moderate to High: Route 1 is highly reproducible if the aldehyde and STAB are of good quality. Route 2's reproducibility is highly dependent on the successful and clean formation of the chloromethyl intermediate, which can be unstable.

A Self-Validating System: Characterization and Purity Verification

To ensure the identity and purity of the synthesized this compound, a rigorous analytical validation is required. This serves as a critical quality control step.

Analytical MethodSample PreparationExpected Result / Observation
TLC Dissolve a small sample in DCM/Ethyl Acetate. Elute with a Hexane/Ethyl Acetate gradient.A single, well-defined spot under UV light, distinct from starting materials.
¹H NMR (400 MHz, CDCl₃)Dissolve ~5-10 mg in ~0.6 mL of deuterated chloroform.δ ~8.4 ppm (s, 1H, pyridine H2), ~7.6 ppm (d, 1H, pyridine H4), ~7.5 ppm (d, 1H, pyridine H5), ~3.7 ppm (t, 4H, morpholine -CH₂-O-), ~3.5 ppm (s, 2H, benzylic -CH₂-), ~2.4 ppm (t, 4H, morpholine -CH₂-N-). Note: Exact shifts may vary slightly.
¹³C NMR (100 MHz, CDCl₃)Use the same sample as for ¹H NMR.δ ~150, 141, 139, 134, 127 ppm (pyridine carbons), ~67 ppm (morpholine -CH₂-O-), ~60 ppm (benzylic -CH₂-), ~53 ppm (morpholine -CH₂-N-).
Mass Spec. (ESI+) Dissolve a small amount in methanol or acetonitrile.Expected [M+H]⁺ at m/z 257.0/259.0 (due to bromine isotopes ~1:1 ratio).
Melting Point N/A (Often an oil or low-melting solid)N/A

Conclusion and Recommendations

Both reductive amination and nucleophilic substitution are viable and effective methods for synthesizing this compound.

  • Route 1 (Reductive Amination) is recommended for its operational simplicity, milder reaction conditions, and high reproducibility, provided that high-quality starting materials are used. It is particularly well-suited for initial small-scale synthesis and library generation.

  • Route 2 (Nucleophilic Substitution) is a strong alternative, especially if the corresponding hydroxymethylpyridine is readily available or prepared in bulk. However, researchers must pay close attention to the stability of the chloromethyl intermediate and handle the corrosive reagents with care.

Ultimately, the reproducibility of either method is contingent upon careful execution, rigorous monitoring, and thorough analytical validation of the final product. By understanding the underlying chemistry and potential pitfalls of each route, researchers can confidently produce this important building block with consistent and reliable results.

References

A Comparative Guide to Heterocyclic Scaffolds in Kinase Inhibitor Design: A Case Study Featuring the (6-Bromopyridin-3-yl)methyl)morpholine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, particularly in oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. The Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival, is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[1][2] The development of small molecule inhibitors against PI3K isoforms is an area of intense research. A key strategy in this endeavor is the use of privileged chemical scaffolds—core molecular structures that serve as a foundation for building libraries of potential drug candidates.

This guide focuses on the utility of heterocyclic scaffolds in the design of PI3K inhibitors. We will use "4-((6-Bromopyridin-3-yl)methyl)morpholine," a representative pyridine-morpholine structure, as a central case study. While not an established inhibitor itself, its constituent parts are prevalent in numerous clinically evaluated kinase inhibitors.[3][4] We will objectively compare the structural and functional potential of this scaffold against other well-established cores in PI3K inhibitor design, providing the experimental frameworks necessary for their evaluation. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the rationale behind scaffold selection and lead optimization in kinase inhibitor discovery.

Part 1: Comparative Analysis of Privileged Scaffolds for PI3K Inhibition

The effectiveness of a chemical scaffold is determined by its structural and physicochemical properties, which dictate its ability to be synthetically elaborated and to interact favorably within the ATP-binding pocket of the target kinase. The pyridine-morpholine motif is a "clamp" feature found in many PI3K inhibitors, where the morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase (specifically with the backbone NH of Val851 in PI3Kα), while the pyridine ring provides a vector for substitution into other regions of the active site.[3][5]

We will compare the (6-Bromopyridin-3-yl)methyl)morpholine scaffold (Scaffold A) with two other prominent scaffolds in PI3K inhibitor development: a 2-morpholino-pyrimidine core (Scaffold B), found in compounds like Buparlisib (BKM120), and a thieno[3,2-d]pyrimidine core (Scaffold C), which forms the basis of GDC-0941.[2][4]

Table 1: Physicochemical Property Comparison of Core Scaffolds

PropertyScaffold A: (6-Bromopyridin-3-yl)methyl)morpholineScaffold B: 2-Morpholino-pyrimidineScaffold C: Thieno[3,2-d]pyrimidine
Structure Structure ImageStructure ImageStructure Image
Key Features Bromine atom for facile synthetic modification (e.g., cross-coupling). Flexible methyl-morpholine linker.Morpholine directly attached to the core, providing rigidity. Two nitrogen atoms in the pyrimidine ring offer H-bonding opportunities.Fused ring system provides a flat, rigid core. Thiophene ring can modulate electronic properties and solubility.
Synthetic Tractability High. The bromine is a versatile handle for Suzuki, Sonogashira, or Buchwald-Hartwig reactions to build diversity.High. Can be synthesized via nucleophilic aromatic substitution on a di-chloropyrimidine starting material.Moderate. Requires multi-step synthesis to construct the fused heterocyclic core.
Known Role in PI3K The pyridine-morpholine combination is a known hinge-binding motif.[5]The morpholine acts as a key hinge-binder. The pyrimidine core is a common bioisostere for the adenine ring of ATP.[6]This core also orients substituents towards the hinge and solvent-exposed regions. GDC-0941 is a potent pan-PI3K inhibitor built on this scaffold.[4]

Part 2: Scaffold Elaboration and Library Development Workflow

The value of a scaffold lies in its potential for synthetic elaboration to create a diverse chemical library for screening. The bromine atom on Scaffold A is a significant advantage, serving as a versatile anchor point for introducing a wide array of chemical groups through well-established cross-coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.

Below is a generalized workflow for developing a focused library from a parent scaffold like (6-Bromopyridin-3-yl)methyl)morpholine.

G cluster_0 Phase 1: Scaffold Synthesis & Validation cluster_1 Phase 2: Library Design & Synthesis cluster_2 Phase 3: Screening Cascade A Parent Scaffold (e.g., Scaffold A) B Synthetic Feasibility Assessment A->B C In Silico Design (Docking, Pharmacophore Modeling) B->C Proceed if synthetically tractable D Selection of Building Blocks (e.g., Boronic Acids for Suzuki Coupling) C->D E Parallel Synthesis (Generation of 50-100 Analogs) D->E F Primary Biochemical Screen (e.g., TR-FRET Assay) E->F Purified Library G Cellular Target Engagement (e.g., NanoBRET Assay) F->G H Functional Cellular Assay (e.g., p-Akt Western Blot) G->H I Hit-to-Lead Optimization H->I Identify Hits

Caption: A generalized workflow for scaffold-based drug discovery.

Part 3: Experimental Protocols for Inhibitor Characterization

To rigorously compare inhibitors derived from different scaffolds, a cascade of standardized assays is essential. This multi-step approach ensures that the data is robust, reproducible, and provides a holistic view of a compound's performance from biochemical potency to cellular activity.

Protocol 1: Primary Biochemical Potency Assessment (LanthaScreen TR-FRET Assay)

Rationale: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method to quantify the inhibition of kinase activity in a purified system.[7] It directly measures the phosphorylation of a substrate, providing a precise IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X serial dilution of the test compounds in the appropriate buffer. Prepare a 2X solution of the target kinase (e.g., PI3Kα) and a 2X solution of a fluorescein-labeled substrate and ATP in kinase reaction buffer.[8]

  • Kinase Reaction: In a 384-well plate, add 5 µL of the 2X compound dilutions. To initiate the reaction, add 5 µL of the 2X kinase/substrate/ATP mixture to each well.[8]

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a 2X "Detection Mix" containing EDTA (to chelate Mg2+ and stop the kinase) and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[7][8]

  • Final Incubation: Incubate for at least 30 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 495 nm (terbium donor) and 520 nm (fluorescein acceptor).

  • Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 2: Cellular Target Engagement Confirmation (NanoBRET™ Assay)

Rationale: A compound may be potent biochemically but fail to engage its target in a complex cellular environment due to poor permeability or rapid efflux. The NanoBRET™ Target Engagement assay quantifies compound binding to a specific target protein within intact, live cells.[9][10][11]

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., PI3Kα) fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[12]

  • Compound Addition: Resuspend the cells in Opti-MEM and add them to a white 384-well assay plate containing serial dilutions of the test compounds.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target kinase.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator. During this time, the test compound will compete with the fluorescent tracer for binding to the NanoLuc®-fused kinase.

  • Substrate Addition: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Data Acquisition: Immediately read the plate on a luminometer capable of detecting both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~610 nm) wavelengths.[12]

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A potent compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal. Plot the BRET ratio against the log of the inhibitor concentration to determine the cellular IC50.[10]

Protocol 3: Downstream Pathway Inhibition Analysis (Western Blot for p-Akt)

Rationale: A functional consequence of PI3K inhibition is the reduced phosphorylation of its downstream effector, Akt. A Western blot for phosphorylated Akt (p-Akt) provides direct evidence that the inhibitor is blocking the signaling pathway as intended within the cell.[13][14]

Step-by-Step Methodology:

  • Cell Treatment: Seed cancer cells (e.g., MCF-7, which often has a PIK3CA mutation) and allow them to adhere. Serum-starve the cells for 4-6 hours to reduce basal p-Akt levels. Treat the cells with a dose range of the test inhibitor or vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein lysates in Laemmli buffer, separate them by size using SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[13][17]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (e.g., at Ser473).[17]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[16]

  • Analysis: Quantify the band intensity using densitometry software. To normalize, strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin). The key metric is the ratio of p-Akt to total Akt.

G cluster_0 Biochemical Assay cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assay A TR-FRET Assay B Measures direct enzyme inhibition A->B C Output: Biochemical IC50 B->C D NanoBRET Assay E Measures compound binding to target in live cells D->E F Output: Cellular IC50 E->F G p-Akt Western Blot H Measures inhibition of downstream signaling G->H I Output: Cellular EC50 H->I

Caption: The inhibitor characterization cascade.

Part 4: Hypothetical Head-to-Head Data and Discussion

To illustrate how these protocols generate comparative data, Table 2 presents a hypothetical dataset for lead compounds derived from our three scaffolds, compared against a fictional benchmark PI3Kα inhibitor.

Table 2: Hypothetical Comparative Performance Data

Compound IDParent ScaffoldPI3Kα TR-FRET IC50 (nM)NanoBRET Cellular IC50 (nM)p-Akt Western EC50 (nM)
Lead-A-021 A: (6-Bromopyridin-3-yl)methyl)morpholine1585120
Lead-B-009 B: 2-Morpholino-pyrimidine82540
Lead-C-015 C: Thieno[3,2-d]pyrimidine5150200
Benchmark-PI3Ki Known Pan-PI3K Inhibitor103050

Interpretation and Discussion:

  • Lead-A-021 (from Scaffold A): This compound shows good biochemical potency. The moderate drop-off in the cellular assays (85 nM vs. 15 nM) suggests reasonable cell permeability and target engagement, though it may be subject to some efflux or intracellular metabolism. The synthetic tractability of its parent scaffold makes it an excellent candidate for further optimization to improve cellular potency.

  • Lead-B-009 (from Scaffold B): This compound demonstrates the best overall profile. It is highly potent biochemically and retains excellent activity in both target engagement and functional cellular assays, performing even better than the benchmark inhibitor. This highlights the strength of the rigid 2-morpholino-pyrimidine core for PI3K inhibition.

  • Lead-C-015 (from Scaffold C): While being the most potent compound in the biochemical assay, it suffers a significant loss of activity in the cellular context (150-200 nM vs. 5 nM). This "cell-shift" is a common challenge in drug discovery and strongly indicates poor cell permeability, high plasma protein binding, or rapid metabolism, despite the scaffold's proven potential in other chemical contexts.

This guide demonstrates that while the (6-Bromopyridin-3-yl)methyl)morpholine moiety is not a recognized inhibitor, its underlying scaffold possesses key features desirable for kinase inhibitor design, particularly its synthetic versatility. The comparative analysis underscores a critical principle in medicinal chemistry: a scaffold's true value is realized only through a rigorous, multi-step experimental evaluation.

The hypothetical data illustrates that biochemical potency does not always translate to cellular efficacy. Assays like NanoBRET and downstream Western blotting are indispensable for identifying compounds with genuine therapeutic potential. For the (6-Bromopyridin-3-yl)methyl)morpholine scaffold, future work should focus on leveraging its synthetic handle to modulate physicochemical properties (like lipophilicity and polar surface area) to minimize the "cell-shift" and improve its overall drug-like properties. A direct, head-to-head synthesis and testing of libraries derived from these and other promising scaffolds would be the definitive next step in identifying a best-in-class PI3K inhibitor.

References

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